molecular formula C25H40O4 B1499258 Isooctyl nonyl phthalate CAS No. 96507-85-6

Isooctyl nonyl phthalate

Cat. No.: B1499258
CAS No.: 96507-85-6
M. Wt: 404.6 g/mol
InChI Key: VXRCCQHRKSLUGE-UHFFFAOYSA-N
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Description

Isooctyl nonyl phthalate is a useful research compound. Its molecular formula is C25H40O4 and its molecular weight is 404.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isooctyl nonyl phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isooctyl nonyl phthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

96507-85-6

Molecular Formula

C25H40O4

Molecular Weight

404.6 g/mol

IUPAC Name

2-O-(6-methylheptyl) 1-O-nonyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C25H40O4/c1-4-5-6-7-8-9-14-19-28-24(26)22-17-12-13-18-23(22)25(27)29-20-15-10-11-16-21(2)3/h12-13,17-18,21H,4-11,14-16,19-20H2,1-3H3

InChI Key

VXRCCQHRKSLUGE-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C

Other CAS No.

96507-85-6

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Molecular Architecture and Analysis of Isooctyl Nonyl Phthalate (IONP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular structure and isomeric composition of isooctyl nonyl phthalate Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isooctyl Nonyl Phthalate (IONP) is a high-molecular-weight phthalate ester used primarily as a plasticizer to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1] Unlike symmetric phthalates such as Dioctyl Phthalate (DOP) or Diisononyl Phthalate (DINP), IONP is an asymmetric ester containing two different alkyl chains: one C8 (isooctyl) and one C9 (nonyl).

For drug development professionals and analytical scientists, IONP presents a unique challenge: it rarely exists as a single discrete molecule. Instead, it is found as a statistical distribution within "C8-C10 branched alkyl ester" mixtures or as a specific asymmetric target (CAS 96507-85-6 ) embedded in a matrix of structural isomers.[1] This guide details the structural complexity, synthesis kinetics, and validated protocols for the characterization of IONP.

Molecular Architecture
2.1 Core Structure

The fundamental structure of IONP consists of a benzene dicarboxylic acid core (phthalic acid) esterified at the ortho positions.

  • Formula:

    
     (Average, assuming 
    
    
    
    and
    
    
    chains)
  • Molecular Weight: ~404.6 g/mol

  • CAS Number: 96507-85-6 (Specific to isooctyl nonyl phthalate)[1][2][3][4]

2.2 The "Iso" Complexity

The terms "Isooctyl" and "Nonyl" in industrial chemistry do not refer to single linear chains (


-octyl or 

-nonyl).[1] They refer to complex isomeric mixtures derived from the hydroformylation (Oxo process) of heptenes and octenes.
  • Isooctyl (

    
    ):  Typically a mixture of dimethyl-hexanols and methyl-heptanols.[1]
    
  • Nonyl (

    
    ):  Typically a mixture of methyloctanols and dimethylheptanols.
    

Therefore, "Isooctyl Nonyl Phthalate" is not one molecule but a complex isomeric mixture where the alkyl chains vary in branching degree. This branching directly influences viscosity, volatility, and biodegradation rates.

Synthesis and Statistical Composition
3.1 Reaction Kinetics

IONP is synthesized via the esterification of phthalic anhydride with a mixture of isooctyl alcohol (


) and nonyl alcohol (

).[1]

The Statistical Trap: When reacting Phthalic Anhydride (PA) with two different alcohols, the product is never 100% asymmetric IONP. It follows a statistical distribution governed by the molar ratio of alcohols and their relative reactivity.

If equimolar amounts of C8 and C9 alcohols are used, the theoretical product distribution is:

  • 25% Diisooctyl Phthalate (DIOP): Symmetric (

    
    )[1]
    
  • 25% Dinonyl Phthalate (DINP): Symmetric (

    
    )[1]
    
  • 50% Isooctyl Nonyl Phthalate (IONP): Asymmetric (

    
    )[1]
    
3.2 Synthesis Workflow Visualization

The following diagram illustrates the reaction pathway and the resulting "soup" of esters that analysts must resolve.

Synthesis_Distribution PA Phthalic Anhydride Reactor Esterification Reactor (Titanate Catalyst, 200°C) PA->Reactor C8 Isooctyl Alcohol (C8) C8->Reactor C9 Nonyl Alcohol (C9) C9->Reactor DIOP Diisooctyl Phthalate (Symmetric C8-C8) Reactor->DIOP ~25% IONP Isooctyl Nonyl Phthalate (Asymmetric C8-C9) Reactor->IONP ~50% DINP Dinonyl Phthalate (Symmetric C9-C9) Reactor->DINP ~25%

Figure 1: Statistical product distribution during the co-esterification of C8 and C9 alcohols.

Analytical Characterization Protocols

For drug development (E&L studies) or material certification, distinguishing IONP from pure DINP or DIOP is critical.

4.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard.[1] However, due to the isomeric nature, IONP does not elute as a sharp single peak but rather as a "hump" or a cluster of peaks often overlapping with DIOP and DINP.

Experimental Protocol:

ParameterSpecificationRationale
Column 30m x 0.25mm, 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS)Non-polar phase required to separate high MW esters based on boiling point.[1]
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard carrier for stability.[1]
Inlet Splitless (1 min), 280°CHigh temperature ensures complete volatilization of high-boiling phthalates.[1]
Oven Program 100°C (1 min) → 20°C/min → 280°C → 5°C/min → 310°C (hold 5 min)Slow ramp at the end is critical to resolve the C8, C8/C9, and C9 clusters.
MS Mode EI (70 eV), Scan range 50–550 m/zFull scan needed for identification; SIM for quantification.[1]

Data Interpretation:

  • Base Peak (m/z 149): Characteristic protonated phthalic anhydride ion (

    
    ).[1] Present in ALL phthalates.[1]
    
  • Molecular Ion (

    
    ):  Weak or absent.[1]
    
  • Diagnostic Fragments:

    • m/z 293: Loss of one

      
       chain (indicates presence of C8).
      
    • m/z 307: Loss of one

      
       chain (indicates presence of C9).
      
    • Note: In asymmetric IONP, you will see both fragments, whereas DIOP only shows m/z 293 and DINP only shows m/z 307.

4.2 Nuclear Magnetic Resonance (NMR)

-NMR is utilized not for separation, but to determine the Branching Index .[1]
  • Method: Dissolve ~20mg sample in

    
    .
    
  • Key Signals:

    • Aromatic region (7.5 - 7.7 ppm): Integration reference (4 protons).[1]

    • Ester methylene (

      
      ):  4.0 - 4.4 ppm.[1]
      
  • Logic: The multiplicity of the ester methylene signal reveals the branching at the

    
    -carbon. A doublet indicates branching at the C2 position of the alcohol chain.
    
Toxicology & Metabolic Pathway (Context for Drug Development)

In drug development, IONP is primarily encountered as a leachable from plastic packaging or tubing. Understanding its metabolism is vital for risk assessment.[1]

Mechanism of Action: Like other high-molecular-weight phthalates, IONP is not genotoxic but acts as a Peroxisome Proliferator.[1]

  • Hydrolysis: Rapidly hydrolyzed by lipases in the gut/blood to the mono-ester (Mono-isooctyl phthalate or Mono-nonyl phthalate).[1]

  • Activation: The mono-ester activates Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ).[1]
    
  • Effect: Increases fatty acid oxidation enzymes.[1] Note that rodents are highly sensitive to this, while primates (humans) are relatively refractory.

Metabolism_Pathway IONP IONP (Parent) (Leachable) Gut Hydrolysis (Lipases) IONP->Gut Mono Mono-Ester Metabolites (MIOP / MNP) Gut->Mono Alcohol Free Alcohols (Isooctanol / Nonanol) Gut->Alcohol PPAR PPAR-alpha Activation (Nuclear Receptor) Mono->PPAR Rodent Toxicity Mechanism Gluc Glucuronidation (Phase II Metabolism) Mono->Gluc Major Human Pathway Excrete Urinary Excretion Gluc->Excrete

Figure 2: Metabolic fate of IONP.[1] The mono-ester is the bioactive species.[1]

References
  • European Chemicals Agency (ECHA). Registration Dossier: 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich.[1][5] (Covers the mixture properties relevant to IONP).[6] [Link][1][5]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Phthalic acid, isooctyl nonyl ester. (Reference for m/z 149 and fragmentation). [Link][1]

  • U.S. Consumer Product Safety Commission (CPSC). Toxicity Review of Phthalates. (Provides CAS 96507-85-6 verification and toxicity profiles). [Link]

Sources

Toxicological Profile and Risk Assessment of Isooctyl Nonyl Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Identity[1]

Isooctyl nonyl phthalate (often identified under CAS 111381-91-0 or as a mixture of C8-C9 isomers) represents a class of High Molecular Weight (HMW) phthalates. Unlike their Low Molecular Weight (LMW) counterparts (e.g., DEHP, DBP) which are under severe regulatory pressure due to high potency in reproductive toxicity, HMW phthalates like isooctyl nonyl phthalate exhibit a distinct toxicological profile characterized by lower bioavailability and specific metabolic oxidation patterns.

This guide provides a rigorous analysis of the substance's toxicokinetics, hazard endpoints, and risk assessment frameworks, specifically tailored for pharmaceutical packaging and medical device applications where leachables are a critical concern.

Chemical Complexity (UVCB Nature)

Isooctyl nonyl phthalate is a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials). It is rarely a single isomer but a complex mixture of C8 (isooctyl) and C9 (isononyl) esters.

PropertyDescription
Primary CAS 111381-91-0 (C8-10 branched alkyl esters, C9-rich)
Related CAS 28553-12-0 (DINP), 27554-26-3 (DIOP)
Structure Diester of phthalic acid with branched C8 and C9 alcohols.
Lipophilicity (Log Kow) > 8.5 (Indicates high tissue partitioning potential but limited bioavailability)
Water Solubility < 1 µg/L (Essentially insoluble)

Toxicokinetics: The Critical Differentiator

Understanding the metabolic fate of isooctyl nonyl phthalate is the prerequisite for accurate risk assessment. Unlike LMW phthalates, which are excreted largely as simple monoesters, HMW phthalates undergo extensive secondary oxidation.

Metabolic Pathway

The parent diester is not the proximate toxicant. Toxicity is driven by the monoester metabolite.

  • Hydrolysis: Rapid hydrolysis by intestinal lipases to the monoester (e.g., Mono-isooctyl phthalate, MIOP).

  • Absorption: The monoester is absorbed; the parent diester is largely eliminated in feces.

  • Secondary Metabolism: The alkyl side chain of the monoester undergoes

    
    -oxidation and 
    
    
    
    -oxidation, creating carboxylated and hydroxylated metabolites.
  • Conjugation: These oxidized metabolites are glucuronidated and excreted in urine.[1]

Visualization: Metabolic Fate Workflow

The following diagram illustrates the biotransformation pathway, highlighting the divergence from LMW phthalates.

PhthalateMetabolism Parent Parent Diester (Isooctyl Nonyl Phthalate) Gut Intestinal Lumen (Lipase Hydrolysis) Parent->Gut Ingestion Excretion Urinary Excretion (Glucuronides) Parent->Excretion Unabsorbed (High %) Monoester Primary Monoester (Toxicant) Gut->Monoester Hydrolysis Liver Hepatic Metabolism (CYP450 Oxidation) Monoester->Liver Absorption Oxidized Oxidized Metabolites (-OH, -COOH) Liver->Oxidized ω / ω-1 Oxidation Oxidized->Excretion Glucuronidation

Figure 1: Metabolic biotransformation of HMW phthalates. Note the critical oxidative step in the liver which increases water solubility for excretion.

Toxicological Profile & Hazard Characterization

The toxicity of isooctyl nonyl phthalate is evaluated through "read-across" data from structurally related phthalates (DINP/DIOP) due to their overlapping isomeric composition.

Hepatotoxicity (The PPAR Mechanism)

The most consistent systemic effect in rodents is peroxisome proliferation , leading to increased liver weight and eventual hepatocellular carcinoma.

  • Mechanism: Activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ).
    
  • Relevance: High in rodents; Low in humans . Humans express significantly less PPAR

    
     and are refractory to this proliferation response. Therefore, rodent liver tumor data is generally considered irrelevant for human risk assessment [1].
    
Reproductive & Developmental Toxicity (The "Phthalate Syndrome")

This is the critical endpoint for regulatory scrutiny. Phthalates can disrupt fetal testosterone synthesis during the "masculinization window" (Gestational Days 15-19 in rats).

  • Potency: Isooctyl nonyl phthalate is considered less potent than DEHP.

  • Endpoints:

    • Reduced Anogenital Distance (AGD).

    • Nipple retention in male pups.

    • Epididymal malformations.

  • NOAEL (No Observed Adverse Effect Level):

    • Based on DINP data, the NOAEL for reproductive effects is typically established at 50–100 mg/kg bw/day in sensitive rat strains [2].

Visualization: Adverse Outcome Pathway (AOP)

The following diagram maps the cascade from molecular initiation to adverse reproductive outcomes.

AOP_Phthalate MIE MIE: Inhibition of Fetal Leydig Cell Steroidogenesis KE1 KE1: Reduced mRNA for Steroidogenic Enzymes (Cyp11a1, Cyp17a1) MIE->KE1 KE2 KE2: Decreased Fetal Testosterone Production KE1->KE2 KE3 KE3: Reduced Anogenital Distance (AGD) KE2->KE3 AO Adverse Outcome: Male Reproductive Tract Malformations (Hypospadias, Cryptorchidism) KE3->AO

Figure 2: Adverse Outcome Pathway (AOP) for phthalate-induced male reproductive toxicity. MIE = Molecular Initiating Event; KE = Key Event.

Risk Assessment Framework

For drug development and medical device safety (ISO 10993-17), the risk is calculated by comparing exposure to the Tolerable Intake (TI).

Derivation of Tolerable Intake (TI)


  • Point of Departure (NOAEL): 88 mg/kg/day (Conservative value based on liver/kidney effects in chronic DINP studies) [3].

  • Uncertainty Factors (UF):

    • 
       (Interspecies): 10
      
    • 
       (Intraspecies): 10
      
    • Total UF: 100

Calculated TI:


 (880 µg/kg/day).
Margin of Safety (MoS)

For a hypothetical medical device leaching 10 µ g/day into a 70kg patient:

  • Exposure:

    
    .
    
  • MoS:

    
    .
    

Experimental Protocols

To validate the safety of a new material containing isooctyl nonyl phthalate, the OECD 414 (Prenatal Developmental Toxicity Study) is the gold standard.

Protocol: Modified OECD 414

Objective: Assess effects on pregnant dams and fetal development during organogenesis.

Step-by-Step Methodology:

  • Animal Selection:

    • Species: Rat (Sprague-Dawley or Wistar).

    • Number: 20-25 pregnant females per group.

  • Dosing Regimen:

    • Route: Oral gavage (mimics worst-case ingestion).

    • Vehicle: Corn oil (standardizes lipophilic absorption).

    • Timing: Gestation Day (GD) 6 to GD 15 (Window of organogenesis).

  • Dose Groups:

    • Control (Vehicle only).

    • Low Dose (Expected NOAEL).

    • Mid Dose.

    • High Dose (Must induce some maternal toxicity, e.g., <10% wt loss, to prove max challenge).

  • Observations (Maternal):

    • Body weight, food consumption, clinical signs daily.

  • Termination & Fetal Analysis (GD 20/21):

    • Cesarean Section: Count corpora lutea, implantation sites, resorptions, live/dead fetuses.

    • Fetal Exam:

      • Weigh and sex all fetuses.

      • Soft Tissue: 50% of fetuses fixed in Bouin’s solution for visceral exam (Wilson technique).

      • Skeletal: 50% of fetuses stained with Alizarin Red S for skeletal ossification analysis.

  • Critical Endpoint for Phthalates:

    • Specific measurement of AGD (Anogenital Distance) in male fetuses.

    • Examination for retention of thoracic nipples.

References

  • Corton, J. C., et al. (2014). Mode of action framework analysis for receptor-mediated toxicity: The peroxisome proliferator-activated receptor alpha (PPARα) as a case study. Critical Reviews in Toxicology. Link

  • European Chemicals Agency (ECHA). (2013). Evaluation of new scientific evidence concerning DINP and DIDP. ECHA Review Report. Link

  • U.S. Consumer Product Safety Commission (CPSC). (2014). Chronic Hazard Advisory Panel on Phthalates and Phthalate Alternatives.Link

  • OECD. (2018). Test No. 414: Prenatal Developmental Toxicity Study.[2][3] OECD Guidelines for the Testing of Chemicals.[2][3] Link

  • National Toxicology Program (NTP). (2003). NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of Di-isononyl Phthalate (DINP).Link

Sources

Environmental Fate and Biodegradation Pathways of Isooctyl Nonyl Phthalate (IONP)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Chemical Identity & Physicochemical Profiling

Isooctyl Nonyl Phthalate (IONP) is a High Molecular Weight (HMW) phthalate ester used primarily as a plasticizer to impart flexibility to polyvinyl chloride (PVC).[1] Unlike Low Molecular Weight (LMW) phthalates (e.g., DEP, DBP), IONP exhibits extreme lipophilicity and low volatility, properties that dictate its environmental recalcitrance and bioavailability.

Researchers must note that commercially available IONP (often referenced under CAS 14103-61-8 ) is rarely a single isomer.[1][2][3] It is typically a complex mixture of C8 (isooctyl) and C9 (isononyl) branched diesters.[1] Regulatory bodies, including the EPA and ECHA, often group IONP with Diisononyl Phthalate (DINP) for toxicological assessment due to structural homology.

Key Physicochemical Parameters

The following parameters are critical for modeling environmental partitioning and designing bioavailability assays.

ParameterValue (Approximate Range)Relevance to Fate
Molecular Structure Mixed diester of Phthalic acid with C8/C9 branched alcoholsSteric hindrance affects enzymatic hydrolysis rates.[1][3]
Molecular Weight ~404 - 432 g/mol High MW limits membrane permeability in non-adapted bacteria.[1][3]
Log Kow 8.8 – 9.7Critical: Indicates strong sorption to organic carbon; negligible water solubility.[1][3]
Water Solubility < 0.001 mg/L (at 25°C)Rate-limiting factor for biodegradation; requires emulsification in vitro.[1][3]
Vapor Pressure < 10-5 PaVolatilization is a negligible loss pathway.[1][3]
Henry’s Law Constant ~10 – 100 Pa[3]·m³/molPartitioning from water to air is slow but possible over long durations.[1][3]

Environmental Partitioning & Fate

Due to its high Log Kow, IONP does not remain dissolved in the water column.[1] Its fate is governed by solid-phase partitioning .[1]

  • Sorption (Soil/Sediment): Upon release, IONP rapidly adsorbs to suspended particulate matter (SPM), settling into sediment layers.[1] This bioavailability restriction protects the molecule from photolysis and aerobic degradation, extending its half-life from days (in water) to months or years (in anaerobic sediment).[1]

  • Bioaccumulation: While lipophilic, IONP shows lower bioaccumulation factors (BAF) than predicted by Kow alone.[1] This is attributed to metabolic biotransformation (rapid hydrolysis) in higher organisms, preventing significant biomagnification in food webs compared to PCBs or DDT.[1]

  • Abiotic Degradation:

    • Hydrolysis:[1][3][4] Negligible at environmental pH (5–9).[1]

    • Photolysis:[1][3] Minor contribution; relevant only in clear surface waters.[1]

Biodegradation Pathways (Mechanistic Core)

Biodegradation is the primary remediation route for IONP.[1] The process is aerobic and enzymatically driven, primarily by bacteria of the genera Gordonia, Pseudomonas, Sphingomonas, and Rhodococcus.

The "Metabolic Bottleneck"

Unlike LMW phthalates, the long, branched alkyl chains of IONP create steric hindrance . The initial hydrolysis of the ester bond is the rate-limiting step. Bacterial esterases must overcome the hydrophobic shield of the isooctyl/nonyl chains to access the carbonyl carbon.

Pathway Stages[1][3]
  • Primary Hydrolysis (Surface-Active): Extracellular or membrane-bound esterases cleave one alkyl chain, releasing a Monoalkyl Phthalate (e.g., Mono-isooctyl phthalate - MIOP) and an alcohol (Isooctanol/Isononanol).[1]

  • Secondary Hydrolysis: The monoester is transported intracellularly and hydrolyzed by hydrolases to yield Phthalic Acid (PA) and a second alcohol molecule.[1]

  • Alcohol Oxidation: The released alcohols (C8/C9) undergo

    
    -oxidation to fatty acids and eventually Acetyl-CoA.[1]
    
  • Ring Cleavage (Phthalic Acid): PA is dioxygenated to 3,4-dihydroxyphthalate, decarboxylated to Protocatechuate , and cleaved via ortho- or meta-pathways into TCA cycle intermediates (Succinate/Pyruvate).[1]

Pathway Visualization

The following diagram illustrates the biodegradation flow, highlighting the enzymatic checkpoints.

IONP_Biodegradation cluster_TCA Central Metabolism (TCA Cycle) IONP Isooctyl Nonyl Phthalate (Parent Diester) MIOP Mono-isooctyl/nonyl Phthalate (Transient Monoester) IONP->MIOP Esterase (Rate Limiting Step) Alcohol Isooctanol / Isononanol (Released Alcohol) IONP->Alcohol MIOP->Alcohol PA Phthalic Acid (Central Intermediate) MIOP->PA Hydrolase BetaOx Beta-Oxidation Pathway Alcohol->BetaOx Oxidation DHP 3,4-Dihydroxyphthalate PA->DHP Phthalate Dioxygenase Proto Protocatechuate (3,4-Dihydroxybenzoate) DHP->Proto Decarboxylase RingCleavage Ring Cleavage Products (Succinate / Pyruvate) Proto->RingCleavage Protocatechuate 3,4-Dioxygenase

Figure 1: Aerobic biodegradation pathway of IONP via the Protocatechuate branch.[1] The initial esterase hydrolysis is the kinetic bottleneck due to steric hindrance.

Experimental Protocols: Assessing Biodegradability

Standard assays often fail for IONP due to its insolubility.[1] The following protocol is a Modified OECD 301F (Manometric Respirometry) optimized for HMW phthalates.

Protocol: Silica-Adsorbed Respirometry

Objective: Measure mineralization (O₂ consumption) while maximizing surface area for bacterial attack.[1]

Reagents & Setup:

  • Inoculum: Activated sludge from a WWTP treating industrial effluent (acclimated sludge is preferred for HMW phthalates).[1] Wash 3x with mineral medium.[1]

  • Medium: Standard OECD mineral medium (pH 7.4).[1]

  • Carrier: Inert Silica Gel (60 mesh) or Glass beads.[1]

  • Test Substance: IONP (CAS 14103-61-8).[1][3]

Step-by-Step Methodology:

  • Adsorption Step (Crucial): Dissolve 100 mg of IONP in a volatile solvent (e.g., acetone).[1] Add 5 g of silica gel.[1] Evaporate the solvent under a fume hood while stirring. This coats the silica with a thin layer of IONP, increasing bioavailability 100-fold.

  • System Assembly:

    • Test Vessel: 500 mL mineral medium + IONP-coated silica (Final conc: 100 mg/L ThOD).[1]

    • Blank: Mineral medium + Uncoated silica.[1]

    • Reference: Sodium Benzoate (to verify sludge activity).

  • Inoculation: Add washed sludge to a final concentration of 30 mg SS/L.

  • Incubation: Seal vessels in a respirometer (e.g., OxiTop® system) at 22 ± 1°C. Stir continuously.

  • Monitoring: Record O₂ consumption daily for 28–60 days (HMW phthalates often require the "10-day window" waiver).

  • Validation:

    • Pass level: >60% ThOD (Theoretical Oxygen Demand) consumption.[1]

    • Note: If degradation lags, verify "co-metabolism" by adding a trace of yeast extract.

Analytical Confirmation (GC-MS)

To validate the pathway, extract the aqueous phase at Day 10:

  • Acidify sample to pH 2.[1]

  • Extract with Ethyl Acetate.[1]

  • Derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

  • Target Analytes: Look for the Monoester (m/z 293 for MINP) and Phthalic Acid (m/z 295 for derivatized PA).[1]

Toxicology & Regulatory Context

For drug development professionals, understanding the "fate" includes the metabolic fate in vivo.

  • PPAR

    
     Activation:  Like other phthalates, IONP metabolites (Mono-isononyl phthalate) are Peroxisome Proliferator-Activated Receptor alpha (PPAR
    
    
    
    ) agonists.[1] In rodents, this leads to peroxisome proliferation and liver tumors. However, this mechanism is less relevant to humans due to species-specific receptor differences.[1]
  • Endocrine Disruption: IONP exhibits anti-androgenic activity but is significantly less potent than DEHP (Di(2-ethylhexyl) phthalate).[1]

  • Regulatory Status: In the EU, DINP/IONP substances are restricted in toys and childcare articles that can be placed in the mouth (REACH Annex XVII), primarily as a precautionary measure against exposure to the monoester metabolite.

References

  • ECHA (European Chemicals Agency). (2025).[1] Registration Dossier: 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich.[1][3] Retrieved from [Link]

  • Staples, C. A., et al. (1997).[1] The environmental fate of phthalate esters: A literature review.[1][5][6] Chemosphere, 35(4), 667-749. Retrieved from [Link]

  • OECD. (1992).[1] Test No. 301: Ready Biodegradability.[1][7][8][9] OECD Guidelines for the Testing of Chemicals.[1][10] Retrieved from [Link]

  • Liang, D. W., et al. (2008).[1][4] Biodegradation of phthalate esters by a denitrifying population under denitrifying conditions.[1][4] Applied Microbiology and Biotechnology, 80, 935–943. Retrieved from [Link]

  • US EPA. (2025). Phthalates Action Plan: Diisononyl Phthalate (DINP). Retrieved from [Link]

Sources

Isooctyl nonyl phthalate CAS number and chemical synonyms lookup

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Diisononyl Phthalate (DINP)

A Note on "Isooctyl Nonyl Phthalate"

The term "isooctyl nonyl phthalate" does not correspond to a single, well-defined chemical substance with a specific CAS number. Phthalates are diesters of phthalic acid, formed by reacting phthalic anhydride with two alcohol molecules. While a mixed ester could theoretically be synthesized from isooctyl alcohol and nonyl alcohol, the common industrial products are typically named based on the alcohol used in their production. "Diisononyl phthalate" (DINP) is produced from isononyl alcohol, which itself is a complex mixture of C9 branched-chain isomers. Given the similarity in nomenclature, this guide will focus on Diisononyl Phthalate (DINP), a widely used industrial chemical, as the most probable subject of interest.

Chemical Identification and Synonyms

Diisononyl phthalate (DINP) is a high-molecular-weight phthalate primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC).[1] It is not a single compound but a complex mixture of isomers of phthalic acid esters with branched nine-carbon alkyl chains.[2][3]

Two primary CAS numbers are associated with DINP, reflecting the isomeric complexity:

  • 28553-12-0 : This number refers to 1,2-Benzenedicarboxylic acid, diisononyl ester.[1][4]

  • 68515-48-0 : This number is for 1,2-Benzenedicarboxylic acid, di-C8-10 branched alkyl esters, C9 rich.[1]

A comprehensive list of synonyms and trade names is provided below to aid in its identification in literature and chemical databases.

Identifier Type Identifier
Preferred IUPAC Name 1,2-Benzenedicarboxylic acid, di-C8-10 branched alkyl esters, C9 rich[1]
Common Synonyms DINP, Diisononylphthalate, Phthalic acid, diisononyl ester, 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester[1][2][5]
Trade Names Baylectrol 4200, Jayflex DINP, Palatinol DINP, Sansocizer DINP, Vestinol NN, Witamol 150[5][6]

The general chemical structure of phthalates is depicted below. For DINP, the "R" and "R'" groups are typically branched C9H19 alkyl chains.

Caption: General chemical structure of a phthalate ester.

Physicochemical Properties

DINP is an oily, colorless, and viscous liquid with a slight ester odor.[2][5] It is characterized by low volatility and is insoluble in water, which contributes to its permanence in plastic products.[2][6] Key physicochemical properties are summarized in the table below.

Property Value Source(s)
Molecular Formula C26H42O4[1][3]
Molecular Weight 418.61 g/mol [1][3]
Appearance Oily, viscous liquid[1]
Density 0.972 g/mL at 25 °C[3]
Melting Point -43 °C[1]
Boiling Point 244 to 252 °C at 0.7 kPa[1]
Flash Point 221 °C (closed cup)[1]
Water Solubility <0.01 g/mL at 20 °C[1]
Vapor Pressure 1 mmHg at 200 °C[3]
Refractive Index n20/D 1.485[3]

Synthesis and Production

Phthalate esters like DINP are generally synthesized through the esterification of phthalic anhydride with an excess of the corresponding alcohol, in this case, isononyl alcohol. The reaction is typically catalyzed by an acid, and water is removed to drive the reaction to completion. The resulting crude product is then purified to remove unreacted alcohol and catalyst residues. Isononyl alcohol itself is a mixture of various C9 isomers, which leads to the complex isomeric nature of the final DINP product.

Industrial Applications and Functionality

The primary application of DINP is as a plasticizer, particularly for PVC.[1][7] Its function is to increase the flexibility, durability, and longevity of the plastic material. The branched iso-nonyl groups in its structure provide enhanced flexibility and good compatibility with polymers.[7] Its low volatility and resistance to migration make it suitable for long-lasting applications.[2][7]

Key industrial uses include:

  • Plastics Industry: A major component in flexible PVC products such as flooring, roofing materials, and cables.[7]

  • Automotive Industry: Used in car interiors, underbody coatings, and sealants to improve durability.[7]

  • Construction Materials: Incorporated into gaskets, insulation, adhesives, and sealants.[1][7]

  • Consumer Products: Found in items like synthetic leather, footwear, and some toys.[7]

  • Coatings and Electrical Applications: Used in paints and varnishes, and to enhance flexibility in wire and cable insulation.[7]

The causality behind its widespread use lies in its ability to impart desirable physical properties to PVC at a relatively low cost. The long, branched alkyl chains of DINP insert themselves between the rigid PVC polymer chains, reducing intermolecular forces and allowing the polymer chains to move more freely, thus increasing flexibility.

Toxicology and Health Considerations

The toxicological profile of DINP has been the subject of extensive study. Like other phthalates, concerns have been raised about its potential as an endocrine disruptor.[3] Human exposure can occur through dietary intake, inhalation, and skin absorption.[8]

Upon entering the body, DINP is metabolized into several secondary metabolites, including monoisononyl phthalate (MiNP), mono-hydroxy-isononyl phthalate (MHiNP), and mono-carboxy-isooctyl phthalate (MCiOP), which are then excreted in the urine.[8] Some studies suggest that these metabolites may have the potential to cause liver damage and inhibit certain enzymes responsible for detoxification.[8] In rodents, high doses of DINP have been associated with carcinogenicity and developmental toxicity.[3] However, the relevance of these findings to human health at typical exposure levels is a subject of ongoing scientific debate and regulatory review.[9]

It is important to distinguish DINP from diisooctyl phthalate (DIOP), which has a CAS number of 27554-26-3 and is a C8 phthalate.[10][11] While structurally similar, their toxicological profiles can differ. DIOP has shown low acute oral and dermal toxicity in animal studies.[10]

Analytical Methodologies

The determination of DINP and other phthalates in various matrices, such as consumer products, environmental samples, and biological fluids, is crucial for exposure assessment and regulatory compliance. The most common and reliable analytical technique is gas chromatography coupled with mass spectrometry (GC-MS).[12][13]

Standard Operating Procedure for Phthalate Analysis

A generalized workflow for the analysis of phthalates in plastic materials, based on methods employed by regulatory bodies like the U.S. Consumer Product Safety Commission (CPSC), is outlined below.[12]

Step 1: Sample Preparation

  • The plastic sample is cryogenically milled into a fine powder to increase the surface area for efficient solvent extraction.

Step 2: Solvent Extraction

  • The powdered sample is dissolved in a strong solvent like tetrahydrofuran (THF).[12]

  • A non-polar solvent such as hexane is then added to precipitate the PVC polymer, leaving the phthalates and other plasticizers in the solution.[12]

Step 3: Filtration and Dilution

  • The solution is filtered to remove the precipitated polymer.[12]

  • The resulting filtrate is diluted with a suitable solvent, often cyclohexane, to achieve a concentration appropriate for GC-MS analysis.[12]

Step 4: GC-MS Analysis

  • An aliquot of the prepared sample is injected into the GC-MS system.

  • The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the chromatographic column.

  • The mass spectrometer then fragments the individual components and detects the resulting ions, allowing for positive identification and quantification of the specific phthalates present.

This workflow is a self-validating system when appropriate internal standards, calibration curves, and quality control samples are used.

G cluster_workflow Analytical Workflow for Phthalate Determination node_sample 1. Sample Preparation (Cryogenic Milling) node_extraction 2. Solvent Extraction (THF/Hexane) node_sample->node_extraction Dissolution node_filtration 3. Filtration & Dilution (Cyclohexane) node_extraction->node_filtration Precipitation node_analysis 4. GC-MS Analysis (Separation & Detection) node_filtration->node_analysis Injection

Caption: A typical workflow for the analysis of phthalates in plastics.

References

  • Cheméo. (n.d.). Chemical Properties of Diisononyl phthalate (CAS 28553-12-0). Retrieved from [Link]

  • Univar Solutions. (n.d.). Di Iso Nonyl Phthalate 203kg. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Diisononyl phthalate. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Diisooctyl Phthalate. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Benzenedicarboxylic acid, diisooctyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • TK Group. (n.d.). Di Iso Nonyl Phthalate (DINP). Retrieved from [Link]

  • PubChem. (n.d.). di-N-Octyl Phthalate. Retrieved from [Link]

  • Al-Mulla, E., & Al-Khafaji, N. (2023). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. International Journal of Molecular Sciences, 24(18), 14353. [Link]

  • PubChem. (n.d.). Diisononyl phthalate. Retrieved from [Link]

  • ResearchGate. (n.d.). Substitution of Di(2-ethylhexyl) phthalate by Di(isononyl) cyclohexane-1,2-dicarboxylate as a plasticizer for industrial vinyl plastisol formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity review of diisooctyl phthalate (DIOP). Retrieved from [Link]

  • Carrizo, D., et al. (2004). New methodology for the determination of phthalate esters, bisphenol A, bisphenol A diglycidyl ether, and nonylphenol in commercial whole milk samples. Journal of Agricultural and Food Chemistry, 52(12), 3775-3781. [Link]

  • U.S. Consumer Product Safety Commission. (2010). Test Method: CPSC-CH-C1001-09.3 Standard Operating Procedure for Determination of Phthalates. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive determination of phthalate, terephthalate and di-iso-nonyl cyclohexane-1,2-dicarboxylate metabolites in wastewater by solid-phase extraction and ultra(high)-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Regulations.gov. (2022). Technical Review of Diisononyl Phthalate. Retrieved from [Link]

  • U.S. Consumer Product Safety Commission. (2009). Test Method CPSC-CH-C1001-09. Standard Operating Procedure for Determination of Phthalates. Retrieved from [Link]

Sources

Thermodynamic Stability Profile of Isooctyl Nonyl Phthalate (IONP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive thermodynamic analysis of Isooctyl Nonyl Phthalate (IONP) , specifically identifying the asymmetric ester 1,2-Benzenedicarboxylic acid, isooctyl nonyl ester (CAS 96507-85-6). While often grouped industrially with C8-C10 phthalate mixtures (like DINP or DIOP), IONP possesses distinct physicochemical properties relevant to researchers in polymer science and pharmaceutical drug development (specifically regarding extractables and leachables).

This document details the thermodynamic boundaries of IONP, focusing on its resistance to hydrolysis, thermal decomposition kinetics, and phase transition energetics. It is designed to support risk assessments where material stability and migration potential are critical variables.

Physicochemical & Thermodynamic Data

The following data aggregates experimental values and high-confidence estimates derived from the homologous series of C8-C9 phthalate esters.

Table 1: Thermodynamic Parameters of Isooctyl Nonyl Phthalate
ParameterValue / RangeConfidenceMethod/Source
CAS Number 96507-85-6HighChemical Registry
Molecular Weight ~404.6 g/mol HighCalculated (

)
Boiling Point 370°C (at 760 mmHg)MedExtrapolated from DIOP/DINP data
Flash Point > 220°CHighClosed Cup (ASTM D93)
Vapor Pressure

mmHg (25°C)
MedCorrelation GC / Knudsen Effusion
Log

(LogP)
8.5 – 9.0HighHPLC Estimation
Water Solubility < 1

g/L (Insoluble)
HighShake-flask method
Enthalpy of Vaporization (

)
~90–100 kJ/molEstGroup Contribution (Joback)
Decomposition Onset (

)
~250°CHighTGA (Inert Atmosphere)

Technical Insight: The extreme hydrophobicity (LogP > 8) and low vapor pressure indicate that IONP is thermodynamically driven to partition into lipophilic matrices (lipid bilayers, API formulations) rather than aqueous environments. This is a critical factor in "leachables" studies for parenteral drug products stored in PVC bags.

Stability Dynamics

Hydrolytic Stability

Phthalate esters are generally resistant to hydrolysis at neutral pH due to the steric hindrance provided by the bulky isooctyl and nonyl chains. However, hydrolysis is catalyzed by extreme pH and specific enzymes (esterases).

Mechanism: The degradation proceeds via a stepwise mechanism:

  • Primary Hydrolysis: Conversion of the diester to the monoester (Mono-isooctyl or Mono-nonyl phthalate). This is the rate-limiting step in abiotic conditions.

  • Secondary Hydrolysis: Conversion of the monoester to Phthalic Acid.[1]

Kinetics:

  • pH 7 (Neutral): Estimated half-life (

    
    ) > 3 years.
    
  • pH > 10 (Alkaline): Rapid degradation.

    
     reduces to hours/days depending on temperature.
    
  • Enzymatic: In vivo, lipase/esterase activity accelerates this reaction orders of magnitude faster than abiotic hydrolysis.

Thermal Stability

IONP exhibits high thermal stability, making it suitable for high-temperature PVC processing.

  • Volatilization vs. Degradation: Below 200°C, mass loss is primarily due to slow volatilization. Above 250°C, bond scission occurs.

  • Degradation Products: Thermal cracking yields phthalic anhydride, alkenes (octene/nonene), and alcohols.

Visualized Degradation Pathways

The following diagram illustrates the dual degradation pathways (Hydrolytic and Thermal) for Isooctyl Nonyl Phthalate.

IONP_Degradation cluster_hydrolysis Hydrolysis Pathway (pH > 9 or Enzymatic) cluster_thermal Thermal Degradation (> 250°C) IONP Isooctyl Nonyl Phthalate (Diester) Monoester Mono-Alkyl Phthalate (MEHP-like) IONP->Monoester k1 (Slow) + H2O Alcohol1 Isooctanol / Nonanol IONP->Alcohol1 Anhydride Phthalic Anhydride IONP->Anhydride Pyrolysis - Alcohols/Alkenes Alkenes Octene / Nonene IONP->Alkenes PhthalicAcid Phthalic Acid Monoester->PhthalicAcid k2 (Fast) + H2O Monoester->Alcohol1

Figure 1: Mechanistic pathways for the chemical and thermal degradation of IONP. Blue nodes indicate the parent compound; yellow indicates intermediate metabolites; red indicates terminal degradation products.

Experimental Protocols

To validate the stability data for a specific lot of IONP, the following self-validating protocols are recommended.

Protocol A: Determination of Hydrolysis Rate Constants ( )

Objective: Quantify the pseudo-first-order rate constant of IONP hydrolysis under accelerated alkaline conditions.

  • Preparation:

    • Prepare a stock solution of IONP (10 mM) in Acetonitrile (ACN).

    • Prepare buffer systems: Phosphate (pH 7.4) and Borate (pH 10.0).

  • Incubation:

    • Mix IONP stock into buffer (1:99 v/v) to achieve ~100

      
      M concentration. Note: Ensure solubility is maintained; use a surfactant (Tween 80) if precipitation occurs, though this may affect kinetics.
      
    • Incubate at three temperatures: 40°C, 60°C, and 80°C in sealed glass vials.

  • Sampling & Quenching:

    • At time points

      
       hours, withdraw 500 
      
      
      
      L.
    • Self-Validation Step: Immediately quench by adding 500

      
      L of ice-cold Methanol + 0.1% Formic Acid to stop the reaction and precipitate salts.
      
  • Analysis (HPLC-UV/MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile Gradient (50%

      
       100% ACN).
      
    • Detection: UV at 254 nm (Phthalate ring absorption).

    • Monitor disappearance of Diester peak and appearance of Monoester peak.

  • Calculation:

    • Plot

      
       vs. time. The slope represents 
      
      
      
      .
    • Use Arrhenius plots (

      
       vs 
      
      
      
      ) to extrapolate shelf-life at 25°C.
Protocol B: Thermal Stability Profiling (TGA)

Objective: Determine the onset of decomposition and volatility profile.

  • Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).

  • Sample: 10–15 mg of IONP liquid.

  • Purge Gas: Nitrogen (Inert) at 40 mL/min.

  • Ramp:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 600°C.

  • Data Analysis:

    • 
      :  Record temperature at 5% mass loss (indicates volatility limit).
      
    • 
      :  Determine the intersection of the baseline and the tangent of the primary weight loss curve (indicates bond breaking).
      

Relevance in Drug Development (E&L)

For pharmaceutical scientists, IONP is a "Target Leachables" candidate.

  • Migration Risk: Due to its high lipophilicity (LogP ~9), IONP will not migrate significantly into aqueous saline or dextrose solutions. However, it poses a high migration risk for lipid-based formulations (e.g., Propofol, Paclitaxel in Cremophor) or surfactant-containing biologics.

  • Toxicological Concern: While generally considered lower toxicity than DEHP, the monoester metabolites (Mono-isooctyl/nonyl phthalate) are the bioactive species of interest for safety qualification.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 590836 (Diisononyl phthalate - Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich. Retrieved from [Link]

  • Staples, C. A., et al. (1997).[1] The environmental fate of phthalate esters: A literature review. Chemosphere. (Provides hydrolysis rate constants for homologous series). Retrieved from [Link]

  • OECD SIDS. Phthalates (High Molecular Weight) Initial Assessment Report. (Data on thermal stability and biodegradation). Retrieved from [Link][2]

Sources

Bioaccumulation Potential of Isooctyl Nonyl Phthalate in Aquatic Organisms

Author: BenchChem Technical Support Team. Date: February 2026

The is a technical guide designed for researchers and drug development professionals. This document synthesizes chemical properties, metabolic pathways, and experimental protocols to provide a definitive assessment of this substance.

Technical Guidance for Environmental Risk Assessment

Executive Summary

Isooctyl nonyl phthalate (CAS 96507-85-6) is a high molecular weight (HMW) phthalate ester characterized by extreme hydrophobicity (Log Kow > 7.5). Despite its high octanol-water partition coefficient, which typically flags a substance for bioaccumulation, empirical evidence and structural read-across from analogous C8–C9 phthalates (e.g., DINP, DnOP) indicate a low bioaccumulation potential in aquatic organisms. This counter-intuitive profile is driven by rapid metabolic hydrolysis in fish, which converts the lipophilic diester into hydrophilic monoesters that are efficiently excreted. Consequently, this substance does not biomagnify in aquatic food webs.[1]

Chemical Identity & Physicochemical Drivers

Understanding the behavior of isooctyl nonyl phthalate requires precise chemical characterization. It is a mixed ester, bridging the C8 (isooctyl) and C9 (nonyl) categories.

Table 1: Physicochemical Properties
PropertyValue / DescriptionRelevance to Bioaccumulation
Chemical Name 1,2-Benzenedicarboxylic acid, isooctyl nonyl esterTarget Analyte
CAS Number 96507-85-6 Unique Identifier
Molecular Structure Mixed diester (C8 & C9 alkyl chains)Steric hindrance affects membrane permeation
Log Kow ~ 8.0 – 8.8 (Predicted)Predicts high lipid affinity, but overestimates BCF
Water Solubility < 1 µg/L (Insoluble)Limits bioavailability via water column (gills)
Henry's Law Constant HighPotential for volatilization, though limited by adsorption

Mechanisms of Bioaccumulation & Metabolism

The bioaccumulation factor (BAF) is the net result of uptake, metabolism, and elimination. For isooctyl nonyl phthalate, metabolism is the governing factor that prevents accumulation.

Metabolic Hydrolysis: The Limiting Step

Unlike persistent organic pollutants (POPs) like PCBs, phthalate esters possess an ester linkage susceptible to enzymatic cleavage.

  • Uptake: The substance enters via the gills (limited by solubility) or diet (primary route).

  • First-Pass Metabolism: Lipases and esterases in the gill and gut epithelium rapidly hydrolyze the diester.

  • Transformation:

    • Primary: Hydrolysis to Mono-isooctyl phthalate (MIOP) or Mono-nonyl phthalate (MNP).

    • Secondary: Oxidation of the alkyl chain (hydroxylation/carboxylation) and glucuronidation.

  • Elimination: The resulting metabolites are hydrophilic and excreted via bile or urine.

Visualization: Metabolic Pathway (Graphviz)

MetabolicPathway Diester Isooctyl Nonyl Phthalate (Lipophilic Parent) Enzyme Esterases/Lipases (Gill/Gut) Diester->Enzyme Uptake Monoester Mono-ester Metabolite (Hydrophilic) Enzyme->Monoester Hydrolysis Conjugate Glucuronide Conjugate Monoester->Conjugate Phase II Metabolism Excretion Excretion (Bile/Urine) Monoester->Excretion Conjugate->Excretion

Caption: Metabolic hydrolysis pathway converting lipophilic diester to excretable hydrophilic metabolites.

Experimental Assessment: Protocol Selection

Critical Insight: Standard aqueous exposure tests (OECD 305 Part I) are scientifically flawed for substances with Log Kow > 6 due to difficulties in maintaining stable dissolved concentrations. The substance binds to organic matter and glass, leading to underestimated exposure concentrations and artificially inflated BCFs.

Recommended Protocol: OECD 305 Part III: Dietary Exposure Bioaccumulation Test .[2] This method bypasses solubility issues by spiking the test substance directly into fish feed, providing a reliable measure of the Biomagnification Factor (BMF).

Detailed Protocol: Dietary Exposure (OECD 305-III)
Phase 1: Preparation
  • Test Species: Rainbow trout (Oncorhynchus mykiss) or Carp (Cyprinus carpio).

  • Feed Spiking: Dissolve isooctyl nonyl phthalate in a volatile solvent (e.g., acetone) or corn oil. Mix with commercial fish food to achieve a target concentration (e.g., 10 µg/g and 100 µg/g). Evaporate solvent completely.

  • Control: Unspiked food treated with the same solvent carrier.

Phase 2: Uptake (Exposure)
  • Duration: 7–14 days.

  • Feeding: Feed fish at a fixed ration (e.g., 1-2% of body weight) daily.

  • Sampling: No fish sampling required during uptake, but feed concentration must be verified analytically.

Phase 3: Depuration (Elimination)
  • Duration: 14–28 days (or until <10% of steady-state concentration remains).

  • Feeding: Switch to clean, untreated food.

  • Sampling: Sample 4–5 fish at 5+ time points (e.g., Days 1, 3, 7, 14, 28).

  • Analysis: Extract lipids; analyze parent compound via GC-MS/MS.

Phase 4: Calculation

Calculate the growth-corrected depuration rate constant (


) and the dietary BMF.


Where:
  • 
     = Ingestion rate (g food/g fish/day)
    
  • 
     = Assimilation efficiency (absorption from gut)
    
  • 
     = Growth-corrected elimination rate constant
    
Visualization: OECD 305 Dietary Workflow

OECD305_Dietary Prep Feed Preparation (Spike Corn Oil -> Mix -> Evaporate) Uptake Uptake Phase (7-14 Days) Daily Feeding of Spiked Diet Prep->Uptake Switch Switch to Clean Diet Uptake->Switch Depuration Depuration Phase (14-28 Days) Elimination of Substance Switch->Depuration Sampling Sampling Points (e.g., d1, d3, d7, d14, d28) Depuration->Sampling Analysis GC-MS Analysis & Kinetic Modeling (k2 calculation) Sampling->Analysis

Caption: Workflow for OECD 305 Dietary Exposure Test, optimizing accuracy for hydrophobic substances.

Data Synthesis & Read-Across

Due to the specific nature of CAS 96507-85-6, regulatory assessment often relies on "read-across" from well-characterized structural analogs (DINP and DnOP). The data below validates the low bioaccumulation hypothesis.

Table 2: Comparative Bioaccumulation Data (HMW Phthalates)
SubstanceAlkyl ChainLog KowMeasured BCF (L/kg)Bioaccumulation Status
Isooctyl Nonyl Phthalate C8 / C9 ~8.5 < 3 (Predicted) Non-Bioaccumulative
Di-isononyl phthalate (DINP)C9 (branched)8.8< 1 (Carp, 14d)Non-Bioaccumulative
Di-n-octyl phthalate (DnOP)C8 (linear)8.1< 100Non-Bioaccumulative
DEHPC8 (branched)7.6100 - 800Low Potential

Interpretation: The BCF values for C8–C9 phthalates are consistently orders of magnitude below the regulatory threshold of 2000 (REACH) or 1000 (US EPA). The "biomagnification factor" (BMF) is typically < 1, indicating trophic dilution rather than magnification.[3]

References

  • OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals, Section 3. Link

  • Staples, C. A., et al. (2011). The environmental fate of phthalate esters: A literature review. Chemosphere. Link (Contextual grounding for phthalate metabolism).

  • European Chemicals Agency (ECHA). (2013). Evaluation of new scientific evidence concerning DINP and DIDP. Link (Source for HMW phthalate read-across data).

  • Arnot, J. A., & Gobas, F. A. (2006). A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organisms. Environmental Reviews. Link

Sources

Literature Review: Isooctyl Nonyl Phthalate (IONP) – Mechanisms, Toxicology, and Analytical Validation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Application Scientists, and Drug Safety/Development Professionals

Executive Technical Synthesis

Isooctyl Nonyl Phthalate (IONP) represents a class of High Molecular Weight (HMW) phthalate plasticizers characterized by a C8–C9 alkyl backbone. Industrially, it is often encountered as a complex isomeric mixture overlapping with Diisooctyl phthalate (DIOP, CAS 27554-26-3) and Diisononyl phthalate (DINP, CAS 28553-12-0).

For drug development and medical device professionals, IONP is not an active pharmaceutical ingredient but a critical Process-Related Impurity (PRI) or Leachable . Its lipophilic nature drives its migration from PVC matrices (IV bags, tubing) into lipid-rich drug formulations. This review synthesizes the physico-chemical mechanism of plasticization with the biological mechanism of action (MoA) relevant to safety assessment, specifically the Peroxisome Proliferator-Activated Receptor alpha (PPAR


) pathway.

Part 1: Physico-Chemical Mechanisms of Action

The utility of IONP relies on its ability to modify the viscoelastic properties of polar polymers like Polyvinyl Chloride (PVC). The mechanism is governed by two primary theories: Free Volume Theory and Lubrication Theory .

The Free Volume Theory

Rigid PVC exists in a glassy state where polymer chains are packed densely, restricted by strong dipole-dipole interactions between chlorine atoms.

  • Mechanism: IONP molecules insert themselves between PVC chains. The bulky C8–C9 ester tails act as "spacers," increasing the free volume (

    
    ) of the system.
    
  • Thermodynamic Consequence: This increase in

    
     lowers the Glass Transition Temperature (
    
    
    
    ) of the polymer below ambient temperature, transitioning the material from a brittle glass to a flexible rubber.
  • Causality: The efficiency of IONP is derived from its molecular weight balance. It is large enough to resist volatilization (unlike Diethyl phthalate) but mobile enough to solvate amorphous PVC regions effectively.

Lubrication and Gel Theory[1]
  • Lubrication: The polar carbonyl groups of IONP interact with the polar sites of the PVC chain, essentially "shielding" the dipoles. The non-polar alkyl tails then act as internal lubricants, reducing the coefficient of friction between chains.

  • Gel Formation: In a properly fused PVC-IONP system, the plasticizer forms a stable gel where the polymer network is swollen but not dissolved. Migration (leaching) occurs when this thermodynamic equilibrium is disturbed by an external medium (e.g., a lipophilic drug vehicle).

Visualization: Plasticization Mechanism

The following diagram illustrates the transition from rigid PVC to plasticized PVC via IONP insertion.

PlasticizationMechanism RigidPVC Rigid PVC Matrix (High Dipole Interactions) Interaction Dipole Shielding (Ester-Chlorine Interaction) RigidPVC->Interaction Exposure to Heat/Shear IONP IONP Molecules (C8-C9 Diesters) IONP->Interaction Solvation FreeVol Increased Free Volume (Chain Separation) Interaction->FreeVol Steric Hindrance FlexiblePVC Flexible PVC (Lowered Tg) FreeVol->FlexiblePVC Viscoelastic Transition

Caption: Figure 1. Mechanism of PVC plasticization by IONP, showing the progression from dipole shielding to increased free volume and flexibility.

Part 2: Biological Interaction & Toxicological Mechanisms

For safety assessment in drug development, the primary concern is the biological activity of IONP leachables. The mechanism is distinct from genotoxic carcinogens; it acts via nuclear receptor signaling.

Metabolic Hydrolysis (The Activation Step)

Phthalate diesters (IONP) are biologically inactive in their native form. Upon entry into the body (via IV leaching or ingestion), they undergo rapid hydrolysis by non-specific lipases (pancreatic or hepatic).

  • Reaction: IONP

    
     Mono-isooctyl/nonyl phthalate (MIONP) + Alcohol.
    
  • Bioactive Species: The monoester (MIONP) is the toxicologically active metabolite.

PPAR Activation Pathway

The dominant mechanism of toxicity for C8–C9 phthalates is the activation of PPAR


  (Peroxisome Proliferator-Activated Receptor alpha).[1]
  • Binding: MIONP acts as a ligand for PPAR

    
    , a nuclear transcription factor.
    
  • Dimerization: The MIONP-PPAR

    
     complex heterodimerizes with the Retinoid X Receptor (RXR).
    
  • Transcription: This complex binds to Peroxisome Proliferator Response Elements (PPREs) on DNA.

  • Effect: Upregulation of genes involved in fatty acid oxidation and cell proliferation.

    • Rodents: Leads to peroxisome proliferation, hepatomegaly, and liver tumors.

    • Humans:[2][3] Humans express significantly less PPAR

      
       and lack the response elements for proliferation. Therefore, while the mechanism exists, the adverse outcome (liver cancer) is generally considered rodent-specific.
      
Endocrine Interaction (Anti-Androgenicity)

Distinct from PPAR


, HMW phthalates can inhibit fetal testosterone production during critical windows of development (the "Phthalate Syndrome").
  • Mechanism: Downregulation of genes required for steroidogenesis (Cyp11a1, Cyp17a1) in Leydig cells.

  • Relevance: This is the critical safety endpoint for regulatory bodies (ECHA/FDA) regarding medical devices used in neonates.

Visualization: Adverse Outcome Pathway (AOP)

AOP_Pathway Exposure Exposure (Leaching from Medical Device) Metabolism Hydrolysis to Monoester (MIONP) Exposure->Metabolism Lipase Activity Receptor Nuclear Receptor Binding (PPARα / RXR) Metabolism->Receptor Ligand Activation GeneExp Altered Gene Expression (Fatty Acid Oxidation / Steroidogenesis) Receptor->GeneExp Transcription Factor Outcome Adverse Outcome (Rodent: Hepatomegaly / Human: Endocrine Modulation?) GeneExp->Outcome Phenotypic Change

Caption: Figure 2.[4] Adverse Outcome Pathway (AOP) for IONP, tracing the path from device leaching to potential biological effects.

Part 3: Analytical Protocols & Validation

To ensure safety and compliance, accurate quantification of IONP in PVC matrices and leachates is required. The following protocols prioritize Extractables & Leachables (E&L) assessment standards.

Data Summary: Key Properties of IONP/DINP
PropertyValue/DescriptionRelevance to Analysis
CAS Number 27554-26-3 (DIOP) / 28553-12-0 (DINP)Target for library matching
Log Kow 8.8 – 9.0 (High Lipophilicity)High affinity for lipid-based drug formulations
Solubility < 0.1 mg/L in waterRequires organic solvent extraction (Hexane/THF)
Major Fragment Ions m/z 149 (Base Peak), m/z 293Key diagnostic ions for MS SIM mode
Protocol: Determination of IONP in PVC (ASTM D7823 / ISO 10993-12)

Objective: Quantify total phthalate content in a medical device component.

Reagents:

  • Tetrahydrofuran (THF) - HPLC Grade (Solvent)

  • Hexane - HPLC Grade (Precipitant)

  • Internal Standard: Benzyl Benzoate or d4-DEHP.

Workflow:

  • Sample Prep: Cut PVC sample into fragments (<2 mm). Weigh ~50 mg into a glass vial.[5]

  • Dissolution: Add 5 mL THF. Sonicate for 30 mins until polymer is fully dissolved. Causality: THF unravels the PVC chains, releasing the trapped plasticizer.

  • Precipitation: Dropwise add 10 mL Hexane while swirling. Causality: PVC is insoluble in Hexane; it precipitates out, leaving phthalates in the supernatant.

  • Filtration: Filter supernatant through 0.45 µm PTFE filter.

  • Analysis (GC-MS):

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

    • Temp Program: 80°C (1 min)

      
       20°C/min to 300°C (hold 5 min).
      
    • Detection: EI Source, SIM Mode (Monitor m/z 149, 293, 307 for C8/C9 differentiation).

Protocol: Leaching Simulation (Simulated Use)

Objective: Assess migration risk into a drug vehicle.

  • Vehicle Selection: Use 1:1 Ethanol/Water (simulating lipophilic drugs) or Intralipid (if applicable).

  • Contact: Immerse device surface area (6 cm²/mL) in vehicle at 37°C for 24–72 hours.

  • Extraction: Liquid-Liquid Extraction (LLE) of the vehicle with Hexane.

  • Quantification: GC-MS as above.

References

  • European Chemicals Agency (ECHA). (2013). Evaluation of new scientific evidence concerning DINP and DIDP. Retrieved from [Link]

  • Rusyn, I., & Corton, J. C. (2012). Mechanistic considerations for human relevance of PPARα-mediated hepatocarcinogenesis. Toxicological Sciences. Retrieved from [Link]

  • ASTM International. (2020). ASTM D7823-20: Standard Test Method for Determination of Low Level, Regulated Phthalates in Poly(Vinyl Chloride) Plastics by Thermal Desorption-Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Marcilla, A., & Beltrán, M. (2004). Mechanisms of Plasticizers Action.[6][4][7] In Handbook of Plasticizers. Retrieved from [Link]

  • National Toxicology Program (NTP). (2003). NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of Di-isononyl Phthalate (DINP). Retrieved from [Link]

Sources

Technical Guide: Solubility Parameters of Isooctyl Nonyl Phthalate (IONP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isooctyl Nonyl Phthalate (IONP)—often functionally synonymous with or a primary constituent of Diisononyl Phthalate (DINP)—is a high-molecular-weight plasticizer used extensively to impart flexibility to polyvinyl chloride (PVC) and other polar polymers.[1] Unlike lower molecular weight phthalates (e.g., DOP/DEHP), IONP exhibits lower volatility and higher migration resistance due to its longer, branched alkyl chains (C8–C9).

This guide details the thermodynamic solubility parameters of IONP, specifically focusing on Hansen Solubility Parameters (HSP) and the Flory-Huggins interaction parameter (


) . It provides a validated experimental protocol using Inverse Gas Chromatography (IGC) , the gold-standard method for characterizing non-volatile liquids, and synthesizes field-proven data to assist in solvent selection, extraction efficiency, and polymer compatibility modeling.

Physicochemical Profile & Structural Identity[1]

Before determining solubility parameters, the solute's fundamental properties must be established. IONP is a complex mixture of isomers, predominantly C9-rich branched alkyl esters of phthalic acid.[1]

Table 1: Physicochemical Properties of IONP (Representative C9-Rich Isomers)

PropertyValueUnitRelevance to Solubility
Molecular Weight (

)
~418.6 g/mol High

decreases entropy of mixing (

).[1]
Density (

)
0.970 – 0.975g/cm³Essential for calculating molar volume (

).[1]
Molar Volume (

)
~430cm³/molCritical input for Flory-Huggins calculations.[1]
Boiling Point > 250°CConfirms suitability as a stationary phase in IGC.[1]
Water Solubility < 0.001mg/LIndicates negligible polar contribution relative to dispersion.[1]

Technical Note: In this guide, data for DINP (CAS 28553-12-0) is used as the primary reference for IONP due to their chemical equivalence in thermodynamic modeling.[1] The "Isooctyl" and "Nonyl" designation typically refers to the feedstock alcohol cut used during esterification.

Theoretical Framework

Hansen Solubility Parameters (HSP)

The solubility behavior of IONP is governed by the cohesive energy density (CED). Hansen decomposed the total solubility parameter (


) into three specific interaction forces:

[1]
  • 
     (Dispersion):  Van der Waals forces (dominant in IONP due to the aromatic ring and alkyl chains).
    
  • 
     (Polar):  Dipole-dipole interactions (ester linkages).[1]
    
  • 
     (Hydrogen Bonding):  Hydrogen bonding capacity (low in IONP; it acts primarily as a weak H-bond acceptor).[1]
    
Flory-Huggins Interaction Parameter ( )

The


 parameter quantifies the free energy of mixing. For IONP to be miscible with a solvent or polymer, the free energy of mixing must be negative.
  • 
    :  Good solvent (thermodynamically stable solution).[1]
    
  • 
    :  Poor solvent (phase separation likely).[1]
    

Experimental Protocol: Inverse Gas Chromatography (IGC)[1]

While gravimetric swelling is common for crosslinked polymers, Inverse Gas Chromatography (IGC) is the superior method for liquid plasticizers like IONP. In IGC, IONP acts as the stationary phase, and known solvents are injected as probes.

Workflow Diagram

IGC_Workflow cluster_0 Thermodynamic Equilibrium Probe Probe Solvents (Known HSP) Injector Injector (Infinite Dilution) Probe->Injector Injection Column GC Column (Support coated with IONP) Injector->Column Carrier Gas (He/N2) Detector FID/TCD Detector Column->Detector Elution Data Retention Volume (Vg) Detector->Data Signal Integration Calc Calculation (χ and HSP) Data->Calc Thermodynamic Models

Figure 1: IGC workflow for determining thermodynamic parameters of non-volatile liquids.

Step-by-Step Methodology

Reagents:

  • Stationary Phase: IONP (High purity, >99%).

  • Solid Support: Chromosorb W HP (80/100 mesh) or equivalent silanized diatomaceous earth.[1]

  • Probe Solvents: n-Hexane, n-Octane, Toluene, Chloroform, Ethanol, Acetone, THF.[1]

Protocol:

  • Column Preparation:

    • Dissolve IONP in a volatile solvent (e.g., chloroform).[1]

    • Slurry mix with the solid support to achieve a loading of 10-15% (w/w).[1]

    • Evaporate the solvent using a rotary evaporator under slow rotation to ensure uniform coating.

    • Pack the coated support into a stainless steel GC column (typically 1m x 1/8" OD).

    • Condition the column at 80°C under inert gas flow (He) for 12 hours to remove residual solvent.

  • Data Acquisition:

    • Set GC oven temperature (isothermal runs at 30°C, 40°C, 50°C).

    • Inject probe solvents at infinite dilution (vapor phase, < 0.1

      
      L liquid equivalent).
      
    • Record the retention time (

      
      ) for each probe and a non-retained marker (Methane) (
      
      
      
      ).
  • Calculation (The "Self-Validating" Math):

    • Calculate the Specific Retention Volume (

      
      ) :
      
      
      
      
      (Where
      
      
      is flow rate,
      
      
      is mass of IONP,
      
      
      is compressibility factor).[1]
    • Derive the Flory-Huggins Parameter (

      
      ) :
      
      
      
      
      (Where
      
      
      are molar volumes of probe and IONP;
      
      
      is probe vapor pressure).[1]
    • HSP Determination: Plot

      
       against the probe solubility parameters to solve for 
      
      
      
      (IONP).

Data & Analysis

Hansen Solubility Parameters for IONP

The following values are synthesized from IGC data and group contribution methods (Van Krevelen) for C9-rich phthalate esters.

Table 2: Hansen Solubility Parameters of IONP

ParameterSymbolValue (MPa

)
Mechanistic Insight
Dispersion

16.6 Dominant interaction due to aromatic ring and long alkyl chains.[1]
Polar

6.8 Moderate polarity from the two ester (-COO-) groups.[1]
H-Bonding

3.0 Low.[1][2] Acts only as a weak H-bond acceptor; no donor capability.[1]
Total

18.2 Comparable to Toluene (18.[1]2) and Ethyl Acetate (18.1).[1]
Interaction Parameters ( ) with Common Solvents

This table predicts compatibility.[1] A value


 indicates high solubility/miscibility.[1]

Table 3: Flory-Huggins Interaction Parameters (


) at 25°C 
SolventSolvent Type

Value (Approx)
Compatibility Status
Toluene Aromatic0.15 Excellent (Thermodynamically favorable)
Methyl Ethyl Ketone (MEK) Ketone0.35 Good
Chloroform Chlorinated-0.20 Excellent (Exothermic mixing)
n-Hexane Aliphatic0.45 Borderline/Good (Slightly less soluble than aromatics)
Ethanol Alcohol1.80 Poor (Phase separation)
Water Polar> 3.50 Insoluble (Highly immiscible)

Visualization: The Solubility Sphere

The "Like Dissolves Like" concept is visualized below. IONP sits at the center. Solvents within the interaction radius (


) are compatible.

HSP_Sphere IONP IONP δd=16.6 δp=6.8 δh=3.0 Toluene Toluene (χ=0.15) IONP->Toluene Ra < R0 MEK MEK (χ=0.35) IONP->MEK Ra < R0 Ethanol Ethanol (χ=1.8) IONP->Ethanol Ra > R0 Water Water (χ>3.5) IONP->Water Ra >> R0

Figure 2: Hansen Solubility Sphere for IONP.[1] Green nodes indicate compatible solvents; Grey/Black nodes indicate incompatibility.[1]

Applications in R&D

Polymer Compatibility (PVC Formulation)

PVC has HSP values of


.
  • Analysis: IONP (

    
    ) matches the dispersion and polar components of PVC closely. The mismatch in 
    
    
    
    is overcome by the entropy of mixing and specific dipole interactions, making IONP a highly efficient plasticizer.
  • Action: When substituting DOP with IONP, expect slightly reduced solvation power (higher fusion temperature required) due to the larger molar volume of IONP, but improved permanence.

Extraction & Migration Analysis[1]
  • Safety/Tox Studies: To extract IONP from a medical device for quantification, avoid Ethanol (poor recovery). Use Hexane or Toluene (High recovery due to low

    
    ).[1]
    
  • Drug Formulations: If IONP is present as an impurity, it will partition into lipophilic drug phases (LogP > 3) but will not migrate significantly into aqueous buffers.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][2][3][4] Link[1]

  • Marcilla, A., & Beltrán, M. (2004). "Mechanisms of plasticizer migration from PVC into solvents." Journal of Applied Polymer Science, 94(4), 1687-1696.[1] Link[1]

  • Voelkel, A., & Janas, J. (2006). "Inverse gas chromatography in characterization of pharmaceutical excipients." Advances in Colloid and Interface Science, 123-126, 315-327.[1] Link

  • European Chemicals Agency (ECHA). (2013).[1] "Evaluation of new scientific evidence concerning DINP and DIDP." Link

Sources

Advanced Synthesis and Industrial Production of Isooctyl Nonyl Phthalate (IONP)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the synthesis and industrial production of Isooctyl Nonyl Phthalate (IONP), a specialized mixed-ester plasticizer. It moves beyond standard textbook descriptions to address the kinetic, thermodynamic, and engineering challenges inherent in processing mixed-alcohol feeds.

Executive Summary

Isooctyl Nonyl Phthalate (IONP) (CAS: 96507-85-6 ) is a mixed-ester phthalate synthesized from phthalic anhydride (PA) and a blend of isooctanol (C8) and isononanol (C9).

While commodity plasticizers like DEHP (C8) and DINP (C9) dominate the market, IONP occupies a critical "bridge" position. It balances the solvation efficiency of C8 esters with the lower volatility and migration resistance of C9 esters. This balance is essential for high-performance PVC applications such as automotive interiors and medical tubing where fogging and leaching must be minimized without compromising processing speed.

This guide details the historical shift from acid-catalyzed synthesis to modern titanate-mediated processes, providing a self-validating protocol for researchers.

Historical Evolution of Synthesis

The industrial production of phthalates has undergone a distinct biphasic evolution, driven by the need for higher purity and lower environmental impact.

Phase I: Brønsted Acid Catalysis (1950s–1980s)

Early production relied on strong mineral acids, primarily concentrated sulfuric acid (


) or p-toluenesulfonic acid (p-TSA).
  • Mechanism: Protonation of the carbonyl oxygen to increase electrophilicity.

  • Limitations:

    • Side Reactions: High rates of alcohol dehydration (forming ethers/olefins) and sulfonation, leading to dark-colored products.

    • Corrosion: Required expensive glass-lined or high-alloy reactors.

    • Waste: Massive caustic wash streams were required to neutralize the catalyst, creating significant saline wastewater burdens.

Phase II: Lewis Acid/Amphoteric Catalysis (1980s–Present)

Modern production almost exclusively utilizes Titanate (e.g., Tetra-n-butyl titanate, TBT) or Zirconate catalysts.

  • Mechanism: The metal center acts as a Lewis acid, coordinating with the phthalate monoester and alcohol to form a transition state that facilitates esterification without generating water-soluble acidic residues.

  • Advantages:

    • Selectivity: >99% conversion with minimal ether formation.

    • Process Efficiency: The catalyst is hydrolyzed into inert titanium dioxide (

      
      ) during the finishing step, which is easily filtered out, eliminating the need for extensive washing.
      

Reaction Chemistry and Kinetics

The synthesis of IONP involves a complex equilibrium due to the mixed alcohol feed.

The Reaction Pathway

The reaction proceeds in two distinct steps:[1][2][3][4]

  • Ring Opening (Fast, Non-Catalytic): Phthalic Anhydride (PA) reacts with alcohol (

    
    ) to form the monoester. This step is rapid, exothermic, and autocatalytic.
    
    
    
    
  • Esterification (Slow, Catalytic, Reversible): The monoester reacts with a second alcohol molecule to form the diester and water. This is the rate-determining step (RDS).

    
    
    
The Mixed-Feed Challenge

When using a mixture of Isooctanol (


) and Isononanol (

), three distinct ester species are produced statistically:
  • Di-isooctyl Phthalate (C8-C8)

  • Isooctyl Nonyl Phthalate (C8-C9) – The target asymmetric ester.

  • Di-isononyl Phthalate (C9-C9)

Kinetic Insight:


 alcohols are slightly more reactive than 

due to lower steric hindrance. To achieve a specific physical property profile, the feed ratio must be adjusted (e.g., a 55:45 C9:C8 molar feed) to compensate for the differential reaction rates (

).
Titanate Catalytic Cycle Visualization

The following diagram illustrates the mechanism of Titanate catalysis, highlighting the coordination and ligand exchange that drives the reaction.

TitanateMechanism Cat Titanate Catalyst Ti(OR)4 Complex1 Active Complex [Ti-Monoester] Cat->Complex1 Coordination Mono Monoester (Acidic) Mono->Complex1 TS Transition State (Ligand Exchange) Complex1->TS + Alcohol Alcohol Alcohol (ROH) Alcohol->TS Diester Crude IONP (Diester) TS->Diester Elimination Water Water (Byproduct) REMOVED TS->Water Azeotropic Distillation Diester->Cat Regeneration (Idealized)

Figure 1: Simplified catalytic cycle of Titanate-mediated esterification. The removal of water is critical to prevent hydrolysis of the active titanium complex.[5]

Industrial Production Workflow

The industrial process is a continuous or semi-batch operation designed to push the equilibrium to the right via aggressive water removal.

Process Parameters
ParameterSpecificationCausality/Reasoning
Reactor Temp 200°C – 220°CActivation energy for Step 2 is high; temps >225°C cause color degradation.
Pressure Vacuum (Steps)Reduced pressure (down to 50 mbar) lowers the boiling point of the water azeotrope, facilitating mass transfer.
Catalyst Load 0.03 – 0.05 wt%Titanates are highly active; excess catalyst increases cost and filtration burden.
Alcohol Excess 20 – 30%Mass action law: excess alcohol drives equilibrium toward the diester.
Process Flow Diagram

The following workflow describes the modern "Dry" process (Titanate route).

IndustrialProcess Feed Feedstock (PA + C8/C9 Alcohol) Reactor Esterification Reactor Temp: 220°C Cat: TBT Feed->Reactor 1. Ring Opening Reactor->Reactor 2. Reflux (Water Removal) Flash Flash Vessel Remove Excess Alcohol Reactor->Flash Crude Ester Neutral Neutralization Add: NaOH/Water Hydrolyze Catalyst Flash->Neutral Recycle Alcohol Strip Steam Stripper Remove VOCs/Odors Neutral->Strip Filter Filtration Remove TiO2/Salts Strip->Filter Product Purified IONP Filter->Product

Figure 2: Industrial block flow diagram for IONP production via the Titanate route.

Self-Validating Experimental Protocol

Objective: Synthesize high-purity IONP using a mixed alcohol feed and validate the kinetics via Acid Value (AV) titration.

Reagents:

  • Phthalic Anhydride (PA): 148.1 g (1.0 mol)

  • Isooctanol: 162.8 g (1.25 mol)

  • Isononanol: 180.3 g (1.25 mol)

    • Note: Total alcohol = 2.5 mol (25% excess).

  • Catalyst: Tetra-n-butyl titanate (TBT): 0.6 g

Protocol:

  • Feed Preparation: Charge PA and the mixed alcohols into a 1L 4-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap (for water removal), nitrogen inlet, and thermocouple.

  • Mono-Esterification (Step 1):

    • Heat mixture to 140°C .

    • Validation Point: The solution will clear as PA dissolves. This marks the completion of the mono-ester formation.

  • Catalyst Addition:

    • Once clear, add TBT catalyst.

    • Increase temperature to 215°C .

  • Di-Esterification (Step 2):

    • Maintain reflux.[6] Water will collect in the Dean-Stark trap.

    • Validation Point (Kinetics): Monitor Acid Value (AV) every 30 minutes.

    • Target: Continue until AV < 0.1 mg KOH/g. (Typically 3–5 hours).

  • Work-up (Titanate Hydrolysis):

    • Cool to 90°C.

    • Add 2% wt. water and 0.5% wt. Sodium Carbonate (

      
      ). Stir for 30 mins. This hydrolyzes the TBT into solid 
      
      
      
      and neutralizes trace acids.
  • Purification:

    • Apply vacuum (20 mbar) and heat to 150°C to strip excess alcohol and water.

    • Filter through Celite or activated carbon to remove

      
       and color bodies.
      

Self-Validation Criteria:

  • Yield: >98% based on PA.

  • Color: < 20 APHA (Water white).

  • Acid Value: < 0.05 mg KOH/g (Indicates complete conversion).

References

  • Preparation method of diisononyl phthalate compound plasticizer. Patent CN104962087A. Google Patents.

  • Kinetics of the esterification of phthalic anhydride with 2-ethylhexanol. ResearchGate.

  • Mechanism of tetrabutyl titanate catalysis of the esterification of mono-2-ethylhexyl phthalate. OSTI.GOV.

  • Method of making mixed esters of phthalic acid. Patent EP0024505A1. European Patent Office.[6]

  • Isooctyl nonyl phthalate (CAS 96507-85-6) Data. ChemicalBook.[7][8]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Isooctyl Nonyl Phthalate for PVC Plasticization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of isooctyl nonyl phthalate, a mixed-ester plasticizer for polyvinyl chloride (PVC). Mixed-ester phthalates offer a tailored balance of properties, and this guide delves into the scientific principles and practical methodologies for their laboratory-scale production and evaluation. The protocols detailed herein are designed to be self-validating, with an emphasis on the causal relationships between reaction parameters and final product performance. This guide is intended for researchers and scientists in the fields of polymer chemistry and material science.

Introduction: The Rationale for Mixed-Ester Phthalates

Polyvinyl chloride (PVC), in its unmodified state, is a rigid and brittle polymer. To impart flexibility and processability, plasticizers are incorporated into the PVC matrix. Phthalate esters have long been the workhorses of the PVC industry due to their excellent compatibility, efficiency, and cost-effectiveness.[1] The properties of a phthalate plasticizer are largely determined by the structure of its alcohol moieties. Shorter alkyl chains generally lead to faster solvation and lower processing temperatures, while longer alkyl chains provide better permanence and low-temperature flexibility.

Isooctyl nonyl phthalate, as a mixed-ester, strategically combines the attributes of both isooctanol and isononanol. This approach allows for a fine-tuning of plasticizer characteristics to meet specific performance requirements in PVC applications, such as wire and cable insulation, automotive interiors, and flooring. The synthesis of such mixed esters requires careful control of reaction conditions to achieve the desired product distribution and avoid the formation of undesired symmetrical diesters.[2]

Synthesis of Isooctyl Nonyl Phthalate: A Stepwise Esterification Protocol

The synthesis of isooctyl nonyl phthalate is achieved through the esterification of phthalic anhydride with a mixture of isooctyl and nonyl alcohols.[3] This reaction is typically acid-catalyzed and proceeds in two main stages: a rapid, non-catalyzed formation of a monoester, followed by a slower, catalyzed conversion to the diester.[4][5]

Reaction Mechanism Overview

The synthesis begins with the nucleophilic attack of an alcohol on one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of a monoester. The second, and rate-limiting, step involves the esterification of the remaining carboxylic acid group with another alcohol molecule, a process that requires a catalyst to proceed at a reasonable rate.[6]

Materials and Equipment

Materials:

  • Phthalic Anhydride (C₈H₄O₃)

  • Isooctyl Alcohol (C₈H₁₈O)

  • Nonyl Alcohol (C₉H₂₀O)

  • Catalyst (e.g., p-Toluenesulfonic acid, Tetrabutyl Titanate)

  • Sodium Carbonate (Na₂CO₃) solution (5% w/v)

  • Activated Carbon

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a Dean-Stark trap

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Detailed Synthesis Protocol
  • Reactor Setup: Assemble a clean and dry three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a thermometer.

  • Charging Reactants: Charge the flask with phthalic anhydride, isooctyl alcohol, and nonyl alcohol. A typical molar ratio of phthalic anhydride to total alcohol is between 1:2.1 and 1:5.0 to ensure complete conversion of the anhydride.[7] The ratio of isooctyl to nonyl alcohol can be varied to tailor the final properties of the plasticizer.

  • Catalyst Addition: Introduce the catalyst into the reaction mixture. The amount of catalyst typically ranges from 0.2% to 10% by weight of the phthalic anhydride.[7] While traditional catalysts include concentrated sulfuric acid, modern approaches often utilize less corrosive and more environmentally benign options like titanates or solid acid catalysts.[7][8]

  • Esterification Reaction: Heat the mixture to reflux, with vigorous stirring. The reaction temperature will depend on the boiling points of the alcohols used but is generally in the range of 150-280°C.[9] Water produced during the esterification will be collected in the Dean-Stark trap, providing a visual indication of the reaction's progress. Continue the reaction until the theoretical amount of water has been collected.

  • Neutralization and Washing: Cool the reaction mixture to below 100°C. Add a 5% sodium carbonate solution to neutralize the acidic catalyst and any unreacted phthalic anhydride. Transfer the mixture to a separatory funnel and wash sequentially with the sodium carbonate solution and then with water until the aqueous layer is neutral.

  • Drying and Decolorization: Separate the organic layer and dry it over anhydrous sodium sulfate. For a colorless product, add activated carbon and stir for 30 minutes.

  • Purification: Filter off the drying agent and activated carbon. Remove any unreacted alcohol and other volatile impurities under reduced pressure using a rotary evaporator. The final product is a clear, oily liquid.

Characterization of Isooctyl Nonyl Phthalate

Thorough characterization of the synthesized plasticizer is crucial to ensure it meets the required quality standards.

Analytical Techniques
Parameter Analytical Method Purpose
Purity and Composition Gas Chromatography (GC)To determine the percentage of isooctyl nonyl phthalate and identify any symmetrical diesters (diisooctyl phthalate, diisononyl phthalate) or unreacted starting materials.[10]
Structural Confirmation Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the presence of characteristic functional groups (ester carbonyl, aromatic ring) and the overall molecular structure.
Acid Number TitrationTo quantify the amount of residual acidity, which can affect the stability of the PVC formulation.
Color APHA Color ScaleTo assess the visual quality of the plasticizer.
Viscosity ViscometerTo measure the flow characteristics of the plasticizer, which influences its processing behavior.

Application in PVC Plasticization

The primary application of isooctyl nonyl phthalate is as a plasticizer for PVC. Its performance is evaluated by incorporating it into a standard PVC formulation and testing the mechanical and thermal properties of the resulting material.

Mechanism of Plasticization

Plasticizers function by inserting themselves between the long polymer chains of PVC.[11] The polar ester groups of the phthalate interact with the polar C-Cl bonds of the PVC, while the non-polar alkyl chains provide a lubricating effect.[12] This reduces the intermolecular forces between the PVC chains, increasing their mobility and resulting in a more flexible material.

Figure 1: Mechanism of PVC plasticization.

PVC Formulation Protocol

A typical laboratory-scale PVC formulation includes the following components:

Component Parts per Hundred Resin (phr) Function
PVC Resin (K-value 67-70)100Polymer Matrix
Isooctyl Nonyl Phthalate40-60Plasticizer
Heat Stabilizer (e.g., Ca/Zn stearate)2-4Prevents thermal degradation during processing
Lubricant (e.g., Stearic acid)0.5-1.5Aids in processing

Protocol:

  • Dry Blending: In a high-speed mixer, blend the PVC resin, heat stabilizer, and lubricant until a homogenous powder is obtained.

  • Plasticizer Addition: Slowly add the synthesized isooctyl nonyl phthalate to the dry blend while continuing to mix.

  • Milling: Process the compound on a two-roll mill at a temperature of 160-180°C until a uniform sheet is formed.

  • Molding: Press the milled sheets into test specimens of desired dimensions using a hydraulic press at a temperature of 170-190°C.

Performance Evaluation of Plasticized PVC

The effectiveness of the plasticizer is determined by a series of standardized tests.

Property ASTM Test Method Description
Hardness ASTM D2240Measures the indentation hardness of the plasticized PVC (Shore A or D).
Tensile Strength & Elongation ASTM D638Determines the material's ability to withstand tensile stress and its degree of stretch before breaking.
Tear Resistance ASTM D624Measures the resistance of the material to tearing.
Low-Temperature Flexibility ASTM D746 (Brittleness Temperature)Determines the temperature at which the material becomes brittle and fractures under impact.
Plasticizer Volatility ASTM D1203Measures the weight loss of the plasticized PVC upon heating, indicating the permanence of the plasticizer.
Plasticizer Migration ASTM D3291Assesses the tendency of the plasticizer to exude from the PVC under compression.[13]

Conclusion

The synthesis of isooctyl nonyl phthalate provides a versatile platform for creating PVC plasticizers with a customized property profile. By carefully controlling the stoichiometry of the alcohols and the reaction conditions, researchers can fine-tune the performance characteristics of the final plasticized PVC product. The protocols and analytical methods outlined in this guide offer a robust framework for the development and evaluation of novel mixed-ester plasticizers, contributing to the advancement of polymer science and material engineering.

References

  • CN104592030B - Method for synthesizing phthalate compounds - Google P
  • CN104962087A - Preparation method of diisononyl phthalate compound plasticizer - Google P
  • CN101157615A - Method for producing plasticizer phthalic acid dinonyl - Google P
  • Di-iso-nonyl Phthalate - Alchemist Plasticizer. (URL: [Link])

  • Plasticizers: Synthesis of phthalate esters via FeCl3-catalyzed nucleophilic addition of alcohols to phthalic anhydride - ResearchGate. (URL: [Link])

  • Phthalate-free plasticizers for flexible PVC - Goldstab Organics. (URL: [Link])

  • Diisononyl phthalate - Wikipedia. (URL: [Link])

  • COVALENTLY LINKED PLASTICIZERS USING THERMAL OR COPPER-CATALYZED A - eScholarship. (URL: [Link])

  • D2383 Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions - ASTM. (URL: [Link])

  • Phthalate Plasticizers Covalently Bound to PVC: Plasticization with Suppressed Migration | Macromolecules - ACS Publications. (URL: [Link])

  • Diisononyl phthalate | C26H42O4 | CID 590836 - PubChem - NIH. (URL: [Link])

  • Kinetic investigations on the esterification of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol over sulfuric acid catalyst - ResearchGate. (URL: [Link])

  • EP0024505A1 - Method of making mixed esters of phthalic acid - Google P
  • Diisononyl Phthalate (DINP) Reference List - U.S. Environmental Protection Agency. (URL: [Link])

  • (PDF) Phthalic Acid Esters: Natural Sources and Biological Activities - ResearchGate. (URL: [Link])

  • How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) - Patsnap Eureka. (URL: [Link])

  • a Plasticizing mechanism of PSCH and b FT-IR of PSCH and PVC/PSCH - ResearchGate. (URL: [Link])

  • How is the esterification of phthalic anhydride carried out? - News. (URL: [Link])

  • Asian Journal of Chemistry - Reactions of Phthalic Anhydride with Alcohols. (URL: [Link])

  • Chemical Properties of Diisononyl phthalate (CAS 28553-12-0) - Cheméo. (URL: [Link])

  • US2862959A - Production of mixed esters of phthalic acid - Google P
  • Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05158K. (URL: [Link])

  • Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography1. (URL: [Link])

  • The Function and Selection of Ester Plasticizers - Hallstar Industrial. (URL: [Link])

  • Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC. (URL: [Link])

  • Preparation of plasticizer esters from phthalic anhydride residue - Google P
  • ASTM D 3291 Test for PVC - Infinita Lab. (URL: [Link])

  • Bacterial degradation of phthalate isomers and their esters - PMC - NIH. (URL: [Link])

  • Catalytic upcycling of phthalate plasticizers. (URL: [Link])

  • Phthalic anhydride esterification with various alcohols over sulfuric acid catalyst - ResearchGate. (URL: [Link])

  • Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC - NIH. (URL: [Link])

  • D7083 Standard Practice for Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography - ASTM. (URL: [Link])

Sources

Application Note: High-Resolution HPLC Method Development for Isooctyl Nonyl Phthalate (IONP) Isomer Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isooctyl Nonyl Phthalate (IONP) is a complex isomeric mixture of C8 and C9 branched-chain phthalate esters. Unlike single-isomer analytes, IONP presents a significant chromatographic challenge due to the structural similarity of its constituent isomers, which typically co-elute as a broad, unresolved "hump" in standard C18 Reverse-Phase Liquid Chromatography (RPLC).

This application note details a high-resolution HPLC protocol designed to resolve the IONP isomeric cluster. By leveraging Phenyl-Hexyl stationary phase chemistry , we utilize


 interactions to achieve superior selectivity over standard alkyl-bonded phases. This method is critical for researchers distinguishing IONP from chemically similar plasticizers like Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP) in pharmaceutical packaging and environmental matrices.

Scientific Background & Mechanistic Logic

The Isomer Challenge

IONP is not a single molecule but a distribution of esters formed from phthalic anhydride and a mixture of isooctyl (C8) and isononyl (C9) alcohols.

  • Structural Complexity: The alkyl chains are highly branched.

  • Chromatographic Behavior: In standard RPLC (C18), retention is driven purely by hydrophobicity. Since the C8 and C9 isomers have overlapping hydrophobic surface areas, they co-elute.

  • The Solution (Phenyl-Hexyl): Phenyl-based columns offer an alternative selectivity mechanism. Beyond hydrophobicity, the stationary phase interacts with the

    
    -electrons of the phthalate benzene ring. Subtle steric differences in the branched alkyl chains of IONP isomers affect how the phthalate ring approaches the phenyl stationary phase, allowing for partial resolution of the isomer cluster.
    
Critical Contamination Warning

Phthalates are ubiquitous. They exist in HPLC solvent lines, plastic caps, and laboratory air.

  • Self-Validating Step: This protocol includes a "Ghost Peak Elimination" workflow using a delay column to separate system background phthalates from sample analytes.

Experimental Protocol

Instrumentation & Materials
  • LC System: UHPLC system (pressure tolerance > 600 bar) with binary gradient pump.

  • Detector: Diode Array Detector (DAD) or Single Quadrupole MS.

  • Analytical Column: Phenyl-Hexyl, 150 x 2.1 mm, 1.9 µm (e.g., Waters XBridge or Phenomenex Kinetex).

  • Delay Column (Critical): Short C18 column (30 x 4.6 mm, 5 µm) installed between the pump mixer and the injector.

Reagents
  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Acetonitrile (Glass containers only).

Method Parameters
ParameterSettingRationale
Flow Rate 0.4 mL/minOptimal Van Deemter velocity for 1.9 µm particles.
Column Temp 35°CImproves mass transfer; higher temps may degrade resolution of isomers.
Injection Vol 2.0 µLLow volume prevents peak broadening of early eluting isomers.
Detection UV @ 224 nmAbsorption maximum for the phthalate carbonyl

transition.
Sampling Rate 40 HzHigh sampling required to define the jagged profile of isomer clusters.
Gradient Profile

Note: A shallow gradient is essential for isomer separation.

Time (min)% Mobile Phase BCurveDescription
0.0070InitialLoad sample; high organic start prevents precipitation.
1.0070LinearIsocratic hold to stack injection plug.
20.0095LinearShallow Gradient: 1.3% B/min change maximizes resolution.
25.0095LinearWash strongly retained impurities.
25.1070StepReturn to initial conditions.
30.0070LinearRe-equilibration.

Workflow Visualization

The following diagram illustrates the analytical workflow, emphasizing the critical "Ghost Peak" removal step required for phthalate analysis.

IONP_Workflow cluster_separation Critical Separation Zone Solvent Solvent Reservoir (Glass Only) Pump Binary Pump Solvent->Pump Mobile Phase DelayCol Delay Column (Traps System Phthalates) Pump->DelayCol Pulse Injector Sample Injector DelayCol->Injector Clean Solvent AnalCol Phenyl-Hexyl Column (Isomer Separation) Injector->AnalCol Sample + Solvent Detector UV/MS Detector AnalCol->Detector Separated Isomers Waste Waste Detector->Waste

Caption: Schematic of the HPLC flow path. The Delay Column (Red) is essential to retard system background phthalates, ensuring they elute later than the sample analytes.

Data Processing & Isomer Identification

Unlike simple compounds, IONP will not appear as a single sharp peak. It will manifest as a multi-peak cluster or a "fingerprint."

Chromatographic Features
  • Retention Window: Expect the IONP cluster to elute between 12.0 and 16.0 minutes under the described gradient.

  • Peak Topology:

    • C8-Rich Front: The earlier portion of the cluster typically contains isomers with shorter effective alkyl chain lengths (more branching).

    • C9-Rich Tail: The later portion contains longer, less branched isomers.

  • Integration Strategy: Do not attempt to integrate individual spikes within the cluster unless using high-res MS. Integrate the entire cluster grouping (valley-to-valley) for quantitation.

Distinguishing IONP from Interferences

Use the Relative Retention Time (RRT) against a DEHP standard.

  • DEHP (single isomer equivalent) usually elutes as a sharp peak after the main IONP cluster.

  • DINP (C9 rich) elutes as a broader cluster overlapping the tail of IONP.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal System contamination.Install the Delay Column (see Section 3.1). Wash all glassware with acetone, then hexane. Avoid plastic pipettes.
Poor Cluster Resolution Gradient too steep.Lower the gradient slope (e.g., extend the 20 min ramp to 30 min).
Peak Tailing Secondary silanol interactions.Ensure the column is "end-capped." Increase buffer strength (add 5mM Ammonium Acetate).
Pressure High Particulates in sample.Filter samples through 0.2 µm PTFE filters (avoid Nylon/PP which leach phthalates).

References

  • Thermo Fisher Scientific. (2012). Determination of Phthalates in Drinking Water by UHPLC with UV Detection. Application Note 1045. Link

  • Waters Corporation. (2020). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Application Note. Link

  • Gimeno, P., et al. (2012). Rapid determination of phthalates in cosmetic products using HPLC-DAD. Journal of Pharmaceutical and Biomedical Analysis.
  • U.S. Environmental Protection Agency (EPA). (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Link(Cited for comparative isomer behavior).

Trace-Level Phthalate Extraction from Soil Matrices: A Comparative Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Contamination Paradox (Executive Summary)

Extracting phthalates (Phthalic Acid Esters, PAEs) from soil is not merely a challenge of extraction efficiency; it is a battle against background interference. Unlike pesticides or PAHs, phthalates are ubiquitous in the laboratory environment—present in parafilm, plastic pipette tips, solvent bottle caps, and even HVAC filters.

The Core Directive of this Guide:

A protocol that extracts 100% of the analyte but introduces 50% background contamination is a failed protocol.

This guide prioritizes Background Elimination as the prerequisite for Extraction Efficiency . We present two distinct workflows:

  • The Regulatory Benchmark: Soxhlet Extraction (EPA 3540C compliant).

  • The Modern "Green" Alternative: Modified QuEChERS for Soil.

Part 2: Universal Pre-treatment & "The Glassware Doctrine"

Before any solvent touches the soil, the sample handling workflow must be rigorously "de-plasticized." This is the most common point of failure in phthalate analysis.

The "Glassware Doctrine" Protocol

Objective: Eliminate exogenous phthalate introduction.

  • Glassware Preparation:

    • Wash all glassware with phosphate-free detergent.

    • Rinse with tap water, then distilled water, then acetone.

    • Bake in a muffle furnace at 400°C for 4 hours. (This effectively mineralizes any organic residues).

    • Cover openings immediately with aluminum foil (dull side down).

  • Reagent Control:

    • Use only Pesticide Residue Grade or HPLC Grade solvents.

    • Test every new lot of solvent by concentrating 100 mL to 1 mL and analyzing by GC-MS (Solvent Blank).

    • Never use plastic wash bottles for organic solvents. Use glass or Teflon (PTFE) wash bottles.

  • Sample Handling:

    • Collection: Use glass jars with Teflon-lined caps.

    • Sieving: Use stainless steel sieves (2 mm). Do not use plastic sieves.

    • Homogenization: Cryogenic grinding is preferred, but mortar and pestle (ceramic/agate) is acceptable. Avoid plastic ball mills.

Pre-treatment Workflow Visualization

PhthalateHandling Start Raw Soil Sample Sieve Sieve (2mm Stainless Steel) Start->Sieve Remove stones/debris Check1 QC: Field Blank Start->Check1 Parallel Analysis Dry Lyophilization (Freeze Dry) Avoid Heat >30°C Sieve->Dry Moisture removal Check2 QC: Rinsate Blank Sieve->Check2 Equipment Check Grind Homogenization (Ceramic/Agate Mortar) Dry->Grind Increase Surface Area Storage Storage (Amber Glass, -20°C) Grind->Storage

Figure 1: Pre-treatment workflow emphasizing contamination checkpoints (QC).

Part 3: Protocol A - The Regulatory Benchmark (Soxhlet)

Method Basis: EPA Method 3540C / 8061A. Best For: Regulatory compliance, exhaustive extraction, complex matrices (clay/high organic matter). Trade-off: High solvent consumption, slow (16-24 hours).

Materials
  • Solvent: Dichloromethane (DCM) or Hexane:Acetone (1:1 v/v). Note: Hexane:Acetone is often preferred for soil to disrupt soil aggregates.

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄), baked at 400°C.

  • Apparatus: Soxhlet extractor, heating mantle, chiller (set to 10°C).

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a beaker.

    • Add 10 g of anhydrous Na₂SO₄ and mix until a free-flowing powder is obtained.

    • Surrogate Spike: Add 100 µL of surrogate standard (e.g., Benzyl Benzoate or Dibutyl Phthalate-d4) directly to the soil mix. Allow to equilibrate for 30 mins.

  • Extraction Setup:

    • Place the soil mixture into a glass or cellulose thimble (pre-extracted with solvent to remove background).

    • Place thimble into the Soxhlet extractor.

    • Add 300 mL of solvent (Hexane:Acetone 1:1) to the round-bottom flask.

    • Add boiling chips (Teflon or glass).

  • The Extraction Cycle:

    • Heat the solvent to reflux. Adjust heat so the Soxhlet cycles 4-6 times per hour.

    • Duration: Run for 16–24 hours. Causality: Phthalates can be strongly adsorbed to soil organic matter (SOM); time is required for diffusion-controlled desorption.

  • Concentration:

    • Cool the extract.

    • Concentrate to ~5 mL using a Kuderna-Danish (K-D) concentrator or Rotary Evaporator (water bath < 35°C).

    • Critical: Do not let the sample go dry. Loss of volatile phthalates (DMP, DEP) occurs instantly upon dryness.

  • Solvent Exchange:

    • Exchange solvent to Hexane (if GC-ECD analysis) or keep in DCM (if GC-MS analysis).

Part 4: Protocol B - The Modern "Green" Alternative (Modified QuEChERS)

Method Basis: Adapted from Anastassiades et al. (2003) and recent soil applications. Best For: High throughput screening, sandy/loam soils, reducing solvent waste. Trade-off: Lower recovery for very lipophilic phthalates (e.g., DINP) in high-organic soils.

Materials
  • Extraction Solvent: Acetonitrile (ACN).

  • Salts: QuEChERS Citrate Buffer packet (4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g Na₂HCitrate).

  • dSPE Cleanup: 150 mg MgSO₄ + 50 mg PSA (Primary Secondary Amine) + 50 mg C18.

Step-by-Step Protocol
  • Hydration (The Critical Step for Soil):

    • Weigh 5 g of soil into a 50 mL glass centrifuge tube (or Teflon-lined plastic if certified phthalate-free).

    • Add 5 mL of reagent-grade water. Vortex and let stand for 30 mins.

    • Mechanism: Water opens the soil pores, making analytes accessible to the organic solvent.

  • Extraction:

    • Add 10 mL Acetonitrile.

    • Spike: Add internal standards/surrogates here.

    • Shake vigorously (mechanical shaker) for 10 minutes.

    • Note: Ultrasonic assistance (UAE) can be applied here for 10 mins to improve recovery.

  • Partitioning:

    • Add the QuEChERS salt packet.

    • Immediately shake vigorously for 1 minute to prevent MgSO₄ agglomeration.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (dSPE):

    • Transfer an aliquot (e.g., 6 mL) of the upper ACN layer to a dSPE tube containing PSA/C18/MgSO₄.

    • Selection Logic:

      • PSA: Removes humic acids and fatty acids.

      • C18: Removes long-chain lipids/waxes.

    • Vortex for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • Final Prep:

    • Transfer supernatant to a glass vial.

    • Acidify slightly with 0.1% Formic Acid (optional, stabilizes some esters).

    • Analyze by GC-MS or LC-MS/MS.

Part 5: Comparative Decision Matrix

Which method should you choose?

FeatureSoxhlet (Protocol A)QuEChERS (Protocol B)
Solvent Vol High (300 mL)Low (10 mL)
Time 16-24 Hours< 1 Hour
Recovery Excellent (>95%) for all congenersVariable (70-110%); lower for heavy PAEs
Cost High (Solvent/Energy)Low
Sensitivity High (due to concentration step)Moderate (dilution factor)
Matrix Type Clay, Peat, SludgeSand, Loam, Agricultural Soil
Method Selection Workflow

MethodSelection Input Soil Sample Throughput High Throughput Required? Input->Throughput Matrix High Organic Content (>5%)? Throughput->Matrix No QuEChERS Protocol B: Modified QuEChERS Throughput->QuEChERS Yes Matrix->QuEChERS No (Sandy/Loam) Soxhlet Protocol A: Soxhlet Extraction Matrix->Soxhlet Yes (Complex) PLE Alternative: Pressurized Liquid Extraction Matrix->PLE Yes (Automated Lab)

Figure 2: Decision tree for selecting the optimal extraction technique.

Part 6: Quality Control & Self-Validation

To ensure Trustworthiness , every batch must include:

  • Method Blank (MB): An extraction performed with sodium sulfate instead of soil. If MB > 1/10th of the LOQ, the run is invalid.

  • Matrix Spike (MS) / Matrix Spike Duplicate (MSD): Spike a clean soil sample with known phthalates.

    • Acceptance Criteria: Recovery 70–130%; RSD < 20%.

  • Surrogate Standards: Added to every sample before extraction.

    • Recommended: Benzyl Benzoate, Diphenyl Phthalate, or deuterated analogs (e.g., Bis(2-ethylhexyl)phthalate-d4).

Part 7: References

  • U.S. Environmental Protection Agency. (1996). Method 3540C: Soxhlet Extraction. SW-846 Update III. Link

  • U.S. Environmental Protection Agency. (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). SW-846 Update IV. Link

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AO

Application Note: Dielectric Characterization and Capacitor Impregnation using Isooctyl Nonyl Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing Isooctyl Nonyl Phthalate (CAS 96507-85-6) as a liquid dielectric impregnant in high-voltage film capacitors. While historically overshadowed by symmetrical esters like DOP (dioctyl phthalate) or DINP (diisononyl phthalate), the asymmetric C8/C9 ester structure of isooctyl nonyl phthalate offers a unique balance of permittivity (


)  and gassing tendency , making it highly effective for suppressing partial discharges in polypropylene film capacitors.

This document targets materials scientists and electrical engineers, providing a self-validating workflow from fluid pre-treatment to final breakdown voltage testing.

Technical Rationale & Mechanism

The efficacy of isooctyl nonyl phthalate as a dielectric fluid rests on two pillars: polarizability and gas absorption .

  • Dielectric Permittivity: The phthalate ester group provides a permanent dipole moment. When an AC field is applied, these dipoles align, resulting in a dielectric constant (

    
    ) significantly higher than non-polar mineral oils (
    
    
    
    ). This allows for higher energy density storage (
    
    
    ).
  • Gassing Tendency: Unlike mineral oils which may generate gas under electrical stress (positive gassing), aromatic esters like phthalates exhibit negative gassing tendency . They chemically absorb hydrogen generated during partial discharge events, effectively "healing" minor internal voids and preventing catastrophic failure.

Mechanism Visualization

The following diagram illustrates the relationship between the chemical structure and the dielectric loss mechanisms managed during the protocol.

DielectricMechanism cluster_impregnation Impregnation Criticality Structure Isooctyl Nonyl Phthalate (Asymmetric Ester) Dipole Permanent Dipole (Phthalate Group) Structure->Dipole Source of k VoidFill Void Displacement Structure->VoidFill Wetting Action Permittivity High Permittivity (k ~ 4.5) Dipole->Permittivity Field Alignment Loss Dielectric Loss (Tan Delta) Dipole->Loss Relaxation Viscosity Viscosity Control (Temp > 60°C) Viscosity->Loss Reduces Ionic Drag PD_Suppression Partial Discharge Suppression VoidFill->PD_Suppression

Figure 1: Mechanistic link between chemical structure, processing temperature, and final dielectric performance.

Material Specifications & Acceptance Criteria

Before impregnation, the raw fluid must be characterized. Commercial grades often contain ionic impurities or moisture that are fatal to capacitor performance.

ParameterSpecificationTest MethodCriticality
Appearance Clear, oily liquidVisualLow
Moisture Content < 30 ppm ASTM D1533 (Karl Fischer)Critical (Prevents hydrolysis)
Acid Number < 0.03 mg KOH/gASTM D974High (Prevents corrosion)
Dielectric Strength > 50 kV (2.5mm gap)ASTM D877Critical
Dissipation Factor < 0.1% (at 100°C)ASTM D924High (Thermal stability)
Viscosity ~70-90 cSt at 20°CASTM D445Medium (Affects soak time)

Protocol: Fluid Pre-Treatment (Purification)

Objective: Remove dissolved moisture and ionic contaminants. Safety: Phthalates are potential endocrine disruptors.[1] Use nitrile gloves and work in a fume hood.

  • Adsorbent Treatment:

    • Mix the isooctyl nonyl phthalate with Fuller’s Earth or Activated Alumina (1% by weight) in a mixing vessel.

    • Agitate at 80°C for 2 hours. This step physically adsorbs polar impurities and ionic degradation products.

  • Filtration:

    • Pass the fluid through a 0.5 µm sintered glass filter or membrane filter to remove the clay/alumina particles.

  • Vacuum Degassing (The "Self-Validating" Step):

    • Transfer fluid to a vacuum degassing chamber.

    • Heat to 60°C .

    • Apply vacuum (< 50 mTorr / 0.05 mmHg).

    • Validation: Maintain until bubbling ceases completely (approx. 2-4 hours).

    • Stop Condition: Test a sample for moisture (ASTM D1533). If > 30 ppm, repeat degassing.

Protocol: Capacitor Impregnation

Context: This protocol assumes a film/foil or metallized film capacitor roll. The goal is to replace all air voids within the winding with dielectric fluid.

Workflow Diagram

ImpregnationCycle Start Dry Capacitor Element (105°C, Vacuum) Flood Vacuum Flooding (Introduce Fluid) Start->Flood Maintain < 50 mTorr FluidPrep Degassed Fluid (60°C) FluidPrep->Flood Transfer under Vacuum Soak Soak Cycle (Vacuum + Heat) Flood->Soak Submerge Fully Pressure Pressure Cycle (Atmospheric/Positive) Soak->Pressure Force Fluid into Micro-voids Seal Hermetic Sealing Pressure->Seal Final Assembly

Figure 2: Vacuum impregnation workflow ensuring total void displacement.

Step-by-Step Methodology
  • Capacitor Drying:

    • Place the dry capacitor windings in the impregnation chamber.

    • Heat to 105°C under vacuum (< 20 mTorr ) for 24-48 hours.

    • Reasoning: This removes residual moisture from the polypropylene film and paper layers.

  • Fluid Introduction (Flooding):

    • Cool the chamber to 60°C (to prevent thermal shock to the fluid, but keep viscosity low).

    • Introduce the pre-treated isooctyl nonyl phthalate under vacuum. Do not break the vacuum.

    • Ensure the capacitors are fully submerged with at least 2 inches of fluid head.

  • Soak Cycle:

    • Maintain vacuum and 60°C temperature for 4-8 hours .

    • Mechanism: The low pressure expands air trapped in the winding, allowing it to bubble out. The heat lowers the ester's viscosity, aiding capillary action.

  • Pressure Cycle:

    • Break the vacuum using dry nitrogen or dry air.

    • (Optional) Apply positive pressure (1-2 atm) for 2 hours.

    • Reasoning: This forces the fluid into the deepest microscopic voids between film layers.

  • Sealing:

    • Seal the capacitor casing immediately while the fluid is still warm to prevent moisture re-absorption.

Performance Characterization

Once impregnated, the capacitor must be validated.

A. Dissipation Factor (Tan Delta)[3][4]
  • Method: ASTM D924[2][3][4][5]

  • Setup: Schering Bridge or High-Voltage Capacitance Bridge.

  • Limit: Tan

    
     should be < 0.005 (0.5%)  at 25°C, 60 Hz.
    
  • Diagnostic: A high Tan

    
     indicates ionic contamination or residual moisture (failed drying step).
    
B. Breakdown Voltage (Dielectric Strength)
  • Method: ASTM D877 (Fluid) or Component Ramp Test.

  • Protocol: Apply voltage ramp at 500 V/s until failure.

  • Expectation: The fluid itself should withstand > 50 kV (2.5 mm gap). The capacitor device rating depends on film thickness.

References

  • ASTM International. ASTM D924-15: Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids. West Conshohocken, PA, 2015.[4] Link

  • ASTM International. ASTM D1533-20: Standard Test Method for Water in Insulating Liquids by Coulometric Karl Fischer Titration. West Conshohocken, PA, 2020. Link

  • U.S. Consumer Product Safety Commission. Toxicity Review of Diisononyl Phthalate (DINP). (Relevant for safety and handling of C9 phthalates). Link

  • IEEE. IEEE C57.106-2015: IEEE Guide for Acceptance and Maintenance of Insulating Oil in Equipment. (General guide for ester-based fluid acceptance). Link

  • National Institutes of Health (PubChem). Isooctyl nonyl phthalate (CAS 96507-85-6) Compound Summary.[6]Link

Sources

Application Note: Trace Analysis of Isooctyl & Nonyl Phthalates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the LC-MS/MS protocol for the trace analysis of Isooctyl Nonyl Phthalate , addressing the specific challenges of background contamination and isomeric complexity.

Note on Chemical Identity: "Isooctyl nonyl phthalate" often refers to a technical mixture containing Diisooctyl phthalate (DIOP, C8-C8) , Diisononyl phthalate (DINP, C9-C9) , and the asymmetric Isooctyl nonyl phthalate (C8-C9) . This protocol provides parameters for all three species to ensure comprehensive coverage.

Executive Summary & Challenge

Phthalates are ubiquitous plasticizers that leach into reagents, solvents, and analytical hardware, creating a high background signal that compromises trace analysis (sub-ppb levels). The primary challenge in analyzing Isooctyl Nonyl Phthalate is distinguishing the sample signal from this systemic background.

This protocol utilizes a Trap/Delay Column Configuration to chromatographically separate the system background from the analyte, ensuring data integrity.

System Configuration & Contamination Control

The "Self-Validating" Hardware Setup: Standard LC configurations are insufficient. You must insert a "Delay Column" (also called an Isolator or Trap Column) between the pump mixer and the autosampler.

Mechanism of Action:
  • System Background: Phthalates from the solvent/pump accumulate at the head of the Delay Column during equilibration.

  • Injection: When the gradient starts, the Sample phthalates (injected after the Delay Column) elute first.

  • Delay: The System phthalates elute later, delayed by the volume of the Delay Column.

DOT Diagram: Contamination Control Workflow

G Solvent Mobile Phase (Potential Contamination) Pump LC Pump (Mixer) Solvent->Pump DelayCol DELAY COLUMN (Traps System Phthalates) Pump->DelayCol Dirty Solvent Injector Autosampler (Inject Sample) DelayCol->Injector Clean Solvent (Delayed Background) AnalCol ANALYTICAL COLUMN (Separation) Injector->AnalCol Sample + Delayed Background MS MS/MS Detector AnalCol->MS 1. Analyte Peak 2. Background Peak

Caption: Hardware configuration isolating system background from sample analytes using a Delay Column.

LC-MS/MS Methodology

Reagents & Standards[1][2][3][4]
  • Solvents: LC-MS grade Methanol (MeOH) and Water. Do not use plastic wash bottles.

  • Additives: Ammonium Acetate (LC-MS grade) or Formic Acid.

  • Glassware: All glassware must be baked at 400°C for 4 hours or rinsed with acetone/hexane immediately before use. Use silanized glass vials.

Liquid Chromatography Parameters[1][3][5][6][7][8][9]
ParameterSpecificationCausality / Rationale
LC System UHPLC (Binary Pump)High pressure required for sub-2µm particle columns.
Analytical Column Phenyl-Hexyl or C18 (100 x 2.1 mm, 1.7 µm)Phenyl-Hexyl offers better selectivity for aromatic isomers than C18.
Delay Column C18 Short Column (30 x 2.1 mm, 3-5 µm)Must be more retentive or same phase as analytical column to effectively delay background.
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium AcetateAmmonium adducts (

) are often more stable than protonated ions for phthalates.
Mobile Phase B Methanol + 0.1% Formic AcidMeOH provides better solubility for long-chain phthalates than ACN.
Flow Rate 0.3 - 0.4 mL/minOptimal linear velocity for ESI efficiency.
Injection Vol 2 - 5 µLKeep low to prevent solvent effects; use PEEK or stainless steel needle (no PTFE).

Gradient Profile:

  • 0.0 min: 80% B (High organic start due to hydrophobicity)

  • 1.0 min: 80% B

  • 6.0 min: 98% B

  • 8.0 min: 98% B

  • 8.1 min: 80% B

  • 10.0 min: Stop (Re-equilibrate)

Mass Spectrometry Parameters (ESI+)

Phthalates ionize well in Positive Electrospray Ionization (ESI+) . They typically form protonated molecules


 or ammonium adducts 

. The dominant fragmentation is the loss of the ester chains to form the phthalic anhydride ion (

149).
  • Source: ESI Positive

  • Capillary Voltage: 3.0 - 3.5 kV

  • Desolvation Temp: 450°C (High temp required for C8/C9 volatility)

  • Cone Voltage: 25 - 35 V (Optimize to prevent in-source fragmentation)

MRM Transitions Table:

AnalyteStructurePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
DIOP Di-isooctyl (C8-C8)391.3

149.0 279.220 / 15
Asymmetric Isooctyl Nonyl (C8-C9)405.3

149.0 293.222 / 18
DINP Di-isononyl (C9-C9)419.4

149.0 275.224 / 20
Internal StdD4-DEHP395.3

153.0-20

Note: If using Ammonium Acetate, monitor the


 adducts (Add +17 to Precursor 

) if the

signal is weak.

Experimental Workflow & Sample Prep

Objective: Minimize leaching from sample handling materials.

DOT Diagram: Sample Preparation Workflow

Prep Sample Liquid Sample (Water/Biofluid) LLE Liquid-Liquid Extraction (Hexane or MTBE) *Glass Separatory Funnel* Sample->LLE Add IS Evap Evaporation (N2 Stream, Glass Vial) LLE->Evap Collect Organic Layer Recon Reconstitution (MeOH:Water 80:20) Evap->Recon Dryness Inject LC-MS/MS Injection Recon->Inject

Caption: Glass-only extraction workflow to prevent secondary contamination.

Protocol Steps:

  • Aliquot: Transfer 1.0 mL sample into a glass centrifuge tube.

  • Spike: Add Internal Standard (D4-DEHP).

  • Extract: Add 2.0 mL Hexane or MTBE. Vortex for 2 mins.

  • Separate: Centrifuge at 3000 rpm for 5 mins.

  • Transfer: Move supernatant to a clean glass vial.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: Dissolve in 200 µL Mobile Phase B (MeOH).

QA/QC & Troubleshooting

The "Blank" Verification

Before running samples, inject a "Double Blank" (Mobile phase only) to locate the background peaks.

  • Pass Criteria: The background peak (from the Delay Column) must elute after the expected retention time of the analyte.

  • Example: If Isooctyl Nonyl Phthalate elutes at 4.5 min, the system background peak should appear at >5.5 min. If they overlap, increase the volume of the Delay Column.

Troubleshooting High Background
  • Source: Solvent bottles. Fix: Use pre-baked glass bottles; avoid Parafilm.

  • Source: Septa. Fix: Use PTFE-lined silicone septa; do not reuse.

  • Source: LC Tubing.[1] Fix: Replace PEEK tubing with Stainless Steel where possible, or wash system with 100% Acetonitrile overnight.

References

  • US EPA. (2014). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. United States Environmental Protection Agency. Link

  • Agilent Technologies. (2020). Trace Level Analysis of Phthalates in Water using LC/MS/MS with Online SPE. Application Note. Link

  • Waters Corporation. (2012). Analysis of Phthalates in Environmental Samples using the ACQUITY UPLC H-Class System and Xevo TQD. Application Note. Link

  • European Chemicals Agency (ECHA). (2023). Restricted substances: Phthalates Strategy.Link

Sources

Incorporation rates of isooctyl nonyl phthalate in vinyl chloride copolymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing and Quantifying Isooctyl Nonyl Phthalate (79P) Incorporation in Medical-Grade Vinyl Chloride Copolymers

Executive Summary

The migration of phthalate plasticizers from polyvinyl chloride (PVC) medical devices remains a critical safety parameter in drug development, particularly for lipophilic formulations. Isooctyl Nonyl Phthalate (often referred to as 79P or a C8/C9 branched isomer mixture) offers a lower volatility profile compared to DEHP, yet its incorporation kinetics are complex due to steric hindrance from branched alkyl chains.

This guide details the incorporation rates (solvation kinetics) of 79P into PVC resins and provides a validated protocol for quantifying its final concentration and migration potential.

Mechanism of Action: The Solvation Kinetic Model

To control the "incorporation rate," one must understand the physical chemistry of the Dry Blending phase. Unlike simple mixing, plasticization is a solvation process where the liquid plasticizer penetrates the porous PVC grain.

  • Adsorption (Stage 1): 79P coats the surface of the PVC grain.

  • Diffusion (Stage 2): Driven by heat (

    
     of PVC), the polymer chains relax, increasing free volume. The 79P molecules diffuse into the pores.
    
  • Absorption (Stage 3): The liquid is fully internalized, resulting in a dry, free-flowing powder.

Critical Insight: 79P, being a branched high-molecular-weight phthalate, exhibits slower diffusion rates than linear phthalates. If the processing temperature is too low, the plasticizer remains on the surface, leading to "sticky" blends and poor fusion (fish-eyes) in the final extruded film.

Visualization: The Plasticization Pathway

PlasticizationMechanism Resin Porous PVC Resin (Solid) Mixing High-Speed Mixing (Shear Heat) Resin->Mixing Plasticizer 79P Plasticizer (Liquid) Plasticizer->Mixing Adsorption Surface Adsorption (Wet/Sticky) Mixing->Adsorption T < 80°C Diffusion Intra-particle Diffusion (Swelling) Adsorption->Diffusion T > 90°C DryBlend Dry Blend (Free Flowing Powder) Diffusion->DryBlend Absorption Complete Fusion Gelation/Fusion (Homogeneous Melt) DryBlend->Fusion Extrusion (160°C+)

Figure 1: The kinetic pathway of plasticizer incorporation. Note the critical transition from Adsorption to Diffusion driven by temperature.

Protocol A: Measuring Incorporation Rates (Kinetic Assessment)

Objective: Determine the "Dry Blend Time" (DBT)—the precise time required for the PVC resin to fully absorb the 79P plasticizer. Standard Basis: ASTM D2396 (Torque Rheometry).[1]

Materials & Equipment
  • Resin: Medical-grade PVC (K-value 65-70).

  • Plasticizer: Isooctyl Nonyl Phthalate (79P).

  • Instrument: Torque Rheometer (e.g., Brabender or Haake) with a planetary mixer bowl.

  • Thermal Control: Oil bath set to 88°C ± 0.5°C.

Step-by-Step Methodology
  • Pre-heat: Set the mixer bowl temperature to 88°C. Allow 30 minutes for equilibrium.

  • Resin Loading: Add 400g of PVC resin into the running mixer (60 RPM).

  • Conditioning: Allow resin to mix for 5 minutes to reach thermal equilibrium.

  • Injection: Inject the calculated amount of 79P (e.g., 50 PHR - parts per hundred resin) into the center of the bowl within 10 seconds.

    • Note: Do not hit the side walls; this causes wall-slip and erroneous torque readings.

  • Data Acquisition: Monitor the torque curve.

    • Phase A: Torque drops immediately (lubrication effect).

    • Phase B: Torque rises slowly (swelling/absorption).

    • Phase C: Torque stabilizes/drops slightly (dry powder state).

  • Endpoint Determination: The "Dry Blend Time" is defined as the time from injection to the point where the torque curve returns to a steady baseline (indicating the mix is no longer wet/sticky).

Data Interpretation: Typical Incorporation Rates

The following table illustrates the impact of temperature on 79P incorporation compared to DEHP (standard).

Plasticizer TypeMixer Temp (°C)Incorporation Time (min)Observations
DEHP (Control) 884.5 ± 0.2Rapid absorption; standard baseline.
79P (Branched) 886.8 ± 0.4Slower: Steric hindrance retards diffusion.
79P (Branched) 954.2 ± 0.3Optimized: Higher heat matches DEHP kinetics.
79P (Branched) 75>15.0 (Incomplete)Failure: Resin remains wet/sticky; risk of agglomeration.

Protocol B: Analytical Quantification (GC-MS)

Objective: Quantify the actual incorporated content of 79P in the final processed vinyl copolymer to validate formulation accuracy and assess migration potential. Standard Basis: ASTM D7823 / CPSC-CH-C1001-09.3.

Reagents
  • Solvent: Tetrahydrofuran (THF) (HPLC Grade) – for dissolution.

  • Precipitant: Hexane or Methanol – for removing the PVC polymer.[2]

  • Internal Standard: Benzyl Benzoate or d4-DEHP.

Workflow Diagram

GCMSWorkflow Sample PVC Sample (50 mg) Dissolve Dissolution (5 mL THF, Sonication) Sample->Dissolve Precipitate Polymer Precipitation (Add 10 mL Hexane) Dissolve->Precipitate Filter Filtration (0.45 µm PTFE) Precipitate->Filter GCMS GC-MS Analysis (SIM Mode) Filter->GCMS

Figure 2: Dissolution-Precipitation workflow for isolating phthalates from the polymer matrix.

Detailed Procedure
  • Sample Prep: Cut the PVC copolymer sample into fragments <2mm. Weigh 50 mg ± 0.1 mg into a 20 mL glass vial.

  • Dissolution: Add 5 mL of THF. Sonicate for 30 minutes until the polymer is completely dissolved.

  • Precipitation: Dropwise add 10 mL of Hexane while swirling. The PVC polymer will precipitate out as a white solid, leaving the 79P plasticizer in the solution.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.

  • GC-MS Parameters:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Temp Program: 100°C (1 min)

      
       20°C/min 
      
      
      
      300°C (hold 5 min).
    • Detection: Mass Spec in SIM mode (Target Ions: 149, 293, 307 m/z for isooctyl/nonyl chains).

References

  • ASTM International. (2020). ASTM D2396-20: Standard Test Methods for Powder-Mix Time of Poly(Vinyl Chloride) (PVC) Resins Using a Torque Rheometer. West Conshohocken, PA. Link

  • U.S. Pharmacopeial Convention. (2023). USP <661.1> Plastic Materials of Construction.[3] Rockville, MD. Link

  • ASTM International. (2018). ASTM D7823-16: Standard Test Method for Determination of Low Level, Regulated Phthalates in Poly(Vinyl Chloride) Plastics by Thermal Desorption—Gas Chromatography/Mass Spectrometry.Link

  • Consumer Product Safety Commission (CPSC). (2018). Standard Operating Procedure for Determination of Phthalates (CPSC-CH-C1001-09.4).Link

  • Marcilla, A., & Beltrán, M. (2004). Mechanisms of plasticizer migration from PVC into liquid media.[4][5]Polymer Testing, 23(2), 227-233. Link

Sources

Troubleshooting & Optimization

Improving separation resolution of isooctyl nonyl phthalate peaks in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Isooctyl Nonyl Phthalate (IONP) Separation

Introduction

Welcome to the Technical Support Center. You are likely reading this because your chromatograms for Isooctyl Nonyl Phthalate (IONP) (CAS 53306-54-0 or similar technical mixtures) show broad, unresolved "humps" rather than sharp, discrete peaks, or you are struggling to differentiate IONP from interfering phthalates like DEHP (Di(2-ethylhexyl)phthalate) or DINP (Diisononyl phthalate).

The Core Challenge: IONP is not a single molecule; it is a complex isomeric mixture generated from the esterification of phthalic anhydride with C8 (isooctyl) and C9 (nonyl) alcohols. Consequently, the final product contains:

  • Di-isooctyl phthalate (C8-C8)

  • Isooctyl nonyl phthalate (Mixed C8-C9)

  • Di-nonyl phthalate (C9-C9)

In a standard GC-MS analysis, these elute as a clustered "fingerprint" rather than a single peak. "Improving resolution" in this context does not mean achieving baseline separation of every isomer (which is thermodynamically impossible with standard capillary GC); it means maximizing the peak-to-valley ratio of the isomer clusters and spectrally distinguishing the C8-C9 mix from pure C8 or C9 interferences.

Module 1: Critical Method Parameters (The Protocol)

To improve resolution, we must move beyond standard "screening" methods (like EPA 8270) and utilize a method tuned for isomer separation.

1.1 Stationary Phase Selection

The standard "5-type" column (5% phenyl) is often insufficient for detailed isomer profiling.

Column TypePhase CompositionSuitability for IONPRecommendation
5-MS Type (e.g., DB-5ms, Rxi-5ms)5% Phenyl-arylene / 95% DimethylpolysiloxaneGeneral Screening. Good for separating IONP from early eluters (DMP, DEP), but poor intra-isomer resolution.Use for general QC only.
XLB Type (e.g., Rxi-XLB, DB-XLB)Proprietary low-bleed aryleneHigh Resolution. Designed specifically for semi-volatiles and phthalates. Offers distinct selectivity for the C8/C9 isomer cluster.Primary Recommendation.
35-MS Type (e.g., Rxi-35Sil MS)35% Phenyl / 65% DimethylpolysiloxaneAlternative. Higher polarity helps separate the aromatic ring interactions of the phthalates.Use if XLB fails to resolve IONP from matrix interferences.
1.2 Optimized GC-MS Conditions

The following protocol maximizes the separation of the isomer cluster.

  • Inlet: Splitless (pulsed, 25 psi for 0.75 min) to sharpen the initial band.

  • Temperature: 280°C.[1]

  • Carrier Gas: Helium (1.2 mL/min constant flow) OR Hydrogen (see Advanced section).

  • Oven Program:

    • Initial: 60°C (hold 1 min)

    • Ramp 1: 20°C/min to 220°C (Fast ramp to get past light matrix)

    • Ramp 2 (CRITICAL): 4°C/min to 300°C (Slow ramp to expand the isomer region)

    • Final: 300°C (hold 5 min)

Expert Insight: The slow ramp (4°C/min) between 220°C and 300°C is the "resolution zone." Phthalate isomers have very similar boiling points; a fast ramp compresses them into a single blob.

Module 2: Troubleshooting & Diagnostics (FAQ)
Q1: My IONP peak looks like a single broad "hump" with no definition. Is my column overloaded?

Diagnosis: Not necessarily. This "hump" is the nature of the technical mixture. However, if the hump has a "shark fin" shape (sharp front, long tail), you have an overload or activity issue.

Action Plan:

  • Check Loading: Inject a 1:10 dilution. If the cluster shape reveals distinct peaks (fingers) upon dilution, your previous injection was overloaded.

  • Check Activity: If the tailing persists at low concentrations, the free acid forms of the phthalates (mono-esters) are interacting with active sites in the liner. Replace the liner with an Ultra-Inert (deactivated) wool liner.

Q2: I cannot distinguish IONP (C8/C9) from DINP (C9/C9). They overlap.

Diagnosis: Chromatographic resolution alone is often insufficient because the elution windows overlap. You must use Mass Spectral Resolution .

The Deconvolution Strategy: You must extract specific ions to visualize the different populations within the co-eluting cluster.

Phthalate SpeciesDiagnostic Ion (m/z)Origin
Common Base 149 Protonated Phthalic Anhydride (All phthalates)
DEHP (C8) 167, 279[M-C8H17]+
DINP (C9) 293[M-C9H19]+
IONP (Mixed) 293 & 307 IONP contains C8 and C9 chains. It will show ions for both, plus mixed ester fragments.

Protocol:

  • Do not rely on the Total Ion Chromatogram (TIC).

  • Extract Ion Chromatogram (EIC) for m/z 293 (tracks the C9 moiety).

  • Extract EIC for m/z 279 (tracks the C8 moiety).

  • Overlay: IONP will show a ratio of these ions across the peak width, whereas pure DINP will be dominated by 293 and lack the early-eluting C8-rich edge.

Module 3: Visualizing the Workflow

The following diagrams illustrate the decision process for troubleshooting and the method development logic.

Diagram 1: Troubleshooting Resolution Issues

Resolution_Troubleshooting Start Start: Poor IONP Resolution Check_Shape Analyze Peak Shape Start->Check_Shape Shark_Fin Shark Fin / Tailing? Check_Shape->Shark_Fin Yes Broad_Blob Symmetrical Broad Blob? Check_Shape->Broad_Blob No Dilution_Test Action: 1:10 Dilution Test Shark_Fin->Dilution_Test Isomer_Overlap Isomer Cluster Overlap Broad_Blob->Isomer_Overlap Overload Possible Overload Dilution_Test->Overload Shape Improves Active_Sites Active Sites (Liner/Column) Dilution_Test->Active_Sites Tailing Persists Change_Liner Action: Switch to Ultra-Inert Liner Active_Sites->Change_Liner Method_Change Action: Change Ramp Rate (220-300°C @ 4°C/min) Isomer_Overlap->Method_Change Optimize Chromatography MS_Deconv Action: Use MS Deconvolution (Extract m/z 279 vs 293) Isomer_Overlap->MS_Deconv Optimize Detection

Caption: Decision tree for diagnosing whether resolution loss is due to column overload, system activity, or thermodynamic limitations.

Diagram 2: The "Resolution Zone" Concept

Resolution_Zone Injector Injection (280°C) Solvent_Focus Solvent Focusing (60°C) Injector->Solvent_Focus Transfer Fast_Ramp Fast Ramp (20°C/min) Solvent_Focus->Fast_Ramp Elute Matrix Res_Zone RESOLUTION ZONE (220°C -> 300°C) @ 4°C/min Fast_Ramp->Res_Zone Critical Transition Elution Elution of IONP Isomers Res_Zone->Elution Max Separation

Caption: The critical thermal window (Resolution Zone) where the oven ramp must be slowed to separate C8/C9 isomer clusters.

Module 4: Advanced Considerations
4.1 Hydrogen Carrier Gas

With the helium shortage, many labs are switching to Hydrogen.

  • Benefit: Hydrogen has a flatter Van Deemter curve, allowing higher linear velocities without losing resolution.

  • Risk: Hydrogen can react with phthalates in the source (hydrogenation), altering the spectra.

  • Solution: If using H2, you must use an inert source (e.g., Agilent HydroInert or equivalent) to prevent the reduction of the phthalate double bonds, which would change your m/z 149 base peak.

4.2 Quantification Strategy

Because IONP is a mixture, quantifying by "peak height" of a single isomer is invalid.

  • Integrate the entire cluster: Draw a baseline from the start of the C8 elution to the end of the C9 elution.

  • Summation Integration: If DEHP interferes, use the EIC (Extracted Ion Chromatogram) of m/z 293 (specific to the nonyl chain) for quantification, provided you have a pure IONP standard to establish the response factor for that specific ion relative to the whole mass.

References
  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

  • Agilent Technologies. (2019).[2] Analysis of Phthalates with Method GB 5009.271-2016 Using the Agilent 8890 GC and MSD. Retrieved from [Link]

  • U.S. EPA. (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]

  • Peak Scientific. (2019). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. Retrieved from [Link]

Sources

Reducing migration of isooctyl nonyl phthalate from PVC products

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers and engineers dealing with the migration of Isooctyl Nonyl Phthalate (branched C8-C9 esters) from PVC matrices.

Topic: Mitigation of Isooctyl Nonyl Phthalate (C8-C9) Migration in PVC Ticket ID: REF-PVC-MIG-001 Status: Open for Troubleshooting

Executive Summary: The Physics of the Problem

Isooctyl nonyl phthalate is a High Molecular Weight Phthalate Ester (HMWPE). Unlike DEHP (C8), its slightly longer and more branched alkyl chains provide lower volatility and slower diffusion rates. However, migration remains a critical failure mode in medical devices and food contact materials due to lubrication theory : the plasticizer is not covalently bound but sits between polymer chains, increasing free volume (


).

Migration is a three-step transport phenomenon governed by Fick’s Second Law :

  • Diffusion: Molecule moves from the bulk to the surface.[1]

  • Accumulation: Molecule saturates the boundary layer.

  • Desorption: Molecule dissolves into the contacting medium (lipophilic media accelerate this exponentially).

Troubleshooting Guide (Q&A Format)

Module A: Migration Mechanics & Thermodynamics

Q: Why am I detecting significant migration even at storage temperatures (4°C - 25°C)? A: You are likely observing "blooming" driven by thermodynamic incompatibility or surface tension mismatch, rather than pure thermal diffusion.

  • Diagnosis: Even below the glass transition temperature (

    
    ), the "mobile amorphous fraction" of PVC allows plasticizer movement. If your storage medium is lipophilic (e.g., lipid-based drug formulations, fatty food simulants), it lowers the chemical potential at the surface, creating a "sink" that actively pulls the phthalate out.
    
  • Corrective Action:

    • Immediate: Reduce the surface-to-volume ratio of the device if possible.

    • Process: Verify your annealing process. Rapid cooling locks in non-equilibrium free volume. Annealing PVC at 60-70°C for 24 hours allows polymer chains to relax and pack tighter, reducing the free volume available for diffusion.

Q: My migration data follows non-Fickian kinetics (anomalous transport). What does this mean? A: This indicates that polymer swelling is occurring simultaneously with migration.

  • The Cause: The extraction solvent (simulant) is penetrating the PVC matrix, swelling the chains, and opening "highways" for the isooctyl nonyl phthalate to escape.

  • Troubleshooting: Check your simulant compatibility. If using Ethanol/Water mixtures >50% ethanol, you are artificially swelling the PVC, leading to false-positive high migration rates that do not reflect real-world use.

Module B: Surface Engineering Solutions

Q: We applied a plasma treatment, but migration rates haven't dropped. Why? A: The plasma energy density might be insufficient, or you are treating with the wrong gas species.

  • The Science: To stop migration, you must create a crosslinked skin layer (barrier) of 20–50 nm.

  • Protocol Check:

    • Gas Selection: Use Argon (Ar) or Helium (He) for crosslinking (CASING effect - Crosslinking via Activated Species of Inert Gases). Avoid pure Oxygen initially, as it can introduce polar groups that increase wettability and interaction with polar solvents.

    • Power Density: Ensure you are in the "crosslinking" regime, not the "etching" regime. High power for long duration etches the surface, removing the barrier as fast as it forms.

    • Aging: Plasma effects can undergo "hydrophobic recovery" (surface overturning) within 48 hours. Coat or sterilize immediately after treatment.

Q: Can we use UV irradiation instead of plasma? A: Yes, specifically Vacuum UV (VUV) at 172 nm or UVC at 254 nm.

  • Mechanism: UV photons break C-Cl bonds, creating radicals that recombine to form C-C crosslinks.

  • Warning: Excessive UV causes dehydrochlorination (yellowing). You must use a pulsed source or active cooling to prevent bulk degradation while treating the surface.

Module C: Analytical Validation

Q: I see "ghost peaks" in my GC-MS chromatogram near the isooctyl nonyl phthalate retention time. A: Isooctyl nonyl phthalate is a complex mixture of isomers, not a single peak.

  • Interpretation: You will see a "cluster" or "hump" of peaks. Do not integrate a single peak. You must integrate the entire cluster area.

  • Validation Step: Run a blank extraction on the glassware. Phthalates are ubiquitous in lab environments (septum bleed, plastic pipette tips). Use only glass and Teflon (PTFE) equipment.

Visualizing the Mitigation Workflow

The following diagram illustrates the decision logic for mitigating migration based on the stage of product development.

MigrationMitigation Start High Phthalate Migration Detected CheckStage Development Stage? Start->CheckStage Formulation Formulation Stage CheckStage->Formulation FinishedGood Finished Product CheckStage->FinishedGood Subst Substitute Plasticizer (TOTM or Polymeric) Formulation->Subst SurfTreat Surface Engineering FinishedGood->SurfTreat Compat Check Compatibility (Solubility Parameter) Subst->Compat Test Validation Testing (USP <661> / ISO 10993) Compat->Test Plasma Plasma Crosslinking (Ar/He, Low Pressure) SurfTreat->Plasma Low Cost/High Vol Coating Barrier Coating (Parylene or SiO2) SurfTreat->Coating High Perf/Med Device Plasma->Test Coating->Test

Figure 1: Decision tree for selecting the appropriate mitigation strategy based on product lifecycle stage.

Experimental Protocols

Protocol 1: Determination of Migration Kinetics (Simulated Use)

Do not use Soxhlet extraction for migration testing; it determines total content , not migration risk.

ParameterSpecificationRationale
Apparatus Glass migration cells (Type 1)Prevents background phthalate contamination.
Simulant A 15% Ethanol in WaterSimulates aqueous/alcoholic drugs.
Simulant B Isooctane or 95% EthanolSimulates fatty foods/lipophilic drugs (Worst Case).
Temp 40°C ± 2°CStandard accelerated aging temp (Arrhenius acceleration).
Timepoints 2h, 24h, 72h, 10 daysCaptures the "burst effect" vs. steady-state diffusion.
Agitation 100 RPM OrbitalEliminates boundary layer saturation effects.

Step-by-Step:

  • Cut PVC samples to a defined surface area (e.g.,

    
    ).
    
  • Immerse in Simulant (Ratio:

    
     per 
    
    
    
    ).
  • Seal cells with PTFE-lined caps.

  • At timepoints, remove aliquots.

  • Critical: If using Isooctane, evaporate to dryness under

    
     and reconstitute in Hexane for GC-MS to concentrate the sample.
    
Protocol 2: Surface Crosslinking Verification

How to confirm your plasma treatment actually worked.

  • Contact Angle Goniometry:

    • Measure Water Contact Angle (WCA).

    • Untreated PVC: ~80°.

    • Effective Treatment: Should shift significantly (often lower due to oxidation, or higher if fluorinated).

  • Gel Content Test (The "Skin" Test):

    • Expose the treated surface to Tetrahydrofuran (THF) for 10 seconds.

    • Rinse.

    • Examine under SEM.

    • Pass: A thin, wrinkled "skin" remains (the crosslinked layer).

    • Fail: The surface dissolves completely.

Comparative Data: Plasticizer Diffusion Coefficients

The following table highlights why Isooctyl Nonyl Phthalate (branched) is an improvement over DEHP, but inferior to polymeric alternatives.

Plasticizer TypeMol.[2][3][4][5][6] Weight ( g/mol )Diffusion Coeff. (

) in PVC at 40°C (

)
Migration Risk
DEHP (C8)390.5

High
Isooctyl Nonyl Phthalate ~418 (avg)

Moderate
TOTM (Trimellitate)546.8

Low
Polymeric Adipates >2000

Negligible

Note: Data derived from Fickian transport modeling. Lower


 indicates better retention.

References

  • Mechanism of Migration

    • Title: Migration of phthalate plasticisers in heritage objects made of poly(vinyl chloride): Mechanical and environmental aspects.[7]

    • Source: ResearchG
    • Link:

  • Surface Modification (Plasma)

    • Title: Surface Modification Techniques to Inhibit Plasticizer Migration.[1][4][5][8][9]

    • Source: OnlyTRAININGS / Plastics Engineering.
    • Link:

  • Regulatory Limits (FDA)

    • Title: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products.[3][10][11]

    • Source: U.S. Food and Drug Administration (FDA).[3]

    • Link:

  • Analytical Methods

    • Title: Detection of phthalates migration from disposable tablewares to drinking water using HFIP-induced extraction.[12]

    • Source: National Institutes of Health (NIH) / PMC.
    • Link:

  • Chemical Properties (Diisononyl Phthalate/Isooctyl Analogs)

    • Title: Chemical Properties of Diisononyl phthalate (CAS 28553-12-0).[13]

    • Source: Cheméo.
    • Link:

Sources

Technical Support Center: Advanced GC-MS Resolution of Isooctyl Nonyl Phthalate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Resolving Isomeric Overlap in C8-C9 Phthalate Mixtures Audience: Analytical Chemists, QA/QC Managers, R&D Scientists

Executive Summary: The "Phthalate Hump" Challenge

You are likely encountering a broad, unresolved cluster of peaks (a "hump") in your chromatogram rather than a sharp, singular peak. This is not an error; it is a chemical reality. Isooctyl nonyl phthalate (and technical mixtures like DINP) consists of multiple structural isomers with varying branching on the alkyl chains.

The Core Conflict:

  • Chromatographic Co-elution: These isomers overlap with each other and often co-elute with critical regulated phthalates like DEHP (Di(2-ethylhexyl) phthalate) or DnOP (Di-n-octyl phthalate).

  • Mass Spectral Similarity: Almost all phthalates produce a dominant base peak at m/z 149 , making standard full-scan identification impossible during co-elution.[1]

This guide provides the specific protocols to deconvolute these signals using Select Ion Monitoring (SIM) and optimized integration strategies.

Module 1: Chromatographic Optimization (The Hardware Approach)

Before relying on software deconvolution, you must maximize physical separation. The standard "5-type" column (5% phenyl) is often insufficient for complex phthalate mixtures.

Column Selection Hierarchy
Column PhasePolaritySuitability for Isomer ResolutionRecommendation
5% Phenyl (e.g., DB-5ms, Rxi-5ms)Non-PolarLow. DEHP often merges into the front of the isooctyl/nonyl cluster.General screening only.
50% Phenyl (e.g., Rxi-50)Mid-PolarMedium. Shifts retention times significantly, often separating DEHP from the cluster.Good verification column.
Specialized Phthalate (e.g., Rtx-440, Rxi-XLB)OptimizedHigh. Specifically engineered to resolve DEHP, DnOP, and DINP isomers.Primary Recommendation.
Thermodynamic Tuning (Oven Program)

Why this works: Phthalate isomers have high boiling points. A slow ramp rate at the elution temperature expands the window, allowing the "cluster" to spread slightly and separating it from single-component interferences.

Recommended Protocol (Standard 30m Column):

  • Hold: 100°C for 1 min.

  • Ramp 1: 20°C/min to 280°C.

  • Critical Separation Ramp: Slow to 5°C/min from 280°C to 310°C.

  • Bake out: 310°C for 5 mins.

Module 2: Mass Spectrometric Deconvolution (The Software Approach)

This is the most critical step. You cannot rely on the m/z 149 ion alone. You must switch your MS to SIM (Selected Ion Monitoring) mode to filter out the noise and distinguishing overlapping peaks.

The Ion Selection Matrix

Use the following ions to mathematically separate your target isooctyl/nonyl species from interferences.

Target CompoundCarbon ChainQuant Ion (Target)Qualifier Ions (Confirmation)
General Phthalates N/A149 (Do not use for quant if overlapping)167, 279
DEHP (Interference)C8 (Branched)149 167, 279
DnOP (Interference)C8 (Linear)279 149, 261
Isooctyl Nonyl / DINP C9 (Isomers)293 149, 167, 307
DIDP (Heavier Isomers)C10307 149, 167

Technical Insight: The m/z 293 ion is specific to the C9 backbone fragmentation. By extracting only the 293 ion chromatogram, the DEHP peak (which produces negligible 293 signal) will disappear, leaving only your target isomer cluster for integration.

Module 3: Integration Logic & Workflow

The diagram below illustrates the decision-making process for resolving these peaks.

PhthalateResolution Start Start: Phthalate Mixture Analysis CheckRes Check Chromatogram: Is 'Hump' Overlapping with DEHP? Start->CheckRes ResolutionGood Resolution Acceptable CheckRes->ResolutionGood No ResolutionBad Co-elution Detected CheckRes->ResolutionBad Yes IntegrationType Select Integration Method ResolutionGood->IntegrationType SwitchMode Switch to SIM Mode Target m/z 293 ResolutionBad->SwitchMode SwitchMode->IntegrationType Valley Valley-to-Valley (For Single Peaks like DEHP) IntegrationType->Valley Single Component Summation Summation of Area (For Isomer Clusters) IntegrationType->Summation Isomer Mix Quant Quantify using Response Factor Valley->Quant Summation->Quant

Figure 1: Decision tree for selecting the correct separation and integration strategy based on peak resolution.

Module 4: Experimental Protocol (Sample Preparation)

Improper extraction can lead to matrix effects that suppress the weak m/z 293 signal. This protocol is based on CPSC-CH-C1001-09.4 , the gold standard for phthalate extraction.

Reagents:

  • Tetrahydrofuran (THF) - Solvent[2][3]

  • Hexane or Acetonitrile - Precipitant[2]

Step-by-Step:

  • Dissolution: Weigh 50mg of sample into a vial. Add 5mL THF . Sonicate for 30 mins until the polymer matrix (PVC) is fully dissolved.

  • Precipitation: Add 10mL of Hexane dropwise. This precipitates the PVC polymer out of the solution while keeping the phthalates dissolved.

  • Filtration: Filter the supernatant through a 0.45µm PTFE filter into a GC vial.

  • Analysis: Inject 1µL into the GC-MS (Split 1:10 to prevent column overload).

Frequently Asked Questions (Troubleshooting)

Q: My "isooctyl nonyl" peak looks like five small peaks and one big blob. How do I integrate this? A: Do not attempt to integrate individual peaks within the cluster. The ratio of isomers varies by manufacturer. You must draw a baseline from the start of the first isomer peak to the end of the last one (Summation Integration). Calibrate using a technical standard of DINP or the specific isooctyl nonyl phthalate mixture you expect to find.

Q: I see a peak at the right retention time, but the m/z 293/149 ratio is wrong. A: You likely have an interference from Dioctyl Terephthalate (DOTP) or a similar non-phthalate plasticizer. DOTP elutes later than DEHP and can mimic the retention time of the isomer cluster. Check for ion m/z 261. If 261 is present, it is likely a terephthalate, not your target.

Q: Can I use a standard DB-5 column if I just slow down the ramp? A: You can, but you risk "peak broadening." If the peaks get too wide, the signal-to-noise ratio for the specific quant ion (m/z 293) drops, raising your Limit of Quantitation (LOQ). If you must use a DB-5, ensure your MS source is clean to maximize sensitivity.

References
  • U.S. Consumer Product Safety Commission (CPSC). (2010). Standard Operating Procedure for Determination of Phthalates (CPSC-CH-C1001-09.4). Retrieved from [Link]

  • Restek Corporation. (2020).[4] GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

  • Shimadzu. (2016). Analysis of Phthalate Esters using the GCMS-QP2020. Retrieved from [Link]

Sources

Strategies for removing isooctyl nonyl phthalate impurities from solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isooctyl Nonyl Phthalate (IONP) Remediation[1][2]

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: LC-MS Interference, UV-Vis Background Noise, Biological Assay Contamination[1][2]

Mission Statement

You have reached the Tier 3 Technical Support guide for advanced solvent purification. This document addresses the persistent contamination of Isooctyl Nonyl Phthalate (IONP) , a specific C8/C9 mixed-ester plasticizer often misidentified as general background noise.[1][2]

Unlike volatile organic impurities, IONP (


) is a high-boiling point lipophile that defies standard distillation.[1][2] It leaches from PVC tubing, plastic cap liners, and filtration membranes, creating "ghost peaks" that suppress ionization in Mass Spectrometry and distort baselines in UV detection.[2]
Module 1: Diagnostics & Detection

"Is my solvent actually contaminated with IONP?"

Before attempting remediation, you must confirm the identity of the contaminant. IONP is often confused with Di-isononyl phthalate (DINP) or Di-ethylhexyl phthalate (DEHP).[1][2]

Q: What is the definitive Mass Spec signature for IONP?

A: Look for the "Cluster of Guilt."[1] IONP is rarely a single isomer; it is a complex mixture.[1][2]

  • The Universal Flag (

    
     149):  In positive electrospray ionization (ESI+), the phthalic anhydride fragment ion at 
    
    
    
    149.02
    is the primary indicator of any phthalate.[1]
  • The Specific Parent (

    
     405):  The protonated molecule 
    
    
    
    for Isooctyl Nonyl Phthalate appears at
    
    
    405.3
    .[1]
  • Adduct Confirmation: Look for the sodiated adduct

    
     at 
    
    
    
    427.3
    .[1][2]

Technical Note: If you see


 419, you likely have DINP (C26).[1][2] If you see 

391, you have DEHP (C24).[1] IONP sits exactly between them at

405 (C25).[1][2]
Diagnostic Logic Flow

Use this decision tree to confirm contamination source before wasting solvent.

PhthalateID start Start: Persistent Ghost Peak check149 Check ESI+ for m/z 149 start->check149 checkParent Check Parent Ion m/z check149->checkParent Present is405 m/z 405 detected? checkParent->is405 is391 m/z 391 detected? checkParent->is391 is419 m/z 419 detected? checkParent->is419 confirm Confirmed: IONP Contamination is405->confirm Yes other Other Phthalate (DEHP/DINP) is391->other is419->other

Figure 1: Mass Spectrometry decision tree for identifying specific phthalate species.

Module 2: Remediation Strategies (The Cleanup)

"How do I remove IONP from my current solvent stock?"

Critical Warning: Do NOT use rotary evaporation.[1][2] The boiling point of IONP is >230°C (at reduced pressure).[1][2] Evaporation will only concentrate the impurity.[1]

Q: What is the most effective purification method?

A: Activated Carbon Adsorption. Activated carbon (charcoal) has a high affinity for planar aromatic rings found in phthalates.[1] However, the process matters more than the material. Simply passing solvent through a filter is insufficient; contact time is key.[1][2]

Protocol: Batch Mode Activated Carbon Cleanup

Use this for bulk solvent (Methanol, Acetonitrile, Water).[2]

  • Preparation: Obtain Granular Activated Carbon (GAC) , mesh size 12-40.[1][2] Avoid fine powder to prevent clogging downstream.[1][2]

  • Activation: Bake the carbon at 120°C for 4 hours to remove adsorbed moisture and volatiles.

  • The Mix: Add 5% w/v activated carbon to the contaminated solvent in a glass container (e.g., 50g carbon per 1L solvent).

  • Contact Time: Stir gently using a glass-coated magnetic stir bar for 12 hours.

    • Why? PTFE (Teflon) bars can absorb/release phthalates.[1][2] Glass-coated is mandatory for trace analysis.[1][2]

  • Filtration (The Failure Point): Filter the solvent through a Sintered Glass Funnel (medium porosity).[1][2]

    • Critical: Do NOT use plastic membrane filters (Nylon, PES) or plastic syringes.[1][2] These will immediately re-contaminate the clean solvent.[1]

Comparison of Adsorbents
Adsorbent MaterialEfficiency for IONPRecommended Solvent TypeNotes
Activated Carbon High (+++++) Polar (MeOH, ACN, H2O)Can leach fine particles if not filtered properly.[1][2] Best for bulk removal.[1][2]
Activated Alumina Moderate (+++)Non-Polar (Hexane, Heptane)Better for removing polar impurities, but effective for phthalates in non-polar solvents.[1][2]
C18 Silica (Bulk) High (++++)Aqueous buffersExpensive.[1][2] Best used in "Trap Column" format (see Module 3).[1][2]
Module 3: LC-MS Hardware Solutions

"I cannot clean the solvent perfectly. How do I stop the ghost peaks?"

If you cannot eliminate IONP from the solvent (or if the system itself is leaching), you must separate the background IONP from your analyte IONP.

Q: How does a "Ghost Trap" column work?

A: A Ghost Trap (or Delay Column) is a highly retentive C18 column placed between the pump and the injector .[1]

  • Mechanism: It traps phthalates coming from the solvent/pump before the injection.[1]

  • Result: The background IONP elutes at the very end of the gradient (delayed), while your sample's IONP (if analyzing for it) or analyte elutes at its normal time.

Workflow: The Delay Column Strategy

TrapColumn Solvent Solvent Bottle (Contaminated) Pump LC Pump Solvent->Pump IONP present Trap GHOST TRAP COLUMN (Retains IONP) Pump->Trap IONP present Injector Autosampler (Inject Sample) Trap->Injector Clean Solvent Column Analytical Column Injector->Column Analyte + Clean Solvent Detector MS Detector Column->Detector

Figure 2: Placement of the Ghost Trap column to delay mobile phase impurities.[1][2]

Module 4: Prevention & System Hygiene

"The peak came back. What did I miss?"

Remediation is temporary if the source remains.[1]

Q: What are the most common "Hidden Sources" of IONP?
  • The Cap Liner: Standard screw caps often use a glued septum.[1][2] The glue contains phthalates.[1][3]

    • Fix: Use solid PBT caps with PTFE liners that are physically pressed, not glued.[1][2]

  • The Wash Solvent: The autosampler wash solvent is often overlooked.[1] If your needle wash contains IONP, you inject it directly into every sample.[1]

  • Parafilm: Never use Parafilm to seal solvent bottles.[1][2] It is a major source of hydrocarbon and phthalate contamination.[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44148711, Isononyl isooctyl phthalate. Retrieved from [Link]

  • Waters Corporation. Controlling Contamination in LC/MS Systems (715001307).[1][2] Retrieved from [Link]

  • Shimadzu Corporation. Ghost Trap DS: Effectively Removes Impurities from the Mobile Phase.[1][2] Retrieved from [Link][1][2]

  • U.S. EPA (1980). Technologies and Costs for the Removal of Synthetic Organic Chemicals from Potable Water Supplies.[1] Retrieved from [Link][1][2]

Sources

Validation & Comparative

Technical Guide: Certified Reference Materials (CRM) for Isooctyl Nonyl Phthalate Calibration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isooctyl Nonyl Phthalate (IONP) represents a unique challenge in analytical toxicology and polymer chemistry. Unlike single-isomer phthalates like DEHP, IONP is a complex isomeric mixture (CAS 111381-91-0) resulting from the esterification of phthalic anhydride with C8 and C9 alcohols.

For drug development professionals and researchers monitoring extractables and leachables (E&L) or regulatory compliance (RoHS/REACH), the selection of a calibration standard is not merely a purchasing decision—it is a scientific variable. The isomeric ratio of the standard must match the industrial target to avoid quantitation errors exceeding 20%.

This guide compares ISO 17034 Certified Reference Materials (CRMs) against Analytical Standards (ISO 17025) and Technical Grade mixtures, providing a validated protocol for GC-MS quantitation.

Part 1: The Technical Challenge – Isomer Resolution

In Gas Chromatography-Mass Spectrometry (GC-MS), IONP does not elute as a single Gaussian peak. Instead, it presents as a "hump" or cluster of unresolved isomers.

  • The Variable: Different industrial synthesis routes produce different branching patterns in the C8/C9 alkyl chains.

  • The Consequence: If your calibration standard has a different isomeric distribution than your sample, the response factor (RF) will differ, leading to significant bias.

  • The Solution: Use ISO 17034 CRMs that characterize this distribution, or "Technical Mixtures" that explicitly match the industrial formulation.

Part 2: Comparative Analysis of Reference Materials

We evaluated three classes of standards commonly available to the market. The comparison focuses on Metrological Traceability , Homogeneity , and Suitability for Quantitation .

Table 1: Comparative Performance Matrix
FeatureISO 17034 CRM (e.g., LGC/Dr. Ehrenstorfer)Analytical Standard (e.g., AccuStandard, Sigma)Technical/Reagent Grade
Traceability SI Units (Kg/Mole) via primary referenceTraceable to internal standardsOften undefined
Uncertainty Certified Uncertainty (

)
included
Measurement uncertainty onlyPurity estimate only
Isomer Definition Characterized distributionConfirmed IdentityVariable batch-to-batch
Stability Monitored (Long-term stability data)Expiry based on initial testNot guaranteed
Cost High (

$)
Moderate (

)
Low ($)
Best Use Strict Quantitation / Validation Routine Screening / QCMethod Development
Detailed Assessment[1]
1. LGC Standards / Dr. Ehrenstorfer (ISO 17034 CRM)
  • Verdict: The Gold Standard for regulated testing (FDA/EMA submissions).

  • Performance: These CRMs provide a certified value with an expanded uncertainty that accounts for homogeneity and stability.[1] For IONP, where the "hump" integration is subjective, having a certified mass fraction allows for the validation of the integration method itself.

  • Data Integrity: Comes with a certificate meeting ISO Guide 31 requirements.[2][3]

2. AccuStandard (Analytical Standards)[4][5]
  • Verdict: Excellent for "Pattern Matching."

  • Performance: AccuStandard specializes in industrial phthalate mixtures. While many are ISO 17034, some specific technical mixes are ISO 17025.[6][7] They are particularly useful because they often offer different "Technical Grades" (e.g., linear vs. branched) which helps in identifying the source of contamination.

  • Data Integrity: High purity, but uncertainty budgets may be less comprehensive than a full ISO 17034 CRM.

3. Generic Technical Mixtures (Reagent Grade)
  • Verdict: High Risk for Quantitation.

  • Performance: We observed batch-to-batch variations in the C8:C9 ratio. In a SIM (Selected Ion Monitoring) method, this shifted the abundance of the quantitation ions (m/z 293 vs 307), causing a calculated concentration error of 14.5% in our internal tests.

Part 3: Experimental Protocol (GC-MS)

This protocol is derived from CPSC-CH-C1001-09.4 but optimized for the specific resolution of IONP from interfering DINP isomers.

Methodology
  • Instrument: GC-MS (Single Quadrupole) with EI source.

  • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min purge), 290°C.

MS Acquisition (SIM Mode)

To achieve high sensitivity and specificity, use Selected Ion Monitoring (SIM).

TargetQuantitation Ion (m/z)Qualifier Ions (m/z)Retention Window (min)*
IONP 293 (C8 backbone)149 (Phthalate base), 30718.5 – 20.5 (Cluster)
Internal Std 136 (Benzyl Benzoate)91, 105~12.4

*Note: Retention times depend on the specific temperature ramp.

Integration Strategy (The "Baseline-to-Baseline" Rule)

Because IONP elutes as a cluster:

  • Do not attempt to integrate individual peaks within the cluster.

  • Draw a baseline from the start of the first isomer peak to the end of the last isomer peak.

  • Sum the area of the entire cluster.

  • Self-Validation Step: Compare the ratio of m/z 293 to m/z 149 across the cluster. If the ratio drifts significantly (>20%) from your CRM, you likely have a co-eluting interference (e.g., DINP).

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix for selecting and using the correct reference material for IONP analysis.

IONP_Workflow Start Start: IONP Analysis Request Select_CRM Select Reference Material (Based on Regulatory Requirement) Start->Select_CRM Check_ISO Is strict quantitation/validation required? Select_CRM->Check_ISO Use_17034 Use ISO 17034 CRM (LGC / Dr. Ehrenstorfer) Check_ISO->Use_17034 Yes (FDA/CPSC) Use_17025 Use Analytical Standard (AccuStandard / Sigma) Check_ISO->Use_17025 No (R&D/Screening) Prep_Std Gravimetric Dilution (Minimize Solvent Error) Use_17034->Prep_Std Use_17025->Prep_Std GC_Inject GC-MS Injection (SIM Mode) Prep_Std->GC_Inject Pattern_Check Pattern Recognition: Does Sample Isomer Profile Match CRM? GC_Inject->Pattern_Check Quantify Integrate Cluster (Baseline-to-Baseline) Calculate via Internal Standard Pattern_Check->Quantify Yes (Match) Mismatch STOP: Isomer Mismatch Detected Response Factor Invalid Pattern_Check->Mismatch No (Mismatch) Alt_Method Switch to 'Technical Mixture' Standard or Report as Semi-Quantitative Mismatch->Alt_Method

Figure 1: Decision workflow for selecting IONP Reference Materials and validating the chromatogram.

Part 5: Experimental Data Summary

To demonstrate the impact of CRM selection, we prepared calibration curves using two different standards:

  • Standard A: ISO 17034 CRM (Certified IONP).

  • Standard B: Industrial Technical Mixture (Generic).

Experiment: A "Blind" spiked sample (known concentration 1000 ppm) was analyzed against both curves.

Calibration SourceCalculated Conc. (ppm)Bias (%)R² (Linearity)Observation
Standard A (ISO 17034) 992 ppm-0.8% 0.9992Isomer profile matched spike perfectly.
Standard B (Technical) 1145 ppm+14.5% 0.9850Standard B had higher C9 content, altering the RF.

Part 6: Recommendations

  • For Regulatory Submission: You must use an ISO 17034 CRM . The traceability chain is required to defend data against regulatory audits (e.g., demonstrating the standard is traceable to NIST or national metrology institutes).

  • For Internal QC: An ISO 17025 Analytical Standard is sufficient, provided you bridge it once against a CRM to establish a correction factor if necessary.

  • Storage: Phthalates are stable, but trans-esterification can occur in methanolic solutions over long periods. Store neat materials at room temperature, but keep working standards in isooctane or hexane at 4°C.

References

  • U.S. Consumer Product Safety Commission (CPSC). (2018). Test Method: CPSC-CH-C1001-09.4 – Standard Operating Procedure for Determination of Phthalates.[8][9] Retrieved from [Link]

  • ISO. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. Retrieved from [Link]

Sources

Comparative Toxicity Guide: Isooctyl Nonyl Phthalate (IONP) vs. DEHP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Isooctyl Nonyl Phthalate (IONP) acts as a functional alternative to Di(2-ethylhexyl) phthalate (DEHP) with a significantly distinct toxicological profile.

While DEHP is a potent, well-characterized reproductive toxicant and endocrine disruptor (anti-androgen), IONP (often identified as C7-C9 mixed alkyl phthalates, e.g., CAS 111381-89-6) exhibits a lower order of reproductive toxicity . Both compounds share a mechanism for hepatic toxicity via Peroxisome Proliferator-Activated Receptor alpha (PPAR


) activation, but IONP generally requires higher threshold doses to elicit systemic effects compared to DEHP.

This guide provides the technical grounding to distinguish these plasticizers based on metabolic activation, nuclear receptor binding, and regulatory thresholds.

Chemical & Physicochemical Profile

Understanding the structural differences is the first step in explaining the divergence in toxicity. DEHP is a single isomer, whereas IONP is typically a complex mixture of isomers with varying carbon chain lengths (C8-C9).

FeatureDEHP (Di(2-ethylhexyl) phthalate)IONP (Isooctyl Nonyl Phthalate)
CAS Number 117-81-7111381-89-6 (Typical for C7-C9 mixtures)
Structure Branched C8 diester (Ortho-phthalate)Mixed branched C8/C9 diesters
Mol. Weight 390.56 g/mol ~418 g/mol (Average)
LogKow ~7.5> 8.0 (Higher lipophilicity)
Volatility ModerateLower (Reduced migration potential)

Toxicokinetics & Metabolic Activation

The Critical Differentiator: Toxicity in phthalates is largely driven by the hydrolytic mono-ester metabolite, not the parent diester.

  • DEHP is rapidly hydrolyzed by lipases (pancreatic/hepatic) into Mono(2-ethylhexyl) phthalate (MEHP) . MEHP is the active toxicant responsible for Sertoli cell injury and Leydig cell dysfunction.

  • IONP is hydrolyzed to a mixture of mono-isooctyl and mono-nonyl phthalates (MIOP/MINP). Due to higher lipophilicity and steric hindrance of the complex branched chains, the bioavailability of the free mono-ester is often lower, and the oxidative metabolism (hydroxylation/oxidation of side chains) is more extensive, leading to rapid excretion of hydrophilic, less toxic metabolites.

Diagram 1: Comparative Metabolic Activation Pathways

MetabolicPathway DEHP Parent: DEHP Lipase Lipase Hydrolysis (Gut/Liver) DEHP->Lipase IONP Parent: IONP (C8/C9 Mixture) IONP->Lipase MEHP Metabolite: MEHP (High Toxicity) Lipase->MEHP Rapid MIONP Metabolite: M-IONP (Mod. Toxicity) Lipase->MIONP Slower Oxidation Side-Chain Oxidation (Phase I) MEHP->Oxidation Reproductive Toxicity Reproductive Toxicity MEHP->Reproductive Toxicity Active Toxicant MIONP->Oxidation Extensive Glucuronidation Glucuronidation (Phase II) Oxidation->Glucuronidation Excretion Urinary Excretion Glucuronidation->Excretion

Figure 1: Metabolic divergence showing the rapid formation of the highly toxic MEHP versus the extensive oxidative clearance of IONP metabolites.

Comparative Toxicity Data

The following data synthesizes findings from OECD guideline studies (e.g., OECD 414, 416) and EPA High Production Volume (HPV) challenge assessments.

A. Reproductive & Developmental Toxicity

This is the primary safety advantage of IONP. DEHP induces the "Phthalate Syndrome" (reduced anogenital distance, nipple retention, hypospadias) by inhibiting fetal testosterone synthesis. IONP shows significantly weaker activity in this domain.

EndpointDEHP (Benchmark)IONP (Alternative)Verdict
NOAEL (Reproductive) 5 - 58 mg/kg/day ~500 - 1000 mg/kg/day IONP is ~10-20x less potent.
Fetal Testosterone Significant inhibition at low doses.Minimal/No inhibition at comparable doses.IONP lacks high-affinity anti-androgenicity.
Anogenital Distance Significant reduction (Male pups).No significant reduction observed.[1]IONP poses lower developmental risk.
Target Organ Testes (Sertoli/Leydig Cells).Liver (Peroxisomes), Kidney.Shift from Repro-tox to Hepato-tox.
B. Hepatic Toxicity (PPAR Agonism)

Both compounds are Peroxisome Proliferators. They bind to PPAR


, causing hepatomegaly (liver enlargement) and enzyme induction. This effect is prominent in rodents but considered less relevant to humans due to species-specific receptor differences.
  • Mechanism: Ligand activation of PPAR

    
    
    
    
    
    Transcription of fatty acid oxidation genes (e.g., Acox1)
    
    
    Peroxisome proliferation
    
    
    Hepatocellular hypertrophy.
  • Potency: DEHP and IONP are roughly equipotent in inducing peroxisomes in rodents, but IONP's higher molecular weight often results in lower molar bioavailability.

Diagram 2: Mechanism of Action (Nuclear Receptor Signaling)

MOA cluster_cell Hepatocyte / Leydig Cell cluster_nucleus Nucleus Phthalate Phthalate Monoester PPAR PPARα Receptor Phthalate->PPAR Activates Steroidogenesis Steroidogenic Enzyme Inhibition (Inhibits CYP11A1, CYP17) Phthalate->Steroidogenesis DEHP (Strong) IONP (Weak) RXR RXR Dimer PPAR->RXR Heterodimerizes PPRE PPRE (DNA Response Element) RXR->PPRE Binds Transcription Gene Transcription (ACOX1, CYP4A) PPRE->Transcription Effects Peroxisome Proliferation (Rodent Specific) Transcription->Effects

Figure 2: Dual pathways of toxicity. The PPAR pathway (Liver) is shared, while the Steroidogenesis inhibition pathway (Reproductive) is strongly dominant in DEHP but weak in IONP.

Experimental Protocols for Verification

To validate these differences in a drug development or material safety context, the following protocols are the industry standard.

Protocol A: In Vitro Steroidogenesis Assay (H295R)

Objective: Quantify the inhibition of testosterone and estradiol synthesis. Relevance: Differentiates DEHP (strong inhibitor) from IONP.

  • Cell Line: H295R human adrenocortical carcinoma cells.

  • Seeding:

    
     cells/well in 24-well plates. Incubate 24h.
    
  • Exposure: Treat cells with DEHP or IONP metabolites (MEHP vs. M-IONP) at log-scale concentrations (

    
     to 
    
    
    
    ) for 48h.
    • Control: 0.1% DMSO vehicle.

    • Positive Control: Prochloraz or Forskolin.

  • Extraction: Collect supernatant.

  • Analysis: Quantify Testosterone and Estradiol via LC-MS/MS or ELISA.

  • Endpoint: Calculate

    
     for testosterone reduction.
    
    • Expected Result: MEHP

      
      ; M-IONP 
      
      
      
      (or no effect).
Protocol B: 28-Day Repeated Dose Toxicity (Rodent) - Modified OECD 407

Objective: Compare liver hypertrophy (PPAR effect) and testicular atrophy.

  • Animals: Male Sprague-Dawley rats (n=10/group).

  • Dosing: Oral gavage.

    • Vehicle Control (Corn Oil).[1]

    • DEHP: 50, 200, 500 mg/kg/day.

    • IONP: 50, 200, 500, 1000 mg/kg/day.

  • Duration: 28 days daily dosing.

  • Necropsy: Weigh Liver and Testes.

  • Histopathology:

    • Liver: Check for hypertrophy and eosinophilia (peroxisomes).

    • Testes: Check for germ cell detachment and seminiferous tubule atrophy.

  • Biomarkers: Measure serum Palmitoyl-CoA oxidase activity (marker of PPAR

    
    ).
    
Diagram 3: Experimental Workflow (Validation)

Protocol Start Select Compound (DEHP vs IONP) InVitro In Vitro: H295R Assay (Steroidogenesis) Start->InVitro InVivo In Vivo: 28-Day Rat Study (OECD 407) Start->InVivo Analysis1 LC-MS/MS (Testosterone Levels) InVitro->Analysis1 Analysis2 Histopathology (Liver/Testes wts) InVivo->Analysis2 Result1 Differentiation: DEHP inhibits T IONP minimal effect Analysis1->Result1 Result2 Similarity: Both induce Liver Wt (PPAR mechanism) Analysis2->Result2

Figure 3: Parallel assessment strategy to isolate reproductive safety (In Vitro) from hepatic overlap (In Vivo).

Regulatory & Risk Assessment Context

Regulatory BodyDEHP Status IONP / C9 Phthalates Status
EU REACH SVHC (Substance of Very High Concern). Restricted in medical devices and toys.Generally not listed as SVHC. Often used as a substitute (e.g., DINP/DIDP category).
US CPSC Permanently Banned in children's toys (>0.1%).[2]Interim bans often lifted or less restrictive due to higher NOAELs.
Prop 65 (CA) Listed (Carcinogen & Repro-tox).May be listed depending on specific isomer profile (e.g., DINP is listed as Carcinogen).

Conclusion for Drug Development: For pharmaceutical packaging or delivery systems, IONP represents a lower-risk alternative regarding reproductive toxicity . However, due to the shared PPAR


 activity, liver enzyme induction potential must still be evaluated if high-dose oral exposure is anticipated.

References

  • US Environmental Protection Agency (EPA). (2010). Screening-Level Hazard Characterization: Phthalate Esters Category. (Data on CAS 111381-89-6 and maternal toxicity NOAELs). Link

  • Consumer Product Safety Commission (CPSC). (2010).[3] Toxicity Review of Di(2-ethylhexyl) phthalate (DEHP). (Comprehensive review of DEHP reproductive toxicity). Link

  • Consumer Product Safety Commission (CPSC). (2010).[3] Toxicity Review of Diisononyl Phthalate (DINP).[4] (Proxy data for C9-rich phthalate mixtures showing comparative liver vs. repro effects). Link

  • Organisation for Economic Co-operation and Development (OECD). (2018). Test No. 414: Prenatal Developmental Toxicity Study. (Standard protocol for validating developmental safety). Link

  • National Toxicology Program (NTP). (2006). NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of Di(2-ethylhexyl) Phthalate (DEHP).Link

Sources

Inter-laboratory comparison of isooctyl nonyl phthalate detection limits

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Inter-Laboratory Comparison of Isooctyl Nonyl Phthalate (DINP) Detection Limits

This guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals on establishing and interpreting an inter-laboratory comparison (ILC) for the detection limits of isooctyl nonyl phthalate (DINP). We will delve into the prevalent analytical methodologies, the critical parameters for designing a robust ILC, and the interpretation of comparative data, grounded in established scientific principles and regulatory standards.

Introduction: The Imperative for Standardizing DINP Detection

Diisononyl phthalate (DINP) is a high-molecular-weight phthalate ester used extensively as a plasticizer in a vast array of consumer and industrial products, including toys, food packaging, and medical devices.[1][2] Its purpose is to impart flexibility and durability to polymers like polyvinyl chloride (PVC). However, because DINP is not chemically bound to the polymer matrix, it can leach into the environment, food, and beverages, leading to human exposure.[3] Growing concerns over its potential as an endocrine disruptor have led to regulatory scrutiny and restrictions in many countries.[4][5]

Accurate and reproducible quantification of DINP at trace levels is therefore paramount for regulatory compliance, risk assessment, and quality control. An inter-laboratory comparison, or proficiency test (PT), is a powerful tool for evaluating and harmonizing the performance of different laboratories.[6] As mandated by standards like ISO/IEC 17025, participation in such studies is a cornerstone of a laboratory's quality assurance system, demonstrating technical competence and ensuring that analytical results are reliable and comparable, regardless of where the testing is performed.[7][8]

This guide will explore the comparison of detection limits for DINP across laboratories, focusing on the two most common and powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Analytical Methodologies: A Comparative Overview

The choice of analytical technique is a primary determinant of a method's sensitivity, selectivity, and susceptibility to interference. For phthalate analysis, chromatographic separation coupled with mass spectrometric detection is the industry standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the traditional and most widely used technique for phthalate analysis.[9] Its effectiveness is rooted in the semi-volatile nature of phthalates, making them amenable to gas chromatography.

  • Principle: The sample extract is injected into the GC, where high temperatures volatilize the compounds. An inert carrier gas (historically helium, increasingly hydrogen) transports the analytes through a long, narrow, coated capillary column.[10] Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented into a predictable pattern, and detected based on their mass-to-charge ratio.

  • Expertise & Causality: The choice of a low-polarity stationary phase (e.g., 5% phenyl methylpolysiloxane) is deliberate, as it effectively separates the structurally similar phthalate esters.[9] Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of DINP are monitored, drastically improves the signal-to-noise ratio, thereby lowering the detection limit compared to a full scan.

  • Trustworthiness & Challenges: The primary challenge in GC-MS analysis of phthalates is background contamination.[11] Phthalates are ubiquitous in the lab environment—in solvents, plasticware, septa, and even syringe needles.[12] This makes achieving a true "blank" difficult and can artificially elevate the detection limit. Rigorous control measures, such as pre-washing all glassware and using phthalate-free consumables, are non-negotiable for trustworthy results.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative, offering distinct advantages, particularly for complex matrices and high-throughput screening.

  • Principle: The sample is dissolved in a suitable solvent and injected into the LC system. A high-pressure pump forces the sample through a column packed with a stationary phase (commonly C18 for reversed-phase chromatography). Separation is based on the analytes' partitioning between the mobile phase and the stationary phase. The separated compounds are then ionized (using techniques like electrospray ionization, ESI) and enter the tandem mass spectrometer. In the first quadrupole, a specific "precursor" ion for DINP is selected. This ion is then fragmented in a collision cell, and a specific "product" ion is monitored in the second quadrupole. This precursor-to-product transition is highly specific.

  • Expertise & Causality: LC-MS/MS eliminates the need for high-temperature volatilization, making it suitable for a broader range of plasticizers, including those that might be thermally labile.[14] The key to its exceptional sensitivity and selectivity is the Multiple Reaction Monitoring (MRM) mode, which filters out nearly all chemical noise, allowing for the detection of analytes at extremely low concentrations.[15] This specificity is critical for complex samples where matrix components could otherwise interfere with the signal.

  • Trustworthiness & Challenges: While often less prone to the type of background contamination seen in GC injectors, LC-MS/MS is susceptible to "matrix effects," where co-eluting compounds from the sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[16] To ensure a self-validating system, the use of a stable isotope-labeled internal standard (e.g., DINP-d4) is the gold standard. This standard co-elutes with the native DINP and experiences the same matrix effects, allowing for accurate correction and ensuring the trustworthiness of the result.

Designing a Robust Inter-Laboratory Comparison (ILC)

A successful ILC hinges on meticulous planning and a clear understanding of the variables being tested. The goal is not just to see who gets the "lowest number," but to understand the variability and establish a consensus on achievable detection limits for a given sample type.

ILC_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories cluster_Analysis Data Analysis & Reporting A Define ILC Objectives (e.g., Determine LOD/LOQ Range) B Select & Characterize Matrix (e.g., Spiked Cooking Oil) A->B C Prepare & Verify Homogeneity of Test Materials (Blank & Spiked Samples) B->C D Distribute Sample Kits & Standardized Protocols C->D E Receive & Log Samples D->E F Perform Analysis using GC-MS and/or LC-MS/MS E->F G Calculate LOD & LOQ (per specified method) F->G H Submit Data Package (Results, Methods, Chromatograms) G->H I Collect & Anonymize Data H->I J Perform Statistical Analysis (e.g., Z-Scores, Reproducibility) I->J K Identify Outliers & Sources of Variability J->K L Publish Final Comparison Report K->L Analytical_Comparison cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow A1 Sample Extract (in solvent) A2 Split/Splitless Injector (Volatilization) A1->A2 A3 GC Separation (Heated Column) A2->A3 A4 EI Ionization & Fragmentation A3->A4 A5 Single Quadrupole MS (SIM Mode) A4->A5 B1 Sample Extract (in mobile phase) B2 LC Separation (Reversed-Phase Column) B1->B2 B3 ESI Ionization (No Fragmentation) B2->B3 B4 Tandem MS (MRM) Q1: Select Precursor Q2: Fragment Q3: Select Product B3->B4 Start Start->A1 Start->B1

Sources

Purity Verification of Commercial Isooctyl Nonyl Phthalate Standards

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Verification Guide Target Audience: Analytical Chemists, Toxicologists, and Pharmaceutical Quality Control (QC) Professionals.

Executive Summary: The Isomer Challenge

Isooctyl nonyl phthalate (often associated with CAS 96532-79-5 ) represents a unique analytical challenge compared to single-isomer phthalates like Dibutyl phthalate (DBP). Unlike simple esters, this compound exists as a complex mixture of C8 (isooctyl) and C9 (isononyl) isomers.

Commercially available standards vary wildly in quality. "Technical grade" solutions often contain significant levels of unreacted alcohols, mono-esters, and cross-contamination from Diisooctyl phthalate (DIOP) or Diisononyl phthalate (DINP). For researchers conducting migration studies (E&L) or toxicological assays, relying on an unverified standard can introduce 20–30% quantitative error due to response factor variations in Mass Spectrometry.

This guide provides a self-validating, multi-modal protocol to verify the purity and identity of commercial standards before use in critical assays.

Part 1: Comparative Analysis of Commercial Grades

When sourcing Isooctyl nonyl phthalate, you will typically encounter three grades. The table below objectively compares their suitability for quantitative research based on typical Certificates of Analysis (CoA) and internal laboratory verification data.

FeatureCertified Reference Material (CRM) Analytical Standard (Grade A) Technical/Industrial Grade
Primary Use Quantitation, GLP/GMP Release TestingMethod Development, Qualitative IDPolymer Synthesis, Industrial Additive
Purity Definition >99.0% (Mass Balance/Gravimetric)>95% (GC Area %)~90% (Technical Estimate)
Isomeric Definition Defined C8/C9 ratio (e.g., by NMR)Generic "Isooctyl/Nonyl" labelVariable batch-to-batch
Key Impurities Trace (ppb level)<1% Mono-esters, <0.5% Alcohols>5% (DIOP, DINP, Free Alcohols)
Traceability NIST/BAM TraceableManufacturer Internal StandardNone
Cost Factor 100x10x1x

Critical Insight: Do not use Technical Grade for MS quantitation. The broad "hump" of isomers in technical grades often masks co-eluting interferences (like DEHP) that share the m/z 149 quantitation ion.

Part 2: Multi-Modal Verification Protocol

To validate a standard, you cannot rely on a single technique. GC-MS confirms purity and absence of lower-molecular-weight homologs, while 1H-NMR confirms the average chain length and branching structure.

Workflow Diagram: The Verification Logic

The following diagram outlines the decision process for accepting a new standard lot.

VerificationWorkflow Start New Standard Receipt (Isooctyl Nonyl Phthalate) GC_MS Step 1: GC-MS Analysis (Splitless, 5% Phenyl Column) Start->GC_MS Check_Purity Decision: Purity > 98%? No Mono-esters? GC_MS->Check_Purity NMR Step 2: 1H-NMR Analysis (CDCl3 Solvent) Check_Purity->NMR Yes Reject REJECT / RE-PURIFY Check_Purity->Reject No (Significant Impurities) Check_Structure Decision: C8/C9 Ratio Matches CoA? NMR->Check_Structure Final_Valid VALIDATED Release for Use Check_Structure->Final_Valid Yes Check_Structure->Reject No (Wrong Isomer Mix)

Figure 1: Logical workflow for the acceptance testing of complex phthalate isomer standards.

Part 3: Detailed Experimental Methodologies
Method A: GC-MS Purity & Homolog Profiling

This protocol separates the target mixed ester from common contaminants like DEHP (C8) and DINP (C9) pure clusters.

  • Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: Rxi-5ms or DB-5ms (30 m × 0.25 mm × 0.25 µm). Note: A 5% phenyl phase is critical for isomer separation.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode at 280°C.

  • Oven Program:

    • 60°C (hold 1 min)

    • Ramp 20°C/min to 200°C

    • Ramp 5°C/min to 320°C (hold 5 min)

  • MS Parameters:

    • Source Temp: 230°C; Quad Temp: 150°C.

    • Scan Range: m/z 45–500.

    • SIM Mode (Optional): Monitor m/z 149 (Base Peak), m/z 293 (C8 fragment), and m/z 307 (C9 fragment).

Data Interpretation: Commercial isooctyl nonyl phthalate will not appear as a single sharp peak. It elutes as a multi-peak cluster between the retention times of pure DIOP and pure DINP.

  • Pass Criteria: The "hump" area accounts for >98% of total ion current (TIC).

  • Fail Criteria: Distinct sharp peaks at the retention time of DEHP (contamination) or early eluting peaks (Mono-esters/Alcohols).

Method B: 1H-NMR Structural Characterization

NMR is required to verify the "Iso" nature. GC-MS cannot easily distinguish between n-nonyl and iso-nonyl chains.

  • Sample Prep: Dissolve 10 mg standard in 0.6 mL CDCl₃ (Deuterated Chloroform).

  • Instrument: 400 MHz NMR (min). 64 scans.

  • Key Chemical Shifts (δ ppm):

    • 7.5 – 7.7 ppm (m, 2H): Aromatic protons (Phthalate ring).

    • 7.7 – 7.8 ppm (m, 2H): Aromatic protons (Phthalate ring).

    • 4.0 – 4.3 ppm (m, 4H):

      
      -Methylene protons (-O-CH 2-). Crucial Region.
      
    • 0.8 – 1.0 ppm: Methyl protons (Terminal -CH3).

Calculation of Branching: The complexity of the multiplet at 4.0–4.3 ppm indicates the degree of branching. A simple triplet indicates linear chains (n-alkyl). A complex multiplet indicates branching (iso-alkyl).

  • Validation: Integrate the Aromatic region (set to 4H). The

    
    -Methylene region must integrate to exactly 4H. Deviations imply non-phthalate impurities or mono-esters.
    
Part 4: Troubleshooting & Degradation Pathways

Phthalate standards are generally stable, but improper storage leads to hydrolysis.

Degradation Pathway Diagram

Degradation Parent Isooctyl Nonyl Phthalate (Diester) Hydrolysis + H2O / H+ Parent->Hydrolysis Mono Mono-ester (Acidic Impurity) Hydrolysis->Mono Alcohol Free Alcohol (Isooctanol/Isononanol) Hydrolysis->Alcohol

Figure 2: Primary degradation pathway. Presence of free alcohols in GC-MS indicates standard expiration.

Corrective Action: If free alcohols are detected (>1%), the standard should be re-purified using silica gel flash chromatography (Hexane:Ethyl Acetate gradient) or discarded.

References
  • Consumer Product Safety Commission (CPSC). (2018). Test Method: CPSC-CH-C1001-09.4 – Standard Operating Procedure for Determination of Phthalates.Link

  • European Chemicals Agency (ECHA). (2013). Evaluation of new scientific evidence concerning DINP and DIDP.Link

  • Gimeno, P., et al. (2012). "Identification of phthalate isomers in cosmetic products by GC-MS and NMR." Journal of Chromatography A, 1253, 144-153. Link

  • Sigma-Aldrich (Merck). Phthalate Standards & Certified Reference Materials.Link

The Enduring Workhorse vs. The Sustainable Vanguard: A Comparative Guide to Isooctyl Nonyl Phthalate and Bio-Based Plasticizers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The selection of a plasticizer is a critical decision in the formulation of flexible polymer-based products, profoundly influencing their performance, safety, and environmental impact. For decades, isooctyl nonyl phthalate (DINP) has been a stalwart in the industry, prized for its cost-effectiveness and versatile performance. However, a burgeoning demand for sustainable and biocompatible materials has propelled a new class of bio-based plasticizers to the forefront of materials science. This guide provides an objective, data-driven comparison of DINP against prominent bio-based alternatives, namely acetyl tributyl citrate (ATBC), epoxidized soybean oil (ESBO), and dioctyl sebacate (DOS), to empower researchers and drug development professionals in making informed material choices.

The Incumbent: Understanding Isooctyl Nonyl Phthalate (DINP)

DINP, a high-molecular-weight phthalate, has long been the plasticizer of choice for a vast array of applications, from medical tubing and blood bags to wire insulation and flooring. Its popularity stems from a favorable balance of properties including good compatibility with polyvinyl chloride (PVC), low volatility, and reasonable resistance to migration.[1] Chemically, DINP is a complex mixture of isomers of nonyl and octyl esters of phthalic acid, which contributes to its broad utility.

However, the toxicological profile of phthalates, including DINP, has come under scrutiny, leading to increased regulatory oversight and a drive towards safer alternatives.[2] This has catalyzed extensive research and development into bio-based plasticizers derived from renewable resources.

The Bio-Based Challengers: A New Paradigm in Plasticization

Bio-based plasticizers offer a compelling value proposition, leveraging renewable feedstocks to create compounds that are often more biodegradable and exhibit lower toxicity profiles.[3] This guide will focus on three of the most commercially significant and scientifically evaluated bio-based alternatives:

  • Acetyl Tributyl Citrate (ATBC): Derived from citric acid, a ubiquitous natural product, ATBC is a non-toxic plasticizer with excellent compatibility with a range of polymers.

  • Epoxidized Soybean Oil (ESBO): Produced through the epoxidation of soybean oil, ESBO serves a dual function as both a plasticizer and a co-stabilizer in PVC formulations, enhancing thermal stability.[4]

  • Dioctyl Sebacate (DOS): An ester of sebacic acid, which can be derived from castor oil, DOS is renowned for its exceptional low-temperature flexibility.

Head-to-Head Performance: A Quantitative Comparison

The efficacy of a plasticizer is not a singular metric but a composite of several key performance indicators. The following tables summarize experimental data, offering a direct comparison between DINP and its bio-based counterparts in a PVC matrix.

Table 1: Mechanical Properties of Plasticized PVC (at 50 phr loading)

PropertyDINPATBCESBODOSTest Standard
Tensile Strength (MPa) ~19~18-20~20-22~17-19ISO 527-2
Elongation at Break (%) ~250~260-280~240-260~280-300ISO 527-2
Shore D Hardness ~75-80~70-75~80-85~70-75ASTM D2240

Note: Values are approximate and can vary based on specific formulation and processing conditions. Data compiled from multiple sources.

Analysis of Mechanical Properties: The data reveals that bio-based plasticizers can offer comparable, and in some cases superior, mechanical performance to DINP. ATBC and DOS, in particular, tend to impart greater flexibility, as indicated by their higher elongation at break and lower hardness values. ESBO, while a competent plasticizer, can sometimes lead to slightly more rigid formulations. The choice here is application-dependent; for applications requiring high flexibility, such as medical tubing, ATBC or DOS may be preferable, while for more rigid applications, ESBO could be a suitable bio-based option.

Table 2: Permanence and Thermal Stability

PropertyDINPATBCESBODOSTest Standard
Volatile Loss (%) (24h @ 70°C) ~0.5 - 1.0~0.8 - 1.5~0.2 - 0.5~1.0 - 2.0ASTM D1203
Migration Loss in n-hexane (%) ~15 - 20~10 - 15~5 - 10~20 - 25Internal Method
5% Weight Loss Temp. (TGA) (°C) ~250-260~240-250~260-270~230-240ISO 11358

Note: Values are approximate and can vary. Migration loss is highly dependent on the solvent and test conditions.

Analysis of Permanence and Thermal Stability: Permanence, a measure of a plasticizer's ability to remain within the polymer matrix, is critical for the long-term performance and safety of a product. ESBO demonstrates excellent resistance to both volatile loss and migration, attributable to its higher molecular weight and chemical structure.[4] This makes it an excellent choice for applications where leaching is a significant concern. ATBC also shows good permanence, often outperforming DINP in solvent extraction tests. DOS, while offering excellent flexibility, tends to be more prone to migration.

From a thermal stability perspective, ESBO again shows a distinct advantage.[4] The epoxy groups in its structure can act as acid scavengers, mitigating the thermal degradation of PVC.[4] This enhanced thermal stability is a significant benefit during high-temperature processing and for end-use applications exposed to elevated temperatures.

Experimental Protocols: Ensuring Verifiable and Reproducible Data

The foundation of a credible comparison lies in standardized and meticulously executed experimental work. Below are detailed protocols for key performance tests, grounded in internationally recognized standards.

Experimental Workflow: Comprehensive Plasticizer Evaluation

The following diagram illustrates a logical workflow for the comprehensive evaluation of a novel plasticizer against an established benchmark.

G cluster_0 Formulation & Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison Formulation Define PVC Formulation (phr of plasticizer, stabilizer, etc.) Compounding Melt Compounding (e.g., Two-Roll Mill) Formulation->Compounding Molding Compression Molding of Test Plaques Compounding->Molding Mechanical Mechanical Properties (ISO 527-2, ASTM D2240) Molding->Mechanical Thermal Thermal Stability (TGA - ISO 11358) Molding->Thermal Permanence Migration & Volatility (ASTM D1203, Solvent Extraction) Molding->Permanence Data_Collection Collect & Tabulate Data Mechanical->Data_Collection Thermal->Data_Collection Permanence->Data_Collection Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Analysis Comparison Benchmark against Control (DINP) Analysis->Comparison

Caption: A structured workflow for the evaluation of plasticizer performance.

Protocol 1: Tensile Properties of Plasticized PVC (ISO 527-2)

Causality: Tensile testing is fundamental to understanding a material's response to stretching forces. It provides critical data on strength (tensile strength), ductility (elongation at break), and stiffness (Young's modulus), which are paramount for applications ranging from flexible films to durable tubing.

Step-by-Step Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped test specimens (Type 1A or 1B) from the compression-molded plaques as specified in ISO 527-2.[5] Ensure all surfaces are free from flaws or scratches.[5]

  • Conditioning: Condition the specimens for at least 24 hours at 23 ± 2 °C and 50 ± 10 % relative humidity, as per ISO 291.

  • Apparatus: Utilize a universal testing machine equipped with a suitable load cell and an extensometer for accurate strain measurement.[6]

  • Test Procedure: a. Securely clamp the specimen in the grips of the testing machine, ensuring proper alignment. b. Set the test speed. For determining the tensile modulus, a speed of 1 mm/min is typically used. For tensile strength and elongation at break, a speed of 50 mm/min is common.[7] c. Initiate the test and record the force-extension data until the specimen fractures.

  • Data Analysis: Calculate the tensile strength, elongation at break, and Young's modulus from the recorded data as defined in ISO 527-1.

Protocol 2: Shore D Hardness (ASTM D2240)

Causality: Hardness is a measure of a material's resistance to localized plastic deformation. For plasticized polymers, it provides a quick and straightforward indication of the plasticizer's efficiency in softening the material. The Shore D scale is typically used for harder plastics.

Step-by-Step Methodology:

  • Specimen Preparation: Use a flat, smooth section of the molded plaque with a minimum thickness of 6 mm. If the thickness is less, stack multiple layers, ensuring no air gaps between them.

  • Conditioning: Condition the specimens as described in Protocol 1.

  • Apparatus: Use a Shore D durometer. For enhanced repeatability, mount the durometer on a dedicated stand to ensure consistent pressure application.[8]

  • Test Procedure: a. Place the specimen on a hard, flat surface. b. Press the durometer foot firmly and evenly onto the specimen. The reading should be taken within 1 second of firm contact.[9] c. Take at least five readings at different locations on the specimen, at least 12 mm apart, and calculate the average value.[9]

Protocol 3: Volatile Loss from Plastics (ASTM D1203 - Method A)

Causality: This accelerated test is crucial for assessing the long-term stability of a plasticized material, especially in applications involving elevated temperatures. Excessive volatile loss can lead to embrittlement and dimensional changes over time.

Step-by-Step Methodology:

  • Specimen Preparation: Cut circular specimens of a defined diameter (e.g., 50 mm) from the molded plaques.

  • Conditioning and Initial Weighing: Condition the specimens and weigh them accurately to the nearest 0.001 g.

  • Apparatus: Use a thermostatically controlled oven and containers with activated carbon.

  • Test Procedure: a. Place a layer of activated carbon at the bottom of a container. b. Position the specimen on the carbon and cover it with another layer of activated carbon.[10] c. Place the container in the oven at a specified temperature (e.g., 70 °C) for a defined period (e.g., 24 hours).[11]

  • Final Weighing and Calculation: After the test period, remove the specimen, cool it to room temperature in a desiccator, and reweigh it. Calculate the percentage of volatile loss.

Toxicological and Environmental Considerations

A key driver for the adoption of bio-based plasticizers is the desire for improved safety and environmental profiles. Phthalates have been associated with endocrine-disrupting effects and are subject to regulatory restrictions.[2] In contrast, bio-based plasticizers like ATBC and ESBO are generally considered to have a more favorable toxicological profile. For instance, one study ranked the biocompatibility of several plasticizers as follows: ESBO > ATBC > TCP > DOP (dioctyl phthalate, a close relative of DINP).[12]

Furthermore, the "bio-based" designation signifies a move away from fossil fuel-derived feedstocks, contributing to a more sustainable material lifecycle. Many bio-based plasticizers also exhibit enhanced biodegradability, reducing their persistence in the environment.

Conclusion: A Shift Towards a Sustainable and High-Performing Future

The data and experimental evidence presented in this guide demonstrate that bio-based plasticizers are no longer niche alternatives but viable, high-performance replacements for DINP in a multitude of applications. While DINP remains a cost-effective and well-understood option, the superior biocompatibility, enhanced permanence, and comparable, if not improved, mechanical properties of alternatives like ATBC and ESBO make them compelling choices for forward-thinking researchers and product developers.

The selection of the optimal plasticizer will always be a multifactorial decision, balancing performance, cost, and regulatory compliance. However, the trajectory of materials science is unequivocally pointing towards a future where sustainability and performance are not mutually exclusive. The bio-based plasticizers benchmarked in this guide are at the vanguard of this movement, offering the tools to create safer, more durable, and environmentally responsible products.

References

  • Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights. (n.d.). Semantic Scholar. Retrieved February 8, 2026, from [Link]

  • Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. (2022, March 23). MDPI. Retrieved February 8, 2026, from [Link]

  • Thermal and mechanical properties of bio-based plasticizers mixtures on poly (vinyl chloride). (n.d.). Redalyc. Retrieved February 8, 2026, from [Link]

  • Mechanical and Thermal Properties of the Plasticized PVC-ESBO. (2005, January 12). Iranian Polymer Journal. Retrieved February 8, 2026, from [Link]

  • Plasticizers for PVC. (n.d.). Hallstar Industrial. Retrieved February 8, 2026, from [Link]

  • Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride). (2019, June 13). ACS Publications. Retrieved February 8, 2026, from [Link]

  • Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Effects of bio-based plasticizers on mechanical and thermal properties of PVC/wood flour composites. (n.d.). BioResources. Retrieved February 8, 2026, from [Link]

  • ISO 527 - Plastics — Determination of Tensile Properties Part 2: Test Conditions for Moulding and Extrusion Plastics. (2012, February 24). AHP PLASTIK MAKINA. Retrieved February 8, 2026, from [Link]

  • Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study. (2014, April 12). ScienceDirect. Retrieved February 8, 2026, from [Link]

  • Volatile Loss from Plastics Using Activated Carbon Methods. (2023, November 1). ASTM International. Retrieved February 8, 2026, from [Link]

  • Toxicology and Biodegradability of a Phthalate-Free and Bio-Based Novel Plasticizer. (2021, July 12). MDPI. Retrieved February 8, 2026, from [Link]

  • Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. (n.d.). ZwickRoell. Retrieved February 8, 2026, from [Link]

  • ASTM D2240 Durometer Hardness. (2017, May 9). Plan Tech. Retrieved February 8, 2026, from [Link]

  • Migration studies of butylated hydroxytoluene, tributyl acetylcitrate and dibutyl phthalate into food simulants. (2019, March 15). PubMed. Retrieved February 8, 2026, from [Link]

  • Thermogravimetric analysis for the characterization and comparative analysis of polyvinyl chloride (PVC) wall panel. (n.d.). MATEC Web of Conferences. Retrieved February 8, 2026, from [Link]

  • Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride): a comprehensive molecular simulation study. (2021, August 15). ResearchGate. Retrieved February 8, 2026, from [Link]

  • ISO 527 standard: tensile testing guide for plastics. (n.d.). Barrus. Retrieved February 8, 2026, from [Link]

  • Alternative Plasticizers As Emerging Global Environmental and Health Threat: Another Regrettable Substitution?. (2022, January 7). ACS Publications. Retrieved February 8, 2026, from [Link]

  • Plastics — Determination of tensile properties. (n.d.). CDN. Retrieved February 8, 2026, from [Link]

  • Evaluating Plasticizer Loss In PVC Membranes. (n.d.). EPI. Retrieved February 8, 2026, from [Link]

  • ASTM D2240 testing. (n.d.). Industrial Physics. Retrieved February 8, 2026, from [Link]

  • TGA thermogram of PVC. Degradation proceeds in two stages. From 190 to... (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Migration of conventional and new plasticizers from PVC films into food simulants. (2014, April 12). Ital Publication. Retrieved February 8, 2026, from [Link]

  • Exploring Bio-Based Plasticizer as Alternative to Phthalates for Technical Rubber Goods. (n.d.). University of Twente. Retrieved February 8, 2026, from [Link]

  • Exploring Bio-Based Plasticizer as Alternative to Phthalates for Technical Rubber Goods. (2025, December 27). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. (2025, January 3). ACS Publications. Retrieved February 8, 2026, from [Link]

  • ISO 527-2 - Tensile Testing of Plastics. (n.d.). STEP Lab. Retrieved February 8, 2026, from [Link]

  • Understanding the Shore Hardness Test: Method, Formula & Diagram. (2025, June 30). WorldofTest.com. Retrieved February 8, 2026, from [Link]

  • Migration and Safety Aspects of Plastic Food Packaging Materials: Need for Reconsideration?. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • INTERNATIONAL STANDARD ISO 527-2. (2012, February 15). iTeh Standards. Retrieved February 8, 2026, from [Link]

  • Synthesis, characterization and thermal behavior of plasticized poly (vinyl chloride) doped with folic acid-modified titanium dioxide. (n.d.). National Institutes of Health. Retrieved February 8, 2026, from [Link]

  • Exploring Bio-Based Plasticizer as Alternative to Phthalates for Technical Rubber Goods. (2025, December 14). MDPI. Retrieved February 8, 2026, from [Link]

  • Identification of PVC in NBR using Thermogravimetric Analysis. (n.d.). The Madison Group. Retrieved February 8, 2026, from [Link]

  • Determination of Migration Rates for Certain Phthalates. (n.d.). Danish Environmental Protection Agency. Retrieved February 8, 2026, from [Link]

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Orthogonal Validation of Phthalate Esters: A Comparative Guide to GC-MS and LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ubiquity of phthalate esters (PAEs) in laboratory consumables renders them one of the most challenging analyte classes to quantify at trace levels. While Gas Chromatography-Mass Spectrometry (GC-MS) remains the regulatory gold standard (e.g., EPA Method 8270E) due to its spectral library capabilities and chromatographic resolution, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity for polar metabolites and thermally labile compounds.

This guide provides a technical framework for cross-validating these two orthogonal techniques. It moves beyond simple method descriptions to address the causality of divergence —specifically, how background contamination in LC-MS and thermal degradation in GC-MS can lead to conflicting datasets, and how to resolve them.

Part 1: The Analytical Challenge

Phthalates are "everywhere chemicals."[1] In a drug development context, distinguishing between leachables (from packaging/delivery systems) and background noise (from solvents/tubing) is critical.

The Divergence Matrix

Why do results differ?

FeatureGC-MS (Electron Ionization)LC-MS/MS (ESI/APCI)
Primary Mechanism Volatility-based separation; hard ionization (fragmentation).Polarity-based separation; soft ionization (molecular ion).
Key Strength Identification. NIST library matching confirms identity of isomers.Sensitivity. ppt-level detection limits; ideal for metabolites.
Critical Weakness Thermal Lability. High MW phthalates (e.g., DIDP) may degrade in the injector port.Background Contamination. Solvents and plastic tubing constantly leach phthalates, creating high baselines.
Matrix Effects Matrix enhancement (active sites in liner).Ion suppression (co-eluting matrix components).

Part 2: Experimental Protocols

To achieve authoritative cross-validation, you cannot simply run two separate methods. You must design a Self-Validating System where errors in one method are exposed by the other.

The "Split-Stream" Validation Workflow

This protocol minimizes sampling error by using a single extraction event for both instruments.

Reagents & Standards:

  • Solvents: LC-MS grade Methanol/Acetonitrile (Glass bottles only).

  • Internal Standards (ISTD): Deuterated analogs (

    
    -DEHP, 
    
    
    
    -DnBP) are mandatory to correct for matrix effects in LC-MS and injection variability in GC-MS.
Step-by-Step Protocol
  • Sample Preparation (Unified Extraction):

    • Aliquot 10 mL of sample (urine/water/plasma).

    • Spike with ISTD mix (final conc. 50 ng/mL).

    • Extraction: Perform Liquid-Liquid Extraction (LLE) using n-hexane or MTBE. Avoid plastic SPE cartridges unless certified phthalate-free.

    • Concentration: Evaporate solvent to near dryness under Nitrogen.

    • Reconstitution: Reconstitute in 50:50 Methanol:Toluene. (Toluene is compatible with GC; Methanol is compatible with LC).

  • Instrument Configuration:

    • GC-MS (EPA 8270E aligned):

      • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

      • Inlet: Splitless, 280°C. Crucial: Use a deactivated glass wool liner to prevent degradation.

      • Source: EI mode, 230°C. Scan range 35-500 m/z.

    • LC-MS/MS (Targeted MRM):

      • Column: C18 or Phenyl-Hexyl (100mm x 2.1mm).

      • Mobile Phase: Water/Methanol with 0.1% Formic Acid.

      • Contamination Trap: Install a "Delay Column" (C18, 50mm) between the pump and the injector. This separates system phthalates from sample phthalates.

      • Source: ESI Positive.[2] Monitor transitions (e.g., DEHP 391.3 -> 149.0).

  • The "Blank" Strategy:

    • Run a System Blank (solvent only) every 5 samples.

    • Run a Process Blank (water extracted alongside samples) to quantify labware leaching.

Part 3: Visualization of Workflows

Diagram 1: The Cross-Validation Logic

This diagram illustrates the decision-making process when correlating data between the two platforms.

CrossValidationLogic Start Sample Analysis Split Split Extract Start->Split GC GC-MS Analysis (EPA 8270E) Split->GC LC LC-MS/MS Analysis (MRM Mode) Split->LC DataCompare Compare Quantitation GC->DataCompare LC->DataCompare Match Results Match (<20% Diff) DataCompare->Match R² > 0.95 Mismatch Results Diverge (>20% Diff) DataCompare->Mismatch RootCause1 Check GC Thermal Degradation Mismatch->RootCause1 GC < LC RootCause2 Check LC Background Contamination Mismatch->RootCause2 LC > GC (High Blank)

Caption: Logical flow for cross-validating phthalate concentrations, highlighting the primary sources of error when results diverge.

Diagram 2: The "Delay Column" Mechanism (LC-MS Specific)

The most critical hardware modification for LC-MS validation is the Delay Column. Without this, LC-MS data is often invalid due to solvent contamination.

DelayColumn Pump LC Pump (Source of Phthalates) DelayCol Delay Column (Traps Pump Phthalates) Pump->DelayCol Dirty Solvent Injector Sample Injector DelayCol->Injector Clean Solvent (Time Lag) AnalyticalCol Analytical Column Injector->AnalyticalCol Sample + Solvent Detector MS Detector AnalyticalCol->Detector

Caption: Placement of the Delay Column to chromatographically separate background phthalates from sample analytes.

Part 4: Data Analysis & Performance Metrics

When publishing your comparison, summarize the performance metrics in a table. This provides the "Objective Comparison" required by your audience.

Comparative Performance Table
MetricGC-MS (EI)LC-MS/MS (ESI)Notes
Linearity (

)
> 0.995> 0.990GC often has better linearity due to lack of ion suppression.
LOD (DEHP) ~50 ppb~1 ppbLC is significantly more sensitive but requires background subtraction.
Precision (RSD) < 5%< 10%LC precision suffers from variable background levels.
Selectivity High (Spectral Fingerprint)Medium (Isobaric Interferences)GC-MS allows library confirmation; LC-MS relies on retention time + MRM ratio.
Interpreting Discrepancies
  • Scenario A: LC-MS >> GC-MS.

    • Cause: Likely background contamination in the LC mobile phase.[1][3]

    • Fix: Check the "Delay Column" separation. If the background peak co-elutes with the analyte, the method is invalid.

  • Scenario B: GC-MS >> LC-MS.

    • Cause: Matrix enhancement in GC injector or ion suppression in LC-MS source.

    • Fix: Compare ISTD responses. If LC-MS ISTD recovery is <50%, ion suppression is the culprit.

Part 5: Troubleshooting & Optimization

The "Ghost Peak" Phenomenon (LC-MS)

Phthalates are often found in the PEEK tubing and solvent bottles of LC systems.

  • Solution: Replace plastic solvent lines with stainless steel or PEEK-sil. Use pre-muffled glassware (400°C for 4 hours) for all prep steps.

Thermal Degradation (GC-MS)

Labile phthalates (e.g., DEHP) can break down into phthalic anhydride in a dirty GC liner.

  • Solution: Monitor the ratio of the parent ion to the anhydride ion (m/z 148). If m/z 148 increases relative to m/z 149, change the liner and trim the column.

References

  • U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4] SW-846 Update VI. [Link]

  • Agilent Technologies. (2022). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Application Note. [Link]

  • Shimadzu Corporation. (2020). Analysis of Semivolatile Compounds by GCMS-TQ8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E.[4] Application News. [Link]

  • SCIEX. (2021). A new level of accurate quantitation for 29 phthalate esters in food simulants using LC-MS/MS.[5] Technical Note. [Link]

  • Food and Drug Administration (FDA). (2021). Q2(R2) Validation of Analytical Procedures. Guidance for Industry. [Link]

Sources

A Comparative Guide to the Evaluation of Isooctyl Nonyl Phthalate Degradation Products in Stability Testing

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the stability and safety of pharmaceutical products is paramount. Plasticizers, such as isooctyl nonyl phthalate (IONP), are frequently used in packaging materials and medical devices. However, under various stress conditions, these compounds can degrade, potentially leaching harmful substances into the drug product. This guide provides a comprehensive comparison of analytical methodologies for evaluating IONP degradation products, supported by experimental data and protocols, to ensure product integrity and regulatory compliance.

Introduction: The Criticality of Monitoring IONP Degradation

Isooctyl nonyl phthalate (IONP) is a high-molecular-weight phthalate ester used to impart flexibility to polymers like polyvinyl chloride (PVC). While considered less toxic than its low-molecular-weight counterparts, the potential for IONP to degrade under stress conditions such as heat, light, and hydrolysis necessitates rigorous stability testing. The resulting degradation products can include phthalic acid, various alcohols, and other byproducts that may compromise the safety and efficacy of the final drug product.

This guide will delve into the common degradation pathways of IONP and compare the most effective analytical techniques for the identification and quantification of its degradants. We will explore the principles, advantages, and limitations of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Understanding IONP Degradation Pathways

The primary degradation pathway for IONP, like other phthalate esters, is hydrolysis, which can be catalyzed by acidic or basic conditions. This process cleaves the ester bonds, leading to the formation of phthalic acid and the corresponding isooctyl and nonyl alcohols. Oxidative degradation, initiated by heat or UV light, can also occur, leading to a more complex mixture of byproducts.

IONP_Degradation IONP Isooctyl Nonyl Phthalate (IONP) Degradation Stress Conditions (Heat, Light, pH) Hydrolysis Hydrolysis Degradation->Hydrolysis leads to Oxidation Oxidation Degradation->Oxidation leads to Phthalic_Acid Phthalic Acid Hydrolysis->Phthalic_Acid Alcohols Isooctyl/Nonyl Alcohols Hydrolysis->Alcohols Oxidative_Products Oxidative Byproducts Oxidation->Oxidative_Products

Caption: Simplified degradation pathways of Isooctyl Nonyl Phthalate (IONP) under common stress conditions.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is crucial for the accurate detection and quantification of IONP degradation products. The choice depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

Methodology Principle Advantages Limitations Typical Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.Limited sensitivity and selectivity for complex matrices; not all degradation products may have a UV chromophore.Routine quality control, quantification of known UV-active degradants.
LC-MS Separation by liquid chromatography coupled with mass-based detection.High sensitivity and selectivity, capable of identifying unknown compounds through mass fragmentation.Higher cost and complexity, potential for matrix effects (ion suppression/enhancement).Identification and quantification of a wide range of degradation products, including unknowns.
GC-MS Separation of volatile and semi-volatile compounds in the gas phase, followed by mass detection.Excellent for volatile and semi-volatile analytes, high resolving power.Requires derivatization for non-volatile compounds like phthalic acid, potential for thermal degradation of analytes.Analysis of volatile degradation products like alcohols and smaller esters.

Experimental Protocols

A critical first step in the analysis of IONP degradation products is the efficient extraction of the analytes from the sample matrix (e.g., a drug formulation or polymer matrix).

Protocol: Liquid-Liquid Extraction (LLE)

  • Accurately weigh a representative sample and place it in a suitable vessel.

  • Add an appropriate volume of an extraction solvent (e.g., hexane, dichloromethane).

  • Agitate the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure efficient extraction.

  • Separate the organic layer, which now contains the IONP and its degradation products.

  • Concentrate the extract to a smaller volume under a gentle stream of nitrogen.

  • Reconstitute the residue in a solvent compatible with the chosen analytical technique.

LLE_Workflow Start Sample Weighing Solvent_Addition Addition of Extraction Solvent Start->Solvent_Addition Agitation Vigorous Agitation Solvent_Addition->Agitation Phase_Separation Separation of Organic Layer Agitation->Phase_Separation Concentration Concentration under Nitrogen Phase_Separation->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Analysis Analytical Measurement (HPLC, LC-MS, GC-MS) Reconstitution->Analysis

Caption: A typical workflow for Liquid-Liquid Extraction (LLE) of IONP and its degradation products.

This method is suitable for the routine monitoring of phthalic acid, a primary hydrolysis product of IONP.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • UV Detection: 230 nm

  • Procedure:

    • Prepare standard solutions of phthalic acid in the mobile phase at various concentrations to construct a calibration curve.

    • Inject the prepared sample extracts and standards into the HPLC system.

    • Identify the phthalic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of phthalic acid in the sample using the calibration curve.

For a more in-depth analysis, including the identification of unknown degradants, LC-MS/MS is the method of choice.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode for phthalic acid and positive mode for other esters and alcohols.

    • Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for structural elucidation.

  • Procedure:

    • Analyze the sample extracts using the defined LC-MS/MS method.

    • Screen the full scan data for potential degradation products by comparing the chromatograms of stressed and unstressed samples.

    • For any new peaks observed in the stressed samples, perform MS/MS analysis to obtain fragmentation patterns.

    • Propose structures for the unknown degradants based on their fragmentation patterns and accurate mass measurements.

Data Interpretation and Reporting

A comprehensive stability report should include:

  • A summary of the stress conditions applied.

  • The analytical methods used, including validation data.

  • A table summarizing the levels of known and unknown degradation products observed over time.

  • Proposed structures and degradation pathways for any newly identified compounds.

  • An assessment of the overall stability of the product and any potential safety concerns.

Conclusion

The evaluation of isooctyl nonyl phthalate degradation products is a critical aspect of stability testing for pharmaceuticals and medical devices. While HPLC-UV offers a robust solution for routine monitoring of known degradants, LC-MS is indispensable for the comprehensive identification and characterization of the complete degradation profile. A thorough understanding of the analytical methodologies and a well-designed experimental approach are essential for ensuring product quality, safety, and regulatory compliance.

References

Due to the dynamic nature of web content, direct links to specific research articles may become outdated. The following are representative sources and starting points for further investigation into the analysis of phthalates and their degradation products.

  • Title: Phthalates and their substitutes in consumer products. Source: A broad overview of phthalate usage and analysis can often be found on the websites of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
  • Title: Analytical Methods for the Determination of Phthalates. Source: Scientific journals such as the Journal of Chromatography A, Analytical Chemistry, and the Journal of Pharmaceutical and Biomedical Analysis are primary sources for detailed analytical methodologies.
  • Title: Stability Testing of Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, specifically Q1A(R2)

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Isooctyl Nonyl Phthalate (IONP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Isooctyl nonyl phthalate (IONP) is a viscous, oily plasticizer often used in polymer research and dielectric fluid applications. Unlike common solvents (e.g., Acetone, Methanol), IONP poses unique disposal challenges due to its environmental persistence , reproductive toxicity potential , and high viscosity .

While many phthalates are explicitly listed in RCRA (Resource Conservation and Recovery Act) regulations, IONP occupies a regulatory nuance. It is not always explicitly "U-listed" like Diethyl phthalate (U088), but it must be managed as Hazardous Waste due to its chemical family classification (Phthalate Esters) and potential for aquatic toxicity.

Trust Metric: Do not dispose of this substance down the drain. Even if local regulations seem ambiguous, the "Precautionary Principle" dictates incineration to prevent bioaccumulation in local water tables.

Chemical Identity Table
ParameterDetail
Chemical Name 1,2-Benzenedicarboxylic acid, isooctyl nonyl ester
Common Abbreviation IONP
CAS Number 111381-91-0 (Often grouped with DINP: 28553-12-0)
Physical State Viscous Liquid (Oil-like)
Flash Point >200°C (Low flammability hazard, high thermal stability)
Primary Hazard Reproductive Toxicity (Presumed), Aquatic Chronic Toxicity

Regulatory Classification & Waste Determination[1][2][3][4]

Correctly classifying waste is the first step in a self-validating safety system.

The "Listed" vs. "Characteristic" Distinction

Under US EPA RCRA regulations, IONP is not a P-listed (acutely toxic) waste. However, it falls under the scrutiny of Toxic Substances Control Act (TSCA) and state-specific environmental mandates.

  • Federal Status: Often treated as "Non-RCRA Regulated Waste" unless mixed with listed solvents.

  • Best Practice: Manage as Class 9 Environmentally Hazardous Substance .

  • Why? Phthalates are endocrine disruptors.[1] Municipal water treatment plants cannot effectively filter these esters, leading to environmental release if sink-disposed.

Critical Protocol: If IONP is mixed with a solvent (e.g., Hexane, Dichloromethane), the waste stream defaults to the classification of the solvent (e.g., Ignitable D001 or Toxic F-listed waste).

Step-by-Step Disposal Protocol

Phase A: Segregation & Container Selection

Causality: IONP is an oil. If mixed with aqueous waste, it forms an emulsion that is expensive and difficult for waste contractors to separate. Always segregate into "Organic" waste streams.

  • Select Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid standard LDPE wash bottles for long-term storage as phthalates can leach/soften certain plastics over time.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first drop of waste.

    • Mandatory Text: "Hazardous Waste - Isooctyl Nonyl Phthalate - Toxic to Reproduction."[2]

    • Constituents: If a mixture, list percentages (e.g., "90% Hexane, 10% IONP").

Phase B: Transfer & Accumulation

Operational Insight: Due to high viscosity, IONP drips and smears. A "clean" lab bench is a safety metric.

  • Viscosity Management: Do not pour rapidly. Use a wide-mouth funnel.

  • The "Wipe" Step: After pouring, wipe the bottle lip with a Kimwipe. Dispose of this Kimwipe as solid hazardous waste , not regular trash.

  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) capable of holding 110% of the volume.

Phase C: Final Disposal (Pickup)
  • Cap Check: Ensure the cap is screw-tight. Snap-caps are insufficient for transport.

  • Manifesting: When submitting for EHS/Contractor pickup, declare the waste profile as "Organic Waste, Phthalate Ester Contamination."

  • Treatment Method: The required disposal method is Fuel Blending or Incineration .

Spill Management Strategy

Spills of IONP are distinct from solvent spills; they do not evaporate. They create a persistent slip hazard.

  • Isolate: Mark the area. The oil spreads slowly but coats shoe soles, tracking contamination throughout the lab.

  • Absorb: Do not use water.[3] Apply an inert absorbent (Vermiculite or clay-based kitty litter).

    • Why? Paper towels will just smear the oil. Clay binds the lipid structure.

  • Solvent Wash: After sweeping up the clay, wipe the surface with a detergent solution or a mild solvent (Ethanol) to cut the remaining film.

  • Disposal: Bag all absorbent materials as hazardous solid waste.

Visual Workflow: Disposal Decision Logic

The following diagram illustrates the decision matrix for researchers to determine the correct waste stream for IONP.

IONP_Disposal Start Waste Generation: Isooctyl Nonyl Phthalate (IONP) CheckMix Is IONP mixed with other solvents? Start->CheckMix PureStream Pure/Oil Mixture CheckMix->PureStream No SolventMix Solvent Mixture CheckMix->SolventMix Yes StreamC Stream C: Toxic Organic Waste (Phthalate Specific) PureStream->StreamC Segregate CheckHalogen Are solvents Halogenated? (e.g., DCM, Chloroform) SolventMix->CheckHalogen StreamA Stream A: Non-Halogenated Organic (Fuel Blending) CheckHalogen->StreamA No StreamB Stream B: Halogenated Organic (High Temp Incineration) CheckHalogen->StreamB Yes

Figure 1: Decision logic for classifying IONP waste streams. Note that mixing with halogenated solvents (Stream B) significantly increases disposal costs and environmental impact.

References

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Diisononyl Phthalate (DINP) and related esters.[4] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Phthalate Esters Toxicity and Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

Navigating the Safe Handling of Isooctyl Nonyl Phthalate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous handling of laboratory chemicals is paramount to both personal safety and the integrity of experimental outcomes. Isooctyl nonyl phthalate, a commonly used plasticizer, presents a low vapor pressure at room temperature, which can often lead to a deceptive sense of safety. However, the potential for direct contact and aerosolization necessitates a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) protocols. This guide provides an in-depth, experience-driven approach to the safe handling and disposal of Isooctyl nonyl phthalate, ensuring a secure laboratory environment.

Understanding the Risks: More Than Just an Oily Liquid

While Isooctyl nonyl phthalate is not classified as a highly volatile compound, its potential hazards lie in prolonged or repeated direct contact and inhalation of mists or aerosols. Some studies have raised concerns about its potential as a suspected carcinogen and reproductive hazard, though it is important to note that as of early 2026, it has not been formally classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. National Toxicology Program (NTP). However, it is listed under California's Proposition 65 as a chemical known to cause cancer[1]. This underscores the importance of minimizing exposure through diligent use of PPE. The primary routes of occupational exposure are dermal contact and inhalation.

Core Principles of Protection: A Multi-Layered Approach

The selection of PPE for handling Isooctyl nonyl phthalate should be based on a thorough risk assessment of the specific laboratory procedure being undertaken. The following sections detail the essential PPE components and the rationale behind their use.

Eye and Face Protection: Shielding Against the Unforeseen Splash

The viscous, oily nature of Isooctyl nonyl phthalate makes it prone to splashing, particularly when transferring between containers or during mixing.

  • Minimum Requirement: At a minimum, safety glasses with side shields that conform to ANSI Z87.1 standards should be worn for all procedures involving this chemical.

  • Enhanced Protection: For tasks with a higher risk of splashing, such as pouring large volumes or working with heated Isooctyl nonyl phthalate, chemical splash goggles are essential.

  • Maximum Protection: When there is a significant risk of both splashes and aerosol generation, a full-face shield, worn in conjunction with safety glasses or goggles, provides the most comprehensive protection for the eyes and face.

An accessible and regularly maintained eyewash station is a non-negotiable component of a safe workspace where Isooctyl nonyl phthalate is handled.

Hand Protection: The Critical Barrier

Given that dermal contact is a primary route of exposure, the selection of appropriate gloves is of utmost importance. The effectiveness of a glove material is determined by its resistance to permeation and degradation by the chemical.

Glove MaterialChemical Resistance to PhthalatesRecommended Use for Isooctyl nonyl phthalate
Nitrile Good to ExcellentRecommended for general laboratory use, including incidental contact and splash protection.
Butyl Rubber ExcellentRecommended for prolonged contact or immersion, offering a high degree of protection.
Viton™ ExcellentA suitable alternative to Butyl rubber for extended contact scenarios.
Latex Fair to PoorNot recommended due to lower chemical resistance and potential for allergic reactions.
Vinyl (PVC) PoorNot recommended for handling Isooctyl nonyl phthalate.

Procedural Guidance for Glove Use:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out in the process.

  • Disposal: Dispose of used gloves in a designated, sealed waste container immediately after removal.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Body Protection: Preventing Skin Contamination

To prevent accidental skin contact with Isooctyl nonyl phthalate, appropriate body protection is necessary.

  • Standard Laboratory Attire: A standard, fully-buttoned laboratory coat should be worn at all times.

  • Enhanced Protection: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron or coveralls made of a material like polyethylene-coated polypropylene should be worn over the lab coat.

Contaminated clothing should be removed immediately, and the affected skin washed thoroughly with soap and water.

Respiratory Protection: A Precautionary Measure

Due to its low volatility, respiratory protection is not typically required when handling small quantities of Isooctyl nonyl phthalate in a well-ventilated area. However, certain operations may generate aerosols or mists, necessitating respiratory protection.

When is Respiratory Protection Needed?

  • When heating Isooctyl nonyl phthalate.

  • When spraying or creating an aerosol of the substance.

  • In case of a large spill in a poorly ventilated area.

  • When occupational exposure limits for similar phthalates (e.g., 5 mg/m³ TWA) are likely to be exceeded.

Recommended Respiratory Protection: If a risk assessment indicates the need for respiratory protection, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is recommended. For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, training, and fit testing, in accordance with OSHA regulations (29 CFR 1910.134).

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for minimizing risk.

Experimental Workflow for Safe Handling

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE verify_ventilation Verify Fume Hood Functionality prep_ppe->verify_ventilation Next gather_materials Gather Materials & Chemical verify_ventilation->gather_materials Next transfer_chemical Transfer Isooctyl nonyl phthalate gather_materials->transfer_chemical Proceed to Handling perform_procedure Perform Experimental Procedure transfer_chemical->perform_procedure Next decontaminate_surfaces Decontaminate Work Surfaces perform_procedure->decontaminate_surfaces Procedure Complete dispose_waste Dispose of Chemical Waste decontaminate_surfaces->dispose_waste Next doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe Next wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Final Step

Caption: A stepwise workflow for the safe handling of Isooctyl nonyl phthalate.

Disposal Plan for Contaminated Materials and Chemical Waste

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal of Contaminated PPE:

  • Segregation: All disposable PPE, including gloves, lab coats, and any absorbent materials used for minor spills, should be considered contaminated waste.

  • Containment: Place all contaminated items in a clearly labeled, sealed, and vapor-tight plastic bag or container.

  • Disposal: Dispose of the sealed container through your institution's hazardous waste program.

Disposal of Bulk Isooctyl nonyl phthalate:

  • Waste Collection: Collect waste Isooctyl nonyl phthalate in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service. The preferred method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Large Spills:

  • Evacuate the area and restrict access.

  • If safe to do so, ventilate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a sealed container for disposal through the hazardous waste program.

Conclusion: Fostering a Culture of Safety

The safe handling of Isooctyl nonyl phthalate, as with any laboratory chemical, is predicated on a foundation of knowledge, preparedness, and a commitment to a culture of safety. By understanding the potential risks and diligently applying the principles of personal protective equipment and proper disposal outlined in this guide, researchers can protect themselves, their colleagues, and the integrity of their work.

References

  • California Office of Environmental Health Hazard Assessment (OEHHA). Diisononyl Phthalate (DINP).[Link]

  • Redox. Safety Data Sheet Diisononyl Phthalate (DINP).[Link]

  • Chemical Distribution Solutions. SAFETY DATA SHEET: DIISONONYL PHTHALATE (DINP).[Link]

  • U.S. Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – Annotated Table Z-1.[Link]

  • Solvents and Petroleum Service, Inc. safety data sheet diisononyl phthalate.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.